Probenecid
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(dipropylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBABZHXKTCFAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Record name | PROBENECID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20951 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021188 | |
| Record name | Probenecid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Probenecid appears as odorless white or almost white crystalline powder. Slightly bitter taste; pleasant aftertaste. (NTP, 1992), Solid | |
| Record name | PROBENECID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20951 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Probenecid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015166 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), FREELY SOL IN WATER /SODIUM SALT/, SOL IN DIL ALKALI, ALCOHOL, CHLOROFORM & ACETONE; PRACTICALLY INSOL IN WATER & DIL ACIDS, 4.25e-01 g/L | |
| Record name | SID855953 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PROBENECID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20951 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Probenecid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01032 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROBENECID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3387 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Probenecid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015166 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS FROM DIL ALCOHOL, WHITE OR NEARLY WHITE, FINE, CRYSTALLINE POWDER | |
CAS No. |
57-66-9 | |
| Record name | PROBENECID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20951 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Probenecid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Probenecid [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Probenecid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01032 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | probenecid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | probenecid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-[(dipropylamino)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Probenecid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Probenecid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROBENECID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO572Z7917 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROBENECID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3387 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Probenecid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015166 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
381 to 385 °F (NTP, 1992), 194-196 °C, 195 °C | |
| Record name | PROBENECID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20951 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Probenecid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01032 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROBENECID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3387 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Probenecid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015166 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Probenecid's Mechanism of Action on Organic Anion Transporters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Probenecid, a drug historically used for the treatment of gout and as an adjunct to antibiotic therapy, exerts its primary effects through the competitive inhibition of organic anion transporters (OATs). This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's interaction with OATs, detailing its inhibitory kinetics, the experimental methodologies used for its characterization, and the subsequent impact on cellular signaling pathways. Beyond its classical role as an OAT inhibitor, this document elucidates this compound's function as a pannexin 1 channel blocker, a key aspect of its mechanism that influences ATP release, purinergic signaling, and intracellular calcium homeostasis. Furthermore, the guide explores the downstream effects on the MAPK signaling cascade, providing a holistic view of this compound's cellular impact. Quantitative data on its inhibitory potency are presented in structured tables, and key experimental workflows and signaling pathways are visualized through detailed diagrams to facilitate a deeper understanding for research and drug development applications.
Core Mechanism: Competitive Inhibition of Organic Anion Transporters
This compound's principal mechanism of action involves the competitive inhibition of organic anion transporters, which are a family of transmembrane proteins crucial for the transport of a wide range of endogenous and exogenous organic anions. This inhibition primarily occurs at the basolateral membrane of renal proximal tubule cells, where OATs mediate the uptake of organic anions from the blood into the cells for subsequent secretion into the urine.[1][2][3] By competitively binding to these transporters, this compound reduces the renal clearance of substrates that share this elimination pathway.
The most significantly affected transporters are Organic Anion Transporter 1 (OAT1; SLC22A6) and Organic Anion Transporter 3 (OAT3; SLC22A8) .[1][2][3] this compound also notably inhibits Urate Transporter 1 (URAT1; SLC22A12) , which is located on the apical membrane of renal proximal tubule cells and is responsible for the reabsorption of uric acid from the glomerular filtrate back into the blood.[1] This inhibition of URAT1 is the basis for this compound's uricosuric effect in the treatment of gout. Evidence also suggests that this compound can interact with Organic Anion Transporter 4 (OAT4; SLC22A11) .
The inhibitory effect of this compound is not limited to OATs. It has been shown to inhibit other transporters and channels, most notably pannexin 1 (Panx1) channels , which has significant implications for its broader pharmacological effects.[1][4][5]
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory potency of this compound against various organic anion transporters has been quantified in numerous studies, typically reported as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. These values can vary depending on the experimental system, substrate used, and assay conditions. The following tables summarize the reported quantitative data for this compound's inhibition of key transporters.
| Transporter | IC50 (µM) | Ki (µM) | Experimental System | Substrate | Reference(s) |
| OAT1 | 8.3 - 15.9 | 4.3 - 18.6 | HEK293 cells, Human kidney slices | 6-Carboxyfluorescein, Adefovir | [6][7][8] |
| OAT3 | 2.8 - 5.12 | 1.3 - 12.6 | HEK293 cells, Human kidney slices | 6-Carboxyfluorescein, Enalaprilat, Benzylpenicillin | [6][7][9] |
| URAT1 | ~150 | - | Oocytes | Urate | [4] |
| Pannexin 1 | ~150 | - | Oocytes | - | [4] |
Note: The variability in IC50 and Ki values reflects the different experimental conditions and substrates used across studies.
Experimental Protocols for Assessing this compound's Interaction with OATs
The characterization of this compound's inhibitory effects on OATs relies on robust in vitro assays. The most common approach is a cell-based transport assay using a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress a specific OAT.[8][10]
General Protocol for an OAT Inhibition Assay
Objective: To determine the IC50 value of this compound for the inhibition of a specific OAT-mediated transport.
Materials:
-
HEK293 cell line stably expressing the human OAT of interest (e.g., hOAT1 or hOAT3).
-
Mock-transfected HEK293 cells (as a negative control).
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
A fluorescent or radiolabeled OAT substrate (e.g., 6-carboxyfluorescein [6-CF] for OAT1/OAT3, or [³H]estrone-3-sulfate for OAT3).[10][11]
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader or liquid scintillation counter.
Methodology:
-
Cell Seeding: Seed the OAT-expressing and mock-transfected HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂.
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Also, prepare the substrate solution in assay buffer at a concentration close to its Km value for the specific transporter.
-
Assay Initiation:
-
Wash the cell monolayers with warm assay buffer to remove the culture medium.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for a short period (e.g., 10-30 minutes) at 37°C.
-
Initiate the transport assay by adding the substrate solution (containing the fluorescent or radiolabeled probe) to each well.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes), ensuring the transport is in the linear range.
-
Assay Termination:
-
Rapidly terminate the uptake by aspirating the substrate solution.
-
Wash the cell monolayers multiple times with ice-cold assay buffer to remove any extracellular substrate.
-
-
Quantification:
-
Lyse the cells using a suitable lysis buffer.
-
For fluorescent substrates, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
For radiolabeled substrates, measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the signal obtained from the mock-transfected cells from the signal of the OAT-expressing cells to determine the specific uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Logical Relationships Modulated by this compound
The biological effects of this compound extend beyond the direct competitive inhibition of OATs. Its interaction with these transporters, and particularly with pannexin 1 channels, initiates a cascade of downstream signaling events.
Inhibition of Pannexin 1 and Modulation of Purinergic Signaling
This compound is a potent inhibitor of pannexin 1 (Panx1) channels, which are large-pore channels involved in the release of ATP from cells.[4][5] The inhibition of Panx1 by this compound has significant consequences for purinergic signaling.
-
ATP Release: By blocking Panx1 channels, this compound reduces the release of ATP into the extracellular space.[1]
-
P2X7 Receptor Activation: Extracellular ATP acts as a ligand for purinergic receptors, such as the P2X7 receptor (P2X7R).[12] The reduced ATP release due to Panx1 inhibition leads to decreased activation of P2X7R.
-
Intracellular Calcium: Activation of P2X7R, an ionotropic receptor, leads to an influx of Ca²⁺ into the cell.[4] Therefore, by inhibiting the Panx1/ATP/P2X7R axis, this compound can modulate intracellular calcium levels. However, some studies also suggest that this compound can directly increase intracellular calcium concentrations through other mechanisms, potentially involving TRPV2 channels.[4][13]
References
- 1. This compound, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. Pannexin1 channels act downstream of P2X7 receptors in ATP-induced murine T-cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Extracellular Signal-Regulated Kinase and c-Jun N-Terminal Kinase Mitogen-Activated Protein Kinase Pathways in Regulating Respiratory Syncytial Virus Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound affects muscle Ca2+ homeostasis and contraction independently from pannexin channel block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Organic Anion Transporter 3 with this compound as a Novel Anti-Influenza A Virus Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport [ouci.dntb.gov.ua]
- 12. This compound Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism | PLOS One [journals.plos.org]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Probenecid as a URAT1 Inhibitor: A Technical Guide for Renal Transport Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of probenecid's role as a Urate Transporter 1 (URAT1) inhibitor in the context of renal transport studies. It delves into the molecular mechanisms, presents key quantitative data, outlines detailed experimental protocols, and visualizes complex pathways and workflows to support research and development in this area.
Introduction: The Role of this compound and URAT1 in Renal Urate Homeostasis
Uric acid, the final product of purine metabolism, is primarily excreted by the kidneys to maintain physiological homeostasis.[1][2] The renal proximal tubule is the main site of urate handling, involving a complex interplay of filtration, reabsorption, and secretion.[3][4] Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein expressed on the apical membrane of proximal tubule cells.[2][4] It is responsible for the majority of urate reabsorption from the glomerular filtrate back into the bloodstream.[3][5] Dysregulation of this process, often leading to elevated serum uric acid (hyperuricemia), is a primary cause of gout, a painful inflammatory arthritis caused by the deposition of urate crystals in joints.[5][6]
This compound is a well-established uricosuric agent, meaning it increases the excretion of uric acid in the urine.[7][8] It achieves this primarily by inhibiting URAT1, thereby blocking the reabsorption of uric acid and lowering serum urate levels.[1][9] Understanding the specifics of this interaction is crucial for the development of novel gout therapies and for studying the broader implications of renal transport pathways.
Mechanism of Action: this compound's Inhibition of URAT1
The reabsorption of uric acid from the renal tubule is an active process. URAT1 functions as an anion exchanger, mediating the uptake of urate from the tubular lumen in exchange for intracellular monocarboxylates like lactate or nicotinate.[10] This process is a critical step in the body's mechanism to conserve urate.[2]
This compound exerts its therapeutic effect through competitive inhibition of URAT1.[1] It competes with uric acid for the binding sites on the transporter, thereby preventing urate from being reabsorbed into the proximal tubule cells.[1] This leads to a higher concentration of uric acid remaining in the tubular fluid, which is then excreted in the urine.[8]
While URAT1 is its primary target for uricosuric effects, this compound also interacts with other renal transporters, notably Organic Anion Transporters 1 (OAT1) and 3 (OAT3) located on the basolateral membrane.[1][11] Its inhibition of these transporters is the basis for its use in increasing the plasma concentration of certain drugs, like penicillin, by reducing their renal secretion.[7][12]
Signaling Pathway of Renal Urate Reabsorption
The following diagram illustrates the key transporters involved in moving uric acid from the renal tubule back into the blood and highlights the inhibitory action of this compound.
Caption: this compound inhibits URAT1 on the apical membrane, blocking uric acid reabsorption.
Quantitative Data on this compound's Inhibitory Activity
The potency of a URAT1 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the transporter's activity.
Table 1: IC50 Values of Uricosuric Agents against Human URAT1
This table provides a comparison of the inhibitory potency of this compound with other notable uricosuric agents against human URAT1.
| Compound | IC50 for hURAT1 (μM) | Reference(s) |
| This compound | 22 - 30 | [10][13] |
| Benzbromarone | 0.0372 - 0.22 | [10][13] |
| Lesinurad | 3.5 - 7.3 | [10][14] |
| Sulfinpyrazone | 32 | [10] |
| Dotinurad | < 0.05 | [14] |
Data compiled from studies using in vitro expression systems.
Table 2: this compound's Selectivity Profile against Renal Transporters
This compound interacts with multiple transporters. This table shows its IC50 values for URAT1 and other key organic anion transporters, providing insight into its relative selectivity.
| Transporter | This compound IC50 (μM) | Primary Function | Reference(s) |
| URAT1 (SLC22A12) | 22 | Urate Reabsorption | [10] |
| OAT1 (SLC22A6) | ~7 | Organic Anion Secretion | [15] |
| OAT3 (SLC22A8) | ~11 | Organic Anion Secretion | [15] |
| OAT4 (SLC22A11) | ~40 | Urate Reabsorption | [15] |
| MRP4 (ABCC4) | >100 | Urate Secretion | [15] |
Note: IC50 values can vary between studies depending on the experimental system and conditions.
Experimental Protocols for URAT1 Inhibition Studies
Evaluating the inhibitory effect of compounds like this compound on URAT1 typically involves in vitro assays using cell lines that are engineered to express the human URAT1 transporter.
Protocol: In Vitro URAT1 Inhibition Assay Using Stably Transfected Cells
This protocol describes a common method for determining the IC50 of a test compound against URAT1.
1. Cell Culture and Transfection:
- Cell Line: Madin-Darby canine kidney (MDCK) or Human embryonic kidney (HEK293) cells are commonly used.
- Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.
- Transfection: Stably transfect the cells with a plasmid vector containing the full-length cDNA of human URAT1 (SLC22A12). Use a selection marker (e.g., G418) to select for successfully transfected cells. Mock-transfected cells (with an empty vector) should be used as a negative control.
- Verification: Confirm URAT1 expression and proper localization to the cell membrane using methods like Western blotting or immunofluorescence.
2. Urate Uptake Assay:
- Plating: Seed the URAT1-expressing cells and mock-transfected cells into 24- or 48-well plates and grow to confluence.
- Pre-incubation: Wash the cells with a pre-warmed uptake buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4). Pre-incubate the cells for 10-15 minutes at 37°C with the uptake buffer containing various concentrations of the test compound (this compound) or vehicle control.
- Initiation of Uptake: Start the uptake reaction by adding the uptake buffer containing radio-labeled [14C]uric acid and the corresponding concentrations of the test compound. A typical uric acid concentration is in the range of its Km value for the transporter.
- Incubation: Incubate for a short, defined period (e.g., 5-20 minutes) at 37°C. The time should be within the linear range of uptake.
- Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer to remove extracellular radiolabel.
- Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
3. Quantification and Data Analysis:
- Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Protein Normalization: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
- Calculation:
- Subtract the uptake in mock-transfected cells from the uptake in URAT1-expressing cells to determine the specific URAT1-mediated uptake.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition).
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the in vitro URAT1 inhibition assay.
Caption: Workflow for an in vitro URAT1 inhibition assay to determine IC50 values.
Conclusion
This compound serves as a cornerstone compound in the study of renal urate transport and the management of hyperuricemia. Its well-characterized competitive inhibition of URAT1 provides a clear mechanism for its uricosuric action. For researchers, this compound is not only a clinically relevant drug but also an essential pharmacological tool to probe the function of URAT1 and other related renal transporters. The quantitative data and experimental protocols outlined in this guide provide a foundational framework for conducting robust renal transport studies, facilitating the discovery and characterization of new therapeutic agents for gout and other urate-related disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Renal Transport of Uric Acid: Evolving Concepts and Uncertainties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urate transporter structures reveal the mechanism behind important drug target for gout - St. Jude Children’s Research Hospital [stjude.org]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. s3.pgkb.org [s3.pgkb.org]
- 9. ClinPGx [clinpgx.org]
- 10. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 15. Modulation of Urate Transport by Drugs [mdpi.com]
The Historical Development of Probenecid for Penicillin Retention: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The discovery and development of penicillin was a watershed moment in modern medicine. However, its rapid renal excretion posed a significant clinical challenge, requiring frequent and high doses to maintain therapeutic concentrations. This technical guide provides an in-depth exploration of the historical development of probenecid, a drug designed to inhibit penicillin's renal clearance, thereby enhancing its efficacy. We will delve into the pioneering experiments that elucidated its mechanism of action, present key quantitative data from seminal studies, and provide detailed diagrams of the involved physiological pathways and experimental workflows.
The Challenge of Penicillin's Fleeting Efficacy
Following Alexander Fleming's discovery of penicillin in 1928 and its subsequent development as a therapeutic agent, its remarkable antibacterial properties were hampered by its rapid elimination from the body. The primary route of excretion was found to be the kidneys, where it was efficiently cleared from the bloodstream. This necessitated the administration of large and frequent doses of penicillin to maintain plasma concentrations sufficient to combat infections, which was a significant issue, especially during World War II when penicillin was in short supply.
The Precursor to this compound: Caronamide
The search for a solution to prolong penicillin's action led researchers to investigate compounds that could interfere with its renal excretion. One of the earliest such compounds to be studied was caronamide.
Key Experiments with Caronamide
Pioneering work by Beyer and colleagues in the 1940s was instrumental in understanding the mechanism of penicillin's renal excretion and how it could be inhibited. Their experiments, primarily in dogs, laid the groundwork for the development of this compound.
Experimental Protocol: Determining the Effect of Caronamide on Penicillin Renal Clearance (Based on Beyer et al., 1947)
-
Animal Model: Unanesthetized female dogs were used.
-
Substance Administration: Penicillin was administered as a continuous intravenous infusion to maintain a constant plasma concentration. Caronamide was also administered intravenously.
-
Sample Collection: Blood samples were drawn at regular intervals to determine plasma penicillin and caronamide concentrations. Urine was collected via a bladder catheter to measure the volume and concentration of penicillin excreted.
-
Analytical Methods: Penicillin concentrations in plasma and urine were determined using microbiological assays.
-
Calculations: The renal clearance of penicillin was calculated using the standard formula: Clearance = (Urine Concentration x Urine Flow Rate) / Plasma Concentration.
-
Experimental Design: The clearance of penicillin was measured before and after the administration of caronamide to determine the inhibitory effect of caronamide on penicillin's renal excretion.
These experiments demonstrated that caronamide could effectively block the tubular secretion of penicillin, leading to higher and more sustained plasma concentrations of the antibiotic.
The Development and Mechanism of Action of this compound
While caronamide proved the concept, it had limitations, including the need for large doses. This led to the development of this compound in 1949, a more potent and effective agent.[1] this compound was found to be a competitive inhibitor of the organic anion transporters (OATs) in the proximal tubules of the kidneys.[1]
The Role of Organic Anion Transporters (OATs)
Penicillin, being an organic anion, is actively secreted from the blood into the urine by OATs, primarily OAT1 and OAT3, located in the basolateral membrane of the proximal tubule cells. This active transport process is highly efficient and is the primary reason for penicillin's rapid clearance.
This compound's Competitive Inhibition
This compound has a higher affinity for the OATs than penicillin. When co-administered, this compound competitively binds to these transporters, effectively blocking them from transporting penicillin out of the bloodstream and into the tubular cells for excretion. This results in a significant decrease in the renal clearance of penicillin, leading to a 2- to 4-fold increase in its plasma concentration and a prolonged half-life.[1]
Quantitative Data on this compound's Efficacy
Early clinical studies in the 1950s provided quantitative evidence of this compound's effectiveness in increasing penicillin plasma concentrations. A key finding from a 1952 study by Frisk and colleagues, as summarized in a 2022 systematic review, demonstrated a linear relationship between the dose of this compound and the resulting increase in penicillin plasma levels.
| This compound Daily Dose | Penicillin Type | Observed Effect on Penicillin Plasma Concentration | Reference |
| 0.25 - 1.0 grams | Penicillin V | Linear increase in plasma concentration with increasing this compound dose. | Frisk et al., 1952 (as cited in a 2022 systematic review)[1] |
| 1.0 gram | Penicillin G | 2- to 4-fold increase in plasma levels. | General finding from multiple early studies. |
Visualizing the Mechanism and Workflow
To better understand the complex processes involved, the following diagrams illustrate the renal excretion pathway of penicillin and the experimental workflow for studying its clearance.
References
Probenecid as a Pannexin 1 Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pannexin 1 (PANX1) channels are crucial mediators of cellular communication, primarily through the release of ATP, which acts as a key signaling molecule in various physiological and pathological processes. Probenecid, a drug historically used for the treatment of gout, has been identified as a potent blocker of PANX1 channels. This guide provides a comprehensive technical overview of this compound's role as a PANX1 antagonist, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and illustrating associated signaling pathways. A significant consideration for researchers is this compound's lack of specificity, as it also interacts with other cellular targets, including organic anion transporters (OATs) and P2X7 receptors.
Introduction to Pannexin 1 and this compound
Pannexin 1 forms large-pore channels in the cell membrane that are permeable to ions and small molecules up to 1 kDa, such as ATP.[1] These channels are involved in a multitude of cellular functions, including inflammatory responses, calcium signaling, and apoptosis.[2][3] PANX1 can be activated by various stimuli, including mechanical stress, high extracellular potassium, and receptor-mediated signaling.[4][5]
This compound is a well-established uricosuric agent that inhibits renal tubular reuptake of uric acid, thereby increasing its excretion.[4][6] Its inhibitory effects are historically attributed to the blockade of organic anion transporters.[4][7] However, research has unequivocally demonstrated that this compound also functions as a direct inhibitor of PANX1 channels, providing a valuable pharmacological tool to investigate PANX1 function.[4][6]
Mechanism of Action
This compound directly inhibits the channel-forming function of PANX1.[4] While the precise binding site and molecular interaction are still under investigation, evidence suggests that it attenuates PANX1-mediated currents and the release of molecules like ATP.[4][8] It is important to note that this compound's inhibitory action on PANX1 occurs within a similar concentration range as its effects on organic anion transporters, necessitating careful interpretation of experimental results.[4] Unlike some other gap junction channel blockers, this compound shows selectivity for pannexins over connexins, making it useful for distinguishing between these two channel families.[4][7][9]
Quantitative Data: this compound's Inhibitory Profile
The inhibitory potency of this compound on PANX1 channels has been quantified across various experimental systems. The following tables summarize key findings.
Table 1: Inhibitory Concentration (IC50) of this compound
| Target | Experimental System | Agonist/Stimulus | IC50 Value | Reference(s) |
| Pannexin 1 | Xenopus oocytes expressing PANX1 | Voltage steps | ~150 µM | [4] |
| P2X7 Receptor | HEK-293 cells expressing human P2X7 | 200 µM ATP | 203 µM | [10][11] |
| P2X7 Receptor | HEK-293 cells expressing human P2X7 | 1 mM ATP | 1.3 mM | [10][11] |
Table 2: Efficacy of this compound in Functional Assays
| Assay | Cell Type / System | This compound Concentration | % Inhibition / Effect | Reference(s) |
| PANX1 Currents | Xenopus oocytes | 1 mM | Complete abolition of currents | [4][9] |
| ATP-induced Dye Uptake | HEK-hP2X7 cells | 2.5 mM | ~60% reduction | [10][11] |
| High K+-induced ATP Release | PANX1-expressing oocytes | 150 µM & 500 µM | Dose-dependent attenuation | [4] |
| ATP-induced T-cell Death | Murine T-cells | 1 mM | Drastic reduction in cell death | [12] |
Key Experimental Protocols
The characterization of this compound as a PANX1 blocker relies on several key experimental techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the ion currents flowing through PANX1 channels expressed in Xenopus oocytes.
-
Objective: To quantify the inhibitory effect of this compound on PANX1 channel currents.
-
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed, defolliculated using collagenase, and injected with mRNA encoding for human or mouse PANX1.[4]
-
Incubation: Injected oocytes are incubated for 18-42 hours to allow for protein expression.[4]
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a standard Ringer's solution.
-
Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.
-
PANX1 channels are typically activated by applying voltage pulses (e.g., stepping the membrane potential from a holding potential of -40 mV to +60 mV).[13]
-
-
This compound Application: A dose-response curve is generated by perfusing the chamber with increasing concentrations of this compound and measuring the corresponding reduction in the voltage-activated current.[4]
-
Data Analysis: The current inhibition at each this compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.[4]
-
Dye Uptake Assays
These assays measure the permeability of the cell membrane to fluorescent dyes, which can enter the cell through open PANX1 channels.
-
Objective: To assess the effect of this compound on PANX1-mediated pore formation.
-
Methodology:
-
Cell Culture: Cells endogenously expressing or transfected with PANX1 (e.g., HEK-293, J774 macrophages) are plated in 96-well plates.[10][11]
-
Pre-incubation: Cells are pre-incubated with this compound or a vehicle control for a defined period (e.g., 10-15 minutes) at 37°C.[11][12]
-
Stimulation and Dye Addition: A fluorescent dye such as ethidium bromide (Etd) or YO-PRO-1 is added to the extracellular solution along with a stimulus to open PANX1 channels (e.g., ATP for P2X7-dependent PANX1 activation, or high extracellular potassium).[4][11]
-
Fluorescence Measurement: The increase in intracellular fluorescence is monitored over time using a fluorescence plate reader or microscopy.[11]
-
Data Analysis: The rate of dye uptake or endpoint fluorescence in this compound-treated cells is compared to control cells to determine the extent of inhibition.[14]
-
ATP Release Assay
This assay quantifies the amount of ATP released from cells into the extracellular medium, a key function of PANX1 channels.
-
Objective: To measure the inhibition of PANX1-mediated ATP release by this compound.
-
Methodology:
-
Cell Preparation: PANX1-expressing cells or oocytes are prepared and pre-treated with this compound where applicable.[4]
-
Stimulation: Cells are stimulated to induce ATP release (e.g., with high potassium solution).[4]
-
Supernatant Collection: After a defined incubation period, the extracellular supernatant is carefully collected.[4]
-
ATP Measurement: The ATP concentration in the supernatant is quantified using a luciferin-luciferase-based luminescence assay.[4] The luminescence produced is directly proportional to the amount of ATP present.
-
Data Analysis: Luminescence readings from this compound-treated samples are compared to control samples to quantify the inhibition of ATP release.[4]
-
Signaling Pathways and Visualizations
This compound's blockade of PANX1 has significant implications for downstream signaling pathways, particularly in the context of inflammation.
PANX1-Mediated ATP Release and Purinergic Signaling
PANX1 channels are a primary conduit for non-vesicular ATP release. This extracellular ATP can then activate purinergic receptors (e.g., P2X7) on the same or neighboring cells, initiating a cascade of downstream events. This compound blocks the initial step of this pathway by preventing ATP efflux through PANX1.
Caption: this compound blocks PANX1-mediated ATP release into the extracellular space.
Experimental Workflow for Testing this compound using Dye Uptake
A typical experimental workflow to evaluate the inhibitory effect of this compound on PANX1 channel function involves a series of sequential steps, from cell preparation to data analysis.
Caption: Workflow for a dye uptake assay to measure PANX1 inhibition by this compound.
Role in Inflammasome Activation
PANX1 channels play a critical role in the activation of the NLRP3 and AIM2 inflammasomes.[2] For instance, activation of the P2X7 receptor by ATP leads to potassium efflux through PANX1, a key trigger for NLRP3 inflammasome assembly. This compound can inhibit this process by blocking the PANX1 channel, thereby preventing the necessary ion fluxes and subsequent caspase-1 activation and cytokine release.[2][9]
Caption: this compound inhibits inflammasome activation by blocking PANX1-mediated K+ efflux.
Limitations and Considerations
While this compound is a valuable tool, its lack of absolute specificity is a critical limitation.
-
Off-Target Effects: this compound inhibits organic anion transporters (OATs) and has been shown to directly block the human P2X7 receptor, independent of PANX1.[10][11][15] This is particularly relevant in studies of P2X7-PANX1 crosstalk, where this compound's effects could be due to the inhibition of either or both targets.
-
Concentration Dependence: The IC50 of this compound for PANX1 (~150 µM) is similar to that for some transporters.[4] Furthermore, its IC50 for P2X7 can vary depending on the ATP concentration used for stimulation.[10][11]
-
Experimental Controls: Due to these off-target effects, it is essential to use multiple, structurally unrelated PANX1 inhibitors (e.g., carbenoxolone, 10Panx1 peptide) and genetic knockout/knockdown models to confirm that the observed effects are genuinely mediated by PANX1.[10][12]
Conclusion
This compound is a widely used and effective pharmacological inhibitor of Pannexin 1 channels. It has been instrumental in elucidating the role of PANX1 in diverse physiological processes, from ATP release to inflammasome activation. However, researchers and drug development professionals must remain vigilant of its off-target effects, particularly on organic anion transporters and the P2X7 receptor. By employing rigorous experimental design with appropriate controls, this compound remains an indispensable tool for the continued exploration of Pannexin 1 biology and its potential as a therapeutic target.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | this compound-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage [frontiersin.org]
- 3. rupress.org [rupress.org]
- 4. This compound, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. This compound, a gout remedy, inhibits pannexin 1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a gout remedy, inhibits pannexin 1 channels. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism | PLOS One [journals.plos.org]
- 11. This compound Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pannexin1 channels act downstream of P2X7 receptors in ATP-induced murine T-cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
Investigating the Off-Target Effects of Probenecid In Vitro: A Technical Guide
Abstract
Probenecid, a drug primarily used in the treatment of gout, is well-documented for its on-target effect of inhibiting organic anion transporters in the kidneys, thereby promoting the excretion of uric acid. However, a growing body of in vitro research has unveiled a range of off-target interactions that are of significant interest to researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the key off-target effects of this compound, focusing on its interactions with pannexin-1 channels, ATP-binding cassette (ABC) transporters, and transient receptor potential vanilloid 2 (TRPV2) channels. This document summarizes quantitative data, presents detailed experimental protocols for investigating these interactions, and provides visual diagrams of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pleiotropic effects.
Off-Target Interaction with Pannexin-1 Channels
Pannexin-1 (PANX1) channels are large-pore channels found in the plasma membrane of various cell types that mediate the release of ATP and other small molecules, playing a crucial role in paracrine signaling, inflammation, and apoptosis.[1][2] this compound has been identified as a potent inhibitor of PANX1 channels, an effect that is independent of its action on organic anion transporters.[1][3] This inhibition has implications for processes such as inflammation and ATP-mediated signaling.[1][2]
Quantitative Data: this compound's Inhibition of Pannexin-1
The inhibitory effect of this compound on pannexin-1 channels has been quantified in several in vitro studies. The following table summarizes key findings.
| Parameter | Cell Type/System | Value | Reference(s) |
| IC50 | Xenopus oocytes expressing pannexin 1 | ~150 µM | [1] |
| Inhibition | Jurkat cells (apoptotic) | 2 mM this compound significantly reduces ATP release | [4] |
| Inhibition | Erythrocytes | 1 mM this compound inhibits YoPro-1 dye uptake | [1] |
Signaling Pathway: this compound's Inhibition of Pannexin-1
The following diagram illustrates the mechanism by which this compound inhibits pannexin-1 channels, thereby blocking ATP release and its downstream inflammatory consequences.
Experimental Protocols
This protocol is designed to measure the release of ATP from cells in response to a stimulus and the inhibitory effect of this compound.[5]
Materials:
-
Cells expressing pannexin-1 (e.g., Xenopus oocytes injected with pannexin-1 mRNA, or a cell line with endogenous expression).
-
Control medium (e.g., OR2 for oocytes).
-
Stimulation solution (e.g., high potassium solution).
-
This compound stock solution.
-
Luciferin/Luciferase-based ATP assay kit.
-
Luminometer.
Procedure:
-
Culture cells to the desired confluency in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound (e.g., 150 µM, 500 µM) or vehicle control for 10 minutes.[5]
-
Remove the pre-treatment solution and add the stimulation solution (with or without this compound) for 10 minutes.[5]
-
Collect the supernatant from each well.
-
Prepare the ATP assay solution according to the manufacturer's instructions.
-
Mix the collected supernatant with the ATP assay solution.
-
Measure the luminescence using a luminometer.
-
Normalize the luminescence values to the control group to determine the percentage of inhibition.
This assay measures the uptake of a fluorescent dye through pannexin-1 channels, which is inhibited by this compound.[1]
Materials:
-
Erythrocytes or other cells expressing pannexin-1.
-
Assay buffer (e.g., OR2).
-
This compound stock solution.
-
Fluorescent dye (e.g., YoPro-1 iodide).
-
Stimulation solution (e.g., hypotonic solution).
-
Fluorescence microscope or plate reader.
Procedure:
-
Plate cells on a poly-D-lysine coated multi-well plate.
-
Pre-treat the cells with this compound (e.g., 1 mM) or vehicle control for 10 minutes.[1]
-
Initiate dye uptake by adding the stimulation solution containing the fluorescent dye (e.g., 0.5 µM YoPro-1) with or without this compound.[1]
-
Incubate for a defined period (e.g., 1-10 minutes).
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
Compare the fluorescence in this compound-treated cells to the stimulated control to determine the extent of inhibition.
Modulation of ATP-Binding Cassette (ABC) Transporters
ABC transporters are a family of membrane proteins that utilize ATP hydrolysis to transport a wide variety of substrates across cellular membranes. Several members, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP/ABCG2), are implicated in multidrug resistance (MDR) in cancer by actively effluxing chemotherapeutic agents from tumor cells.[6][7] this compound has been shown to inhibit certain MRPs, thereby reversing MDR and sensitizing cancer cells to chemotherapy.[6][7]
Quantitative Data: this compound's Effect on ABC Transporters
The following table summarizes the chemosensitizing effects of this compound in MRP-overexpressing cancer cell lines.
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Effect | Reference(s) |
| HL60/AR (MRP-overexpressing) | Daunorubicin, Vincristine | 0.01-10 mM | Concentration-dependent reversal of resistance | [6] |
| H69/AR (MRP-overexpressing) | Daunorubicin, Vincristine | 0.01-10 mM | Concentration-dependent reversal of resistance | [6] |
| 22Rv1 (prostate cancer spheroids) | Cisplatin, Doxorubicin | 100-300 µM | Increased sensitivity | [8] |
Mechanism and Workflow Diagrams
The diagrams below illustrate how this compound can reverse multidrug resistance and a typical workflow for assessing this effect.
Experimental Protocols
This assay determines the ability of this compound to enhance the cytotoxicity of a chemotherapeutic agent.[6][9]
Materials:
-
Cancer cell line (e.g., MRP-overexpressing HL60/AR and its parental drug-sensitive line).
-
Cell culture medium and supplements.
-
Chemotherapeutic agent (e.g., Daunorubicin).
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubate the plates for 48-72 hours at 37°C.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for the chemotherapeutic agent with and without this compound.
This assay measures the intracellular accumulation of the fluorescent chemotherapeutic drug Doxorubicin, which is increased when MRP1-mediated efflux is blocked by this compound.[6][10]
Materials:
-
MRP-overexpressing and control cell lines.
-
Doxorubicin.
-
This compound stock solution.
-
Assay buffer (e.g., PBS with calcium and magnesium).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Culture cells to the desired confluency. For microscopy, seed cells on coverslips or in imaging-compatible plates. For flow cytometry, prepare a cell suspension.
-
Pre-treat the cells with this compound or vehicle control for 30-60 minutes.
-
Add Doxorubicin (e.g., 5-10 µM) to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.[10]
-
Wash the cells with ice-cold assay buffer to remove extracellular Doxorubicin.
-
For fluorescence microscopy: Mount the coverslips and visualize the intracellular red fluorescence of Doxorubicin.
-
For flow cytometry: Resuspend the cells in assay buffer and analyze the fluorescence intensity on a per-cell basis.
-
Quantify and compare the fluorescence intensity between this compound-treated and control cells.
Activation of Transient Receptor Potential Vanilloid 2 (TRPV2) Channels
TRPV2 is a non-selective cation channel involved in various physiological processes, including cardiac function, immune response, and neuronal development.[11][12] Unlike its inhibitory effects on other targets, this compound has been identified as a potent agonist of TRPV2 channels, leading to an increase in intracellular calcium.[9][11]
Quantitative Data: this compound's Activation of TRPV2
The following table summarizes the key quantitative findings related to this compound's activation of TRPV2 channels.
| Parameter | Cell Type/System | Value | Reference(s) |
| Activation | HEK293T cells expressing TRPV2 | 100 µM this compound causes rapid increases in whole-cell current | [12] |
| Kd value | HEK293T cells expressing TRPV2 (Fluo-3 calcium imaging) | 31.9 µM | [12] |
Signaling Pathway: this compound's Activation of TRPV2
The diagram below illustrates the activation of TRPV2 by this compound and the subsequent influx of calcium.
Experimental Protocols
This assay measures changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.[12][13]
Materials:
-
HEK293T cells transfected with TRPV2 or a cell line with endogenous expression.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-4 AM).
-
This compound stock solution.
-
Assay buffer (e.g., HBSS).
-
Fluorescence microscope with live-cell imaging capabilities or a fluorescent plate reader.
Procedure:
-
Seed cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence imaging.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add this compound at various concentrations to the cells.
-
Continuously record the fluorescence intensity over time to monitor the change in intracellular calcium.
-
Analyze the data by calculating the change in fluorescence relative to the baseline.
This technique directly measures the ion currents flowing through TRPV2 channels upon activation by this compound.[6][13]
Materials:
-
Cells expressing TRPV2.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular and intracellular recording solutions.
-
This compound stock solution.
Procedure:
-
Prepare cells for patch-clamp recording.
-
Pull patch pipettes and fill them with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol (e.g., voltage ramps or steps) to record baseline currents.
-
Perfuse the cell with the extracellular solution containing this compound.
-
Record the changes in membrane current in response to this compound.
-
Analyze the current-voltage relationship and the magnitude of the this compound-evoked currents.
Conclusion
The in vitro off-target effects of this compound are multifaceted and extend beyond its well-established role as a uricosuric agent. Its ability to inhibit pannexin-1 channels, modulate the activity of ABC transporters involved in multidrug resistance, and activate TRPV2 channels highlights the pleiotropic nature of this compound. For researchers and drug development professionals, understanding these off-target activities is crucial for interpreting experimental results where this compound is used as a chemical probe and for exploring its potential in new therapeutic applications, such as an adjuvant in cancer chemotherapy or as a modulator of inflammatory responses. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound's complex pharmacology.
References
- 1. This compound, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage [frontiersin.org]
- 3. This compound, a gout remedy, inhibits pannexin 1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pannexin 1 channels mediate ‘find–me’ signal release and membrane permeability during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Cannabinoid non-cannabidiol site modulation of TRPV2 structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. researchgate.net [researchgate.net]
- 13. Transient receptor potential V2 expressed in sensory neurons is activated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Probenecid's Interaction with TRPV2 Channels: A Technical Guide for Neurological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probenecid, a drug historically used for the treatment of gout, has emerged as a valuable pharmacological tool in neuroscience research due to its interaction with the Transient Receptor Potential Vanilloid 2 (TRPV2) channel. This technical guide provides an in-depth overview of the this compound-TRPV2 interaction, focusing on its implications for neurological research. It consolidates quantitative data, details experimental protocols, and visualizes key pathways to facilitate further investigation and drug development efforts in this area.
TRPV2 is a non-selective cation channel implicated in a variety of physiological and pathophysiological processes within the nervous system, including axon outgrowth, neuronal development, neuroinflammation, and pain perception.[1][2] this compound has been identified as a selective agonist of TRPV2, offering a means to modulate its activity and probe its function in neurological models.[3][4] Recent structural studies have further refined our understanding, suggesting that this compound acts as a potentiator of TRPV2, binding to a previously unidentified intracellular pocket and sensitizing the channel to other stimuli.[5][6][7]
This guide aims to be a comprehensive resource for researchers, providing the necessary technical details to design and execute experiments investigating the multifaceted role of the this compound-TRPV2 interaction in the nervous system.
Quantitative Data: this compound-TRPV2 Interaction
The following tables summarize the key quantitative parameters defining the interaction between this compound and TRPV2 channels from various studies.
Table 1: Potency and Efficacy of this compound on TRPV2 Channels
| Parameter | Value | Cell Type | Species | Method | Reference |
| EC50 | 32 μM | Cardiomyocytes | Not Specified | Not Specified | [8] |
| Kd | 31.9 μM | HEK293T | Not Specified | Fluo-3 Calcium Imaging | [8] |
| Hill Coefficient (n) | 2.8 | HEK293T | Not Specified | Fluo-3 Calcium Imaging | [8] |
| EC50 | ~26 μM | Pichia pastoris | Rat | Ca2+ Influx Assay | [8][9] |
Table 2: Electrophysiological Characteristics of this compound-Activated TRPV2 Currents
| Parameter | Observation | Cell Type | Voltage | Method | Reference |
| Current Increase | Rapid increase at +60 mV and -60 mV | TRPV2-transfected HEK293T | +60 mV, -60 mV | Whole-cell Patch Clamp | [8] |
| Current-Voltage Relationship | Outward rectification | TRPV2-transfected HEK293T | Not Specified | Whole-cell Patch Clamp | [10] |
| Reversal Potential | Near 0 mV | TRPV2-transfected HEK293T | Not Specified | Whole-cell Patch Clamp | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to characterize the interaction between this compound and TRPV2 channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring ion channel activity.
Objective: To record TRPV2-mediated currents in response to this compound application in cultured neurons or heterologous expression systems (e.g., HEK293T cells).
Materials:
-
Cells: Primary neuronal culture or a cell line expressing TRPV2.
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[11] Continuously bubbled with 95% O₂ / 5% CO₂.
-
Internal Solution (Pipette Solution): Containing (in mM): 140 K-Gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.5 Na-GTP, adjusted to pH 7.3 with KOH.[12]
-
This compound Stock Solution: Prepared in DMSO and diluted to the final desired concentration in the external solution.
-
Patch Pipettes: Pulled from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with internal solution.[11]
-
Electrophysiology Rig: Including an inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.[13]
Procedure:
-
Cell Preparation: Plate cells on coverslips a few days prior to recording.[11]
-
Pipette Preparation: Pull patch pipettes and fill with the internal solution.
-
Recording Chamber: Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution at a rate of 1.5-2 mL/min.[11]
-
Obtaining a Gigaseal: Under visual guidance, approach a target cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the pressure to form a high-resistance seal (>1 GΩ).[13]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Data Acquisition:
-
Voltage-Clamp Mode: Hold the cell at a membrane potential of -70 mV.[13]
-
Apply voltage ramps or steps to elicit currents. A typical voltage ramp could be from -100 mV to +100 mV over 200 ms.
-
Establish a stable baseline recording in the external solution.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record the changes in membrane current.
-
To confirm the involvement of TRPV2, a non-selective blocker like ruthenium red (10-20 µM) can be co-applied with this compound.[8]
-
-
Data Analysis: Analyze the recorded currents using appropriate software to determine parameters such as current amplitude, current-voltage (I-V) relationship, and reversal potential.
Calcium Imaging
This method allows for the measurement of changes in intracellular calcium concentration, an indicator of TRPV2 channel activation.
Objective: To visualize and quantify the increase in intracellular calcium ([Ca²⁺]i) in response to this compound in TRPV2-expressing cells.
Materials:
-
Cells: Primary neuronal culture or a cell line expressing TRPV2 plated on glass-bottom dishes or coverslips.
-
Calcium Indicator Dye: Fluo-3 AM or Fura-2 AM.
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
This compound Stock Solution: Prepared in DMSO.
-
Fluorescence Microscope: Equipped with an appropriate excitation light source, filters, and a sensitive camera for time-lapse imaging.
Procedure:
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-3 AM) in the loading buffer. Pluronic F-127 (0.02%) can be added to aid in dye solubilization.
-
Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells with the loading buffer to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Image Acquisition:
-
Mount the coverslip or dish on the microscope stage.
-
Acquire a stable baseline fluorescence signal from the cells.
-
Add this compound at the desired final concentration to the imaging buffer.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the average fluorescence intensity within each ROI for each time point.
-
Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
Dose-response curves can be generated by applying a range of this compound concentrations.
-
Signaling Pathways and Experimental Workflows
The activation of TRPV2 by this compound initiates a cascade of intracellular events, primarily driven by the influx of calcium. These signaling pathways are critical in various neurological processes.
This compound-TRPV2 Signaling Pathway
The primary event following the interaction of this compound with the TRPV2 channel is the influx of Ca²⁺ into the cell. This increase in intracellular calcium acts as a second messenger, activating a variety of downstream signaling molecules and cellular processes.
Caption: this compound potentiates TRPV2, leading to Ca²⁺ influx and downstream signaling.
Experimental Workflow for Investigating this compound-TRPV2 Interaction
A typical experimental workflow to characterize the effects of this compound on TRPV2 involves a combination of molecular, cellular, and functional assays.
Caption: A multi-faceted approach to studying this compound-TRPV2 interactions.
Neurological Implications and Future Directions
The interaction between this compound and TRPV2 holds significant promise for advancing our understanding of various neurological phenomena.
-
Neuropathic Pain and Neuroinflammation: TRPV2 is expressed in sensory neurons and its expression is upregulated in inflammatory conditions.[14] this compound-induced activation of TRPV2 has been shown to evoke pain-like behaviors in animal models of inflammation, suggesting a role for this channel in nociception.[3] Further research using this compound as a tool could help elucidate the specific contribution of TRPV2 to different pain modalities and inflammatory responses in the nervous system.
-
Neurodevelopment: TRPV2 is involved in axon outgrowth and neuronal development.[2] this compound can be utilized to manipulate TRPV2 activity during different developmental stages in vitro and in vivo to dissect its precise role in neuronal migration, differentiation, and synapse formation.
-
Neurodegenerative Diseases: Recent studies have implicated TRPV2 in the modulation of the nigrostriatal dopaminergic pathway, suggesting its potential as a therapeutic target in Parkinson's disease.[15] this compound's ability to cross the blood-brain barrier and activate central TRPV2 channels makes it a valuable compound for exploring the therapeutic potential of TRPV2 modulation in neurodegenerative disorders.
-
Glial Cell Function: TRPV2 is expressed in microglia and astrocytes, and its activation can influence processes like proliferation and inflammation.[1][16] this compound can be used to investigate the role of TRPV2 in glial cell signaling and its contribution to the overall neuroinflammatory environment in various pathological conditions.
References
- 1. TRPV2: A Key Player in Myelination Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What do we know about the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient receptor potential V2 expressed in sensory neurons is activated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. Structural insights into TRPV2 modulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into TRPV2 modulation by this compound | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Experimental and computational biophysics to identify vasodilator drugs targeted at TRPV2 using agonists based on the this compound scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRP Channels and Pain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Transient receptor potential vanilloid 2 (TRPV2) channels modulate the nigrostriatal dopaminergic activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitric oxide attenuates microglia proliferation by sequentially facilitating calcium influx through TRPV2 channels, activating NFATC2, and increasing p21 transcription - PMC [pmc.ncbi.nlm.nih.gov]
Probenecid: A Technical Guide to its Chemical Properties and Solubility for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and solubility of probenecid, a crucial compound in both clinical practice and biomedical research. This document is intended to serve as a practical resource for laboratory professionals, offering detailed data, experimental methodologies, and visual representations of its mechanism of action to facilitate its effective use in a research and development setting.
Chemical Properties of this compound
This compound, chemically known as 4-(dipropylsulfamoyl)benzoic acid, is a uricosuric agent that finds application in the treatment of gout and is also used to increase the plasma concentration of certain antibiotics.[1] A thorough understanding of its chemical and physical properties is fundamental for its appropriate handling, formulation, and application in laboratory studies.
This compound presents as a white or nearly white, fine crystalline powder.[2][3] It is practically odorless and has a slightly bitter taste.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-(dipropylsulfamoyl)benzoic acid | [4][5] |
| Chemical Formula | C₁₃H₁₉NO₄S | [4][5][6] |
| Molecular Weight | 285.36 g/mol | [4][5][6] |
| Melting Point | 194-203 °C | [4] |
| Boiling Point | 438.0 ± 47.0 °C (Predicted) | |
| pKa | 3.4 - 3.53 | [4][5] |
| logP | 3.21 | [4] |
| Appearance | White or almost white crystalline powder | [4] |
Note on pKa: While most sources indicate a pKa around 3.4-3.53, which is consistent with a carboxylic acid moiety, some older literature reports a value of 5.8. Researchers should consider the more acidic pKa for calculations involving pH-dependent solubility.
Solubility Profile of this compound
The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. Its solubility is highly dependent on the solvent and the pH of the medium. This compound is a weakly acidic compound and is therefore more soluble in alkaline solutions.[2]
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Source(s) |
| Water | Practically insoluble (<0.1 g/100 mL at 20 °C); 0.425 mg/mL | |
| Ethanol | Sparingly to slightly soluble; ~10-19 mg/mL | |
| DMSO | Soluble; ~30-100 mg/mL | |
| Methanol | Soluble | |
| Acetone | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Diethyl Ether | Slightly soluble | |
| Dilute Alkali (e.g., NaOH) | Soluble | [2] |
| Dilute Acids | Practically insoluble | [2] |
For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer. For instance, a solubility of approximately 0.15 mg/mL can be achieved in a 1:5 solution of DMSO:PBS (pH 7.2).
Experimental Protocols
General Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for the determination of equilibrium solubility. The following is a generalized protocol that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., phosphate buffer pH 7.4)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Analytical balance
Methodology:
-
Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent. The excess solid should be visible to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.
-
After the incubation period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant. To avoid aspirating any solid particles, it is advisable to centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Filter the supernatant through a syringe filter to remove any remaining fine particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action involves the inhibition of organic anion transporters (OATs) in the renal tubules, which plays a crucial role in its uricosuric effect. It also interacts with other transporters and channels, leading to a range of pharmacological effects.
Inhibition of Urate Reabsorption in the Kidney
This compound competitively inhibits the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. By blocking this transporter, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels. This is the principal mechanism underlying its use in the treatment of gout.
Caption: this compound's inhibition of URAT1 in the renal tubule.
Modulation of Other Drug Transporters
This compound is also a well-known inhibitor of other organic anion transporters, such as OAT1 and OAT3. These transporters are involved in the renal secretion of a variety of drugs, including many antibiotics (e.g., penicillin) and antiviral agents.[2] By blocking their secretion, this compound can increase the plasma concentration and prolong the half-life of these co-administered drugs.
Caption: this compound's effect on drug transporters.
This technical guide provides essential information on the chemical properties and solubility of this compound for its effective use in a laboratory setting. The presented data and protocols are intended to support researchers in designing and executing their experiments with greater accuracy and reproducibility.
References
- 1. This compound [drugfuture.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0015166) [hmdb.ca]
Probenecid's Impact on ATP Release and Purinergic Signaling: A Technical Guide
Introduction
Probenecid, a drug classically used for the treatment of gout by inhibiting renal organic anion transporters to promote uric acid excretion, has emerged as a significant tool in the study of purinergic signaling.[1][2] Its utility extends far beyond its uricosuric properties, primarily due to its potent effects on the release and reception of adenosine triphosphate (ATP), a fundamental signaling molecule. Extracellular ATP orchestrates a vast array of physiological and pathological processes, including neurotransmission, inflammation, and mechanosensation, through its action on purinergic receptors.[3][4]
This technical guide provides an in-depth examination of this compound's mechanisms of action on ATP release and purinergic signaling, targeted at researchers, scientists, and drug development professionals. We will dissect its dual role as an inhibitor of Pannexin-1 channels and a direct antagonist of the P2X7 receptor, present quantitative data for its inhibitory effects, detail key experimental protocols for studying these phenomena, and visualize the complex signaling pathways involved.
Core Mechanism 1: Inhibition of Pannexin-1 Mediated ATP Release
A primary mechanism by which this compound modulates purinergic signaling is through the blockade of Pannexin-1 (Panx1) channels. Panx1 forms large-pore, non-junctional channels in the plasma membrane that are considered a major conduit for the non-vesicular, channel-mediated release of ATP into the extracellular space.[5][6][7] This release can be triggered by various stimuli, including mechanical stress, membrane depolarization, and increases in intracellular calcium.[8][9]
This compound has been robustly demonstrated to be a powerful inhibitor of Panx1 channels, thereby attenuating ATP release from numerous cell types, including erythrocytes, astrocytes, and airway epithelial cells.[1][8][10] This inhibitory action is specific, as this compound does not affect channels formed by the related connexin proteins, making it a valuable pharmacological tool to discriminate between these channel types.[1][11][12] The inhibition of Panx1-mediated ATP release by this compound effectively dampens the initiation and propagation of downstream purinergic signaling cascades, such as intercellular calcium waves.[1][9]
Core Mechanism 2: Direct Inhibition of the P2X7 Receptor
Beyond its effects on ATP release, compelling evidence indicates that this compound can also directly inhibit purinergic signaling at the receptor level. Specifically, this compound acts as a direct antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by high concentrations of extracellular ATP.[13][14][15]
Activation of P2X7R leads to the rapid influx of Na+ and Ca2+ and, with sustained stimulation, the formation of a larger pore permeable to molecules up to 900 Da, a process linked to inflammasome activation and pro-inflammatory cytokine release.[13][16] Studies have shown that this compound inhibits P2X7R-induced dye uptake and subsequent downstream events like IL-1β secretion in a manner independent of its action on Panx1 channels.[13][15] Patch-clamp and calcium indicator experiments have confirmed that this compound directly blocks the human and canine P2X7 receptor.[13][14][17] This dual mechanism of action—reducing the agonist (ATP) availability via Panx1 block and directly antagonizing the receptor (P2X7R)—makes this compound a multifaceted modulator of purinergic signaling.
Quantitative Data Presentation
The inhibitory effects of this compound on key components of the purinergic signaling pathway have been quantified across various experimental systems. The following tables summarize this data for easy comparison.
Table 1: this compound Inhibition of Pannexin-1 (Panx1)
| Parameter | Cell/System Type | Value | Reference(s) |
|---|---|---|---|
| IC₅₀ | Panx1 Channels (Currents) | ~150 µM | [1][18] |
| Inhibition | ATP Release (Hypotonic Stress) | ~60% at 1 mM | [8] |
| Inhibition | Dye Uptake (Erythrocytes) | Dose-dependent | [1] |
| Inhibition | Panx1 Currents | Complete block at 1 mM |[18] |
Table 2: this compound Inhibition of P2X7 Receptor (P2X7R)
| Parameter | Species/System | Value | Reference(s) |
|---|---|---|---|
| IC₅₀ | Human P2X7R (Dye Uptake) | 203 µM | [13][15] |
| IC₅₀ | Canine P2X7R (Dye Uptake) | 158 µM | [14][17] |
| Inhibition | Rat P2X7R (Dye Uptake) | 34% at 2.5 mM | [15][19] |
| Inhibition | Mouse P2X7R (Dye Uptake) | 20% at 2.5 mM | [15][19] |
| Inhibition | Human Monocyte Dye Uptake | ~49% at 1 mM |[15] |
Integrated Signaling Pathway
This compound's dual inhibition points have significant downstream consequences. By blocking Panx1, it prevents the release of ATP, a key "find-me" signal from apoptotic cells and a danger signal that activates the inflammasome.[16][20] By directly blocking P2X7R, it further prevents inflammasome activation and subsequent inflammatory processes.[16] This integrated action makes this compound a powerful anti-inflammatory agent in contexts driven by purinergic signaling.
References
- 1. This compound, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. ATP release through pannexon channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Purinergic signaling: Diverse effects and therapeutic potential in cancer [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Pannexin 1 Contributes to ATP Release in Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanosensitive release of ATP through pannexin channels and mechanosensitive upregulation of pannexin channels in optic nerve head astrocytes: a mechanism for purinergic involvement in chronic strain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a gout remedy, inhibits pannexin 1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a gout remedy, inhibits pannexin 1 channels. | Semantic Scholar [semanticscholar.org]
- 13. This compound blocks human P2X7 receptor-induced dye uptake via a pannexin-1 independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage [frontiersin.org]
- 17. This compound directly impairs activation of the canine P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ecommons.cornell.edu [ecommons.cornell.edu]
Probenecid's Pervasive Influence: A Technical Guide to its Impact on Research Compound Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Probenecid, a drug initially developed to prolong the action of penicillin, has become an invaluable tool in pharmacokinetic research. Its ability to modulate the activity of key drug transporters, primarily Organic Anion Transporters (OATs) and Multidrug Resistance-Associated Proteins (MRPs), makes it a critical agent for investigating the absorption, distribution, metabolism, and excretion (ADME) of a wide array of research compounds. This technical guide provides an in-depth analysis of this compound's mechanisms of action, its quantitative impact on the pharmacokinetics of various drug classes, and detailed experimental protocols for studying these interactions. The information presented herein is intended to equip researchers with the knowledge necessary to effectively design, execute, and interpret studies involving this compound.
Core Mechanisms of this compound's Pharmacokinetic Interactions
This compound's primary influence on pharmacokinetics stems from its competitive inhibition of transporters responsible for the movement of organic anions across cellular membranes.
Inhibition of Organic Anion Transporters (OATs)
OATs are a family of transporters predominantly expressed in the kidneys, liver, and brain, playing a crucial role in the elimination of a wide range of endogenous and exogenous substances, including many drugs. This compound competes with OAT substrates for binding to these transporters, thereby reducing their renal clearance and increasing their plasma concentrations and half-life. The most clinically significant OATs inhibited by this compound are OAT1 (SLC22A6) and OAT3 (SLC22A8), which are located on the basolateral membrane of renal proximal tubular cells.[1]
Signaling Pathway: this compound's Inhibition of Renal OAT1/3
References
Methodological & Application
Application Notes and Protocols: Enhancing CNS Bioavailability of Small Molecules with Probenecid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) represents a formidable obstacle in the development of therapeutics for central nervous system (CNS) disorders. This highly selective barrier is equipped with a variety of efflux transporters that actively remove a wide range of small molecules from the brain, thereby limiting their therapeutic efficacy. Probenecid, a well-established uricosuric agent, has gained significant attention as a tool to modulate the activity of these transporters and enhance the CNS bioavailability of co-administered drugs.[1][2][3][4]
These application notes provide a comprehensive overview of the mechanisms of action of this compound at the BBB, summarize its effects on the CNS penetration of various small molecules, and offer detailed protocols for key in vivo experiments to evaluate its potential in your research.
Mechanism of Action of this compound at the Blood-Brain Barrier
This compound primarily increases the CNS concentration of small molecules by inhibiting the function of specific efflux transporters located at the BBB and the blood-cerebrospinal fluid barrier (BCSFB).[4] The primary targets of this compound are members of the Organic Anion Transporter (OAT) and Multidrug Resistance-Associated Protein (MRP) families.[4] These transporters are responsible for the efflux of a broad range of anionic drugs and metabolites from the brain endothelial cells and choroid plexus back into the systemic circulation. By competitively inhibiting these transporters, this compound effectively traps co-administered substrate drugs within the CNS, leading to a significant increase in their concentration and residence time.[4]
Beyond its well-documented effects on OATs and MRPs, this compound has also been shown to interact with other transporters and channels, including Organic Cation Transporters (OCTs), the transient receptor potential vanilloid 2 (TRPV2) channel, and pannexin-1 (Panx1) hemichannels.[1][4] These interactions may contribute to its overall pharmacological profile and potential neuroprotective effects.[1][3]
Quantitative Data on this compound-Mediated Increase in CNS Bioavailability
The co-administration of this compound has been demonstrated to significantly increase the CNS concentrations of a variety of small molecules. The following tables summarize the quantitative data from several key studies.
Table 1: Effect of this compound on CNS Concentration of Antibiotics
| Co-administered Drug | Animal Model | This compound Dose | Antibiotic Dose | Fold Increase in CSF/Brain Concentration | Reference |
| Penicillin G | Rabbit | Low & High dose (i.v.) | N/A | 2 to 3-fold increase in CSF | [5][6] |
| Ampicillin | Rabbit | N/A | N/A | Increased CSF concentration | [5][6] |
| Carbenicillin | Rabbit | N/A | N/A | Increased CSF concentration | [5][6] |
| Nafcillin | Rabbit | N/A | N/A | Increased CSF concentration | [5][6] |
| Cephacetrile | Rabbit | N/A | N/A | Increased CSF concentration | [5][6] |
| Cefazolin | Rabbit | N/A | N/A | Increased CSF concentration | [5][6] |
Table 2: Effect of this compound on CNS Concentration of Other Small Molecules
| Co-administered Drug | Animal Model | This compound Dose | Drug Dose | Fold Increase in Brain Concentration | Reference |
| Bumetanide | Mouse | 50 mg/kg | N/A | Up to 3-fold | [7][8] |
| N-acetylcysteine (NAC) | Rat | 150 mg/kg (i.p.) | 163 mg/kg (i.p.) | 2.41-fold | [9] |
| E-Δ²-valproic acid | Rabbit | i.v. infusion | i.v. infusion | 3.5 to 5.2-fold | [10] |
| Tenofovir | N/A | N/A | N/A | Enhances concentration and retention | [11] |
| Mirogabalin | Human | 500 mg every 6h | 15 mg (oral) | 1.76-fold increase in AUC | [12] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Assessing CNS Drug Concentrations
This protocol describes the use of in vivo microdialysis in rodents to measure the extracellular concentration of a small molecule in the brain, both in the presence and absence of this compound.
Materials:
-
Animals: Adult male Sprague-Dawley rats (250-300 g).
-
Surgical Equipment: Stereotaxic frame, anesthesia machine (e.g., isoflurane), micro-drill, surgical tools.
-
Microdialysis Equipment: Microdialysis probes (e.g., CMA 12), guide cannulas, microinfusion pump, fraction collector.
-
Chemicals: this compound, small molecule of interest, artificial cerebrospinal fluid (aCSF) components (see recipe below), analytical standards, HPLC-grade solvents.
-
Analytical Equipment: HPLC system with a suitable detector (e.g., UV, fluorescence, or mass spectrometry).
Procedure:
-
Artificial Cerebrospinal Fluid (aCSF) Preparation:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat using isoflurane.
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired coordinates for the brain region of interest (e.g., striatum, hippocampus). Stereotaxic coordinates should be determined from a rat brain atlas.[12][14][15]
-
Implant a guide cannula and secure it to the skull with dental cement.
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[16]
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline.
-
Control Group: Administer the small molecule of interest (e.g., via intraperitoneal injection).
-
Treatment Group: Administer this compound (e.g., 150 mg/kg, i.p.) 30-60 minutes prior to the administration of the small molecule of interest.[9]
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials.
-
At the end of the experiment, euthanize the animal and verify the probe placement histologically.
-
-
Sample Analysis:
-
Analyze the concentration of the small molecule in the collected dialysate fractions using a validated HPLC method.[3][17][18][19]
-
Construct concentration-time profiles for both the control and this compound-treated groups.
-
Calculate pharmacokinetic parameters such as the area under the curve (AUC) to quantify the increase in CNS exposure.
-
Protocol 2: In Situ Brain Perfusion
This technique allows for the precise measurement of drug transport across the BBB without the influence of peripheral metabolism and elimination.
Materials:
-
Animals: Adult male Sprague-Dawley rats (250-300 g).
-
Surgical Equipment: Anesthesia machine, surgical microscope, perfusion pump, surgical tools.
-
Chemicals: Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer), this compound, radiolabeled or fluorescently tagged small molecule of interest, vascular space marker (e.g., [¹⁴C]sucrose).
-
Analytical Equipment: Scintillation counter or fluorescence spectrophotometer.
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat.
-
Expose the common carotid arteries.
-
Ligate the external carotid artery and insert a cannula into the common carotid artery.
-
-
Perfusion:
-
Initiate perfusion with a warmed (37°C) and oxygenated (95% O₂/5% CO₂) perfusion buffer to wash out the blood.
-
Switch to the perfusion buffer containing the small molecule of interest (with or without this compound) and a vascular space marker.
-
Perfuse for a short, defined period (e.g., 30-60 seconds).
-
-
Sample Collection and Analysis:
-
Decapitate the animal and rapidly remove the brain.
-
Dissect the brain region of interest.
-
Homogenize the brain tissue and determine the concentration of the small molecule and the vascular marker.
-
Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product to quantify the rate of transport across the BBB.
-
Logical Rationale for Using this compound
The decision to use this compound as a tool to enhance the CNS bioavailability of a small molecule is based on a logical progression of considerations.
Conclusion
This compound serves as a valuable pharmacological tool for researchers and drug developers seeking to overcome the challenges posed by the BBB. By inhibiting key efflux transporters, it can significantly enhance the CNS bioavailability of a wide range of small molecules. The protocols and data presented in these application notes provide a foundation for designing and conducting experiments to explore the potential of this compound in facilitating the delivery of novel therapeutics to the brain. Careful consideration of the specific small molecule, experimental model, and analytical methods is crucial for obtaining reliable and translatable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for mouse carotid artery perfusion for in situ brain tissue fixation and parallel unfixed tissue collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of this compound on cerebrospinal fluid concentrations of penicillin and cephalosporin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on Cerebrospinal Fluid Concentrations of Penicillin and Cephalosporin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The organic anion transport inhibitor this compound increases brain concentrations of the NKCC1 inhibitor bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Acetylcysteine and this compound Adjuvant Therapy for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I randomized clinical trial of N-acetylcysteine in combination with an adjuvant this compound for treatment of severe traumatic brain injury in children | PLOS One [journals.plos.org]
- 11. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Methods for calculating the stereotaxic coordinates of rat brain structures by pixel coordinates of the image obtained by confocal and two-photon laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uva.theopenscholar.com [uva.theopenscholar.com]
- 17. HPLC conditions are critical for the detection of GABA by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microdialysis Coupled with HPLC-MS — Sombers Lab [somberslab.org]
- 19. Microdialysis-integrated HPLC system with dual-electrode detection using track-etched membrane electrodes for in vivo monitoring of dopamine dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Probenecid application in fluorescent dye retention assays (e.g., fura-2, fluo-3)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent dyes, such as fura-2 and fluo-3, are indispensable tools for real-time monitoring of intracellular processes, most notably for measuring cytosolic calcium concentrations. These dyes are typically introduced to cells as membrane-permeant acetoxymethyl (AM) esters. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now-impermeant fluorescent indicator in the cytoplasm. However, a significant challenge in these assays is the active extrusion of the negatively charged dye from the cell by organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs).[1][2] This leakage leads to a diminished and unstable fluorescent signal, increased background fluorescence, and can ultimately compromise the accuracy and reproducibility of experimental results.[3] Probenecid, a well-characterized inhibitor of OATs and certain MRPs, is widely employed to counteract this phenomenon and enhance the quality of data obtained from fluorescent dye-based assays.[4][5][6]
Mechanism of Action of this compound
This compound is a uricosuric agent that was originally developed to treat gout by promoting the excretion of uric acid.[4] Its mechanism of action relevant to fluorescent dye retention assays lies in its ability to competitively inhibit OATs and certain MRPs, which are ATP-binding cassette (ABC) transporters.[5][7] These transporters are expressed in the membranes of various cell types and are responsible for the efflux of a wide range of organic anions, including the cleaved forms of fura-2 and fluo-3.[1] By blocking these transporters, this compound effectively traps the fluorescent dyes inside the cells, leading to a more stable and robust signal for the duration of the experiment.[8]
Applications in Research and Drug Development
The application of probenececid in fluorescent dye retention assays is critical in several areas of research and development:
-
Calcium Signaling Studies: In neuroscience, cardiology, and immunology, accurate measurement of intracellular calcium dynamics is crucial for understanding cellular signaling pathways. This compound ensures that the fluorescent signal from calcium indicators like fura-2 and fluo-3 accurately reflects changes in intracellular calcium concentration without the confounding factor of dye leakage.
-
High-Throughput Screening (HTS): In drug discovery, fluorescent assays are often used in HTS campaigns to identify compounds that modulate cellular functions. This compound is essential for maintaining a stable assay window and improving the signal-to-noise ratio, thereby increasing the reliability of hit identification.[9]
-
Cell Viability and Toxicity Assays: Some fluorescent probes used to assess cell health can also be subject to efflux by transporters. This compound can improve the retention of these dyes, leading to more accurate assessments of cytotoxicity.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of this compound in fluorescent dye retention assays.
Table 1: this compound and Fluorescent Dye Concentrations
| Parameter | Fura-2 | Fluo-3 | General Recommendation | Reference(s) |
| This compound Working Concentration | 1 - 2.5 mM | 1 - 2.5 mM | 2.5 mM is commonly used | [3][8][10] |
| Dye Loading Concentration (AM ester) | 1 - 5 µM | 1 - 5 µM | Optimize for cell type | [11] |
Table 2: Effects of this compound on Assay Performance
| Parameter | Observation | Quantitative Effect | Reference(s) |
| Dye Retention | Increased intracellular fluorescence | This compound (2 mM) showed a stronger positive influence on assay window quality compared to the surfactant Pluronic F-127 alone.[12] | [8][12] |
| Signal Stability | Reduced rate of fluorescence decay | This compound (2.5 mM) was found to block the export of Fura-2 from astrocytoma cells.[8] | [8] |
| Background Fluorescence | Decreased extracellular fluorescence | - | [3] |
Experimental Protocols
Detailed Protocol for a Fura-2 AM Calcium Imaging Assay with this compound
This protocol provides a general guideline for loading cells with fura-2 AM and using this compound to improve dye retention. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
This compound
-
Pluronic F-127
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cells of interest cultured on a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate)
-
Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Preparation of Stock Solutions:
-
Fura-2 AM Stock (1 mM): Dissolve fura-2 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
This compound Stock (250 mM): Dissolve this compound in an equal molar amount of NaOH and then bring to the final volume with HBSS or water. Some formulations of this compound are water-soluble and can be dissolved directly in buffer.[3] Store at -20°C.
-
Pluronic F-127 Stock (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO. Store at room temperature.
-
-
Preparation of Loading Buffer (for one 96-well plate):
-
In a sterile tube, add 10 mL of HBSS.
-
Add 10 µL of the 250 mM this compound stock solution (final concentration 2.5 mM).
-
Add 20 µL of the 20% Pluronic F-127 stock solution (final concentration 0.04%).
-
Vortex briefly to mix.
-
Immediately before use, add 20-50 µL of the 1 mM Fura-2 AM stock solution to the 10 mL of loading buffer (final concentration 2-5 µM). Vortex immediately to ensure the dye is dispersed.
-
-
Cell Loading:
-
Aspirate the culture medium from the wells of the cell plate.
-
Wash the cells once with HBSS.
-
Add 100 µL of the freshly prepared loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark. The optimal loading time should be determined empirically.
-
-
Wash and De-esterification:
-
Aspirate the loading buffer from the wells.
-
Wash the cells twice with HBSS containing 2.5 mM this compound to remove extracellular dye.
-
Add 100 µL of HBSS containing 2.5 mM this compound to each well.
-
Incubate the plate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the fura-2 AM.
-
-
Imaging:
-
Proceed with your calcium imaging experiment using a fluorescence microscope or plate reader.
-
Acquire fluorescence intensity images or readings at excitation wavelengths of 340 nm and 380 nm, with emission collected at approximately 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Visualizations
Caption: Mechanism of this compound in preventing fluorescent dye leakage.
Caption: Experimental workflow for a fluorescent dye retention assay using this compound.
References
- 1. This compound, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluo-3 | AAT Bioquest [aatbio.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cytoplasmic calcium concentration in cell suspensions: correction for extracellular Fura-2 through use of Mn2+ and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Intracellular concentrations of fura-2 and fura-2/am in vascular smooth muscle cells following perfusion loading of fura-2/am in arterial segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Probenecid in In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probenecid, a drug historically used for the treatment of gout, has become an invaluable tool in preclinical in vivo animal studies.[1][2][3] Its primary mechanism of action involves the inhibition of organic anion transporters (OATs), particularly OAT1 and OAT3, which are crucial for the renal excretion of many drugs and endogenous compounds.[4][5][6] By blocking these transporters, this compound can significantly increase the plasma concentration and prolong the half-life of co-administered therapeutic agents, a property that is widely exploited in pharmacological and pharmacokinetic research.[1][5][7][8][9] This application note provides detailed protocols and data for the effective use of this compound in animal models.
Mechanism of Action
This compound's principal effect is the competitive inhibition of organic anion transporters located in the renal tubules.[1][4] This action reduces the tubular secretion of weak organic acids, including many antibiotics like penicillin and some cephalosporins, leading to elevated and sustained plasma levels.[3][4][5][7] Beyond its impact on drug excretion, this compound is also recognized for its uricosuric effect, inhibiting the reabsorption of uric acid, and has been shown to interact with other transporters and channels, such as pannexin 1 hemichannels, suggesting broader physiological effects.[2][4][8]
Data Presentation: this compound Dosage in Animal Models
The following table summarizes typical dosage ranges for this compound in various animal models as reported in the literature. It is crucial to note that the optimal dose can vary depending on the specific research question, the animal strain, and the co-administered drug.
| Animal Model | Route of Administration | Dosage Range | Study Context | Reference(s) |
| Mouse | Oral (in drinking water) | ~108.64 mg/kg/day | To improve cardiac function | [10] |
| Rat | Subcutaneous (s.c.) | 1 - 100 mg/kg | Spinal cord injury model | [11] |
| Rat | Intraperitoneal (i.p.) | 50 mg/kg | To increase brain levels of bumetanide | [12] |
| Rat | Intraperitoneal (i.p.) | 100 - 250 mg/kg | To study effects on diuresis | [13] |
| Rat | Intraperitoneal (i.p.) | Varies | To increase plasma and brain exposure of N-acetylcysteine | [14] |
| Dog | Intravenous (i.v.) | 7.5 - 100 mg/kg | To study renal clearance of various drugs | [1][15] |
| Dog | Intravenous (i.v.) | 20 mg/kg | Pharmacokinetic study | [16] |
| Dog | Oral (p.o.) | 50 mg/kg | Safety and pharmacokinetic study | [15] |
| Monkey | Not specified | Not specified | To study drug-drug interactions involving renal clearance | [17] |
Experimental Protocols
Protocol 1: General Protocol for Investigating the Effect of this compound on the Pharmacokinetics of a Co-administered Drug in Rats
This protocol outlines a typical experiment to assess how this compound alters the plasma concentration of a co-administered drug ("Drug X").
Materials:
-
This compound powder
-
Vehicle for this compound (e.g., 0.1 M NaOH, adjusted to a physiological pH with PBS)[12]
-
Drug X
-
Vehicle for Drug X
-
Adult male Sprague-Dawley rats (or other appropriate strain)
-
Standard laboratory equipment for injections (syringes, needles)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
Analytical equipment for quantifying Drug X in plasma (e.g., HPLC, LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. For example, dissolve this compound in 0.1 M sodium hydroxide and adjust the pH to approximately 7.4 with phosphate-buffered saline (PBS).[12] The final concentration should be calculated to deliver the desired dose in a reasonable injection volume (e.g., 1-5 mL/kg).
-
Animal Groups: Divide animals into at least two groups:
-
Control Group: Receives the vehicle for this compound followed by Drug X.
-
Treatment Group: Receives this compound followed by Drug X.
-
-
This compound Administration: Administer this compound (e.g., 50 mg/kg, i.p.) or its vehicle to the respective groups.[12] The timing of this compound administration relative to Drug X is critical and should be based on the known pharmacokinetics of this compound (plasma half-life is 4-12 hours).[18] Typically, this compound is given 30-60 minutes before Drug X.
-
Drug X Administration: Administer Drug X via the desired route (e.g., intravenous, oral, intraperitoneal) at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points post-Drug X administration (e.g., 0, 15, 30, 60, 120, 240, 360 minutes). The sampling schedule should be designed to capture the absorption, distribution, metabolism, and elimination phases of Drug X.
-
Plasma Preparation: Immediately place blood samples into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Drug X in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration of Drug X versus time for both the control and treatment groups. Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and compare the two groups to determine the effect of this compound.
Mandatory Visualizations
Signaling Pathway of this compound's Action on Renal Drug Excretion
Caption: this compound inhibits the Organic Anion Transporter (OAT), blocking drug secretion into the urine.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for assessing this compound's impact on the pharmacokinetics of a co-administered drug.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound and Penicillin Interaction: Enhanced Antibiotic Levels | empathia.ai [empathia.ai]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Amoxicillin and this compound Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 10. This compound treatment improves outcomes in a novel mouse model of peripartum cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Acute this compound Administration on Histopathological and Functional Outcomes after Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | this compound Pre-treatment Downregulates the Kidney Cl-/HCO3- Exchanger (Pendrin) and Potentiates Hydrochlorothiazide-Induced Diuresis [frontiersin.org]
- 14. This compound, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the Safety and Pharmacokinetics of Single‐Dose Oral this compound Administration in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: its chromatographic determination, plasma protein binding, and in vivo pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Is the monkey an appropriate animal model to examine drug-drug interactions involving renal clearance? Effect of this compound on the renal elimination of H2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Probenecid as a Tool to Study Drug Efflux Pumps in Cancer Cell Lines
Introduction
Multidrug resistance (MDR) is a primary obstacle to effective cancer chemotherapy, often characterized by the overexpression of ATP-binding cassette (ABC) transporters.[1] These membrane proteins function as efflux pumps, actively extruding a wide range of chemotherapeutic agents from cancer cells, thereby reducing intracellular drug concentrations to sub-therapeutic levels.[2][3] The Multidrug Resistance-Associated Proteins (MRPs), members of the ABCC subfamily of transporters, are frequently implicated in this process.[4] Probenecid, a uricosuric agent, has long been utilized in research as a classical inhibitor of organic anion transport and, specifically, as a competitive blocker of MRP-family transporters, particularly MRP1 and MRP2.[4][5][6] This makes it an invaluable tool for studying the contribution of these pumps to the MDR phenotype in cancer cell lines and for exploring strategies to reverse it.
Mechanism of Action
This compound primarily functions by competitively inhibiting the substrate binding sites on MRP/ABCC transporters.[5] This inhibition blocks the efflux of various anticancer drugs, such as daunorubicin, vincristine, cisplatin, and paclitaxel, leading to their increased intracellular accumulation and enhanced cytotoxicity in resistant cells.[7][8] Studies have consistently shown that this compound is effective in sensitizing cells overexpressing MRPs but does not typically reverse MDR in cells that overexpress P-glycoprotein (P-gp/ABCB1).[7] While some interactions with other transporters like BCRP (ABCG2) have been noted, its primary utility in this context is the targeted study of MRP-mediated efflux.[9][10][11]
Applications in Cancer Research
-
Reversing MRP-Mediated Multidrug Resistance: this compound can restore sensitivity to various chemotherapeutic agents in cancer cell lines that overexpress MRP transporters.[7]
-
Chemosensitization: By co-administering this compound with a chemotherapeutic agent, the efficacy of the agent can be significantly increased, allowing for lower effective doses.[8][12]
-
Functional Differentiation of Efflux Pumps: In cell lines expressing multiple efflux pumps, this compound can be used to specifically probe the contribution of MRPs to the overall drug efflux activity, due to its relative selectivity over P-gp.[7][13]
-
Studying Dye and Ion Indicator Efflux: this compound is widely used to block the extrusion of fluorescent dyes (e.g., calcein, Fluo-4) that are substrates of MRPs, which is essential for assays measuring intracellular ion concentrations or transporter function.[5][14]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on chemosensitization and drug accumulation in various cancer cell lines.
| Cell Line | Efflux Pump Target | Chemotherapeutic Agent | This compound Concentration | Observed Effect | Reference |
| HL60/AR (Human Leukemia) | MRP | Daunorubicin, Vincristine | 0.01 - 10 mM | Concentration-dependent reversal of resistance; increased drug accumulation. | [7] |
| H69/AR (Human Lung Carcinoma) | MRP | Daunorubicin, Vincristine | 0.01 - 10 mM | Concentration-dependent reversal of resistance; increased drug accumulation. | [7] |
| 22Rv1 (Prostate Cancer) | Multiple (MRP implied) | Cisplatin, Doxorubicin | 100 or 300 µM | Increased sensitivity (chemosensitization) to anticancer drugs. | [15] |
| Neuroblastoma Cell Lines | MDR1, MRP2, BCRP | Cisplatin | Not Specified | Sensitized neuroblastoma cells and cancer stem cells to cisplatin. | [11] |
| MCF-7 (Human Breast Cancer) | MRPs, P-gp, BCRP | Vinblastine | Not Specified (as prodrug) | Increased cellular accumulation of vinblastine by 3-4 fold. | [9] |
| A2780ADR (Ovarian Cancer) | P-gp (Control) | Vinblastine | 250 µM | No discernible effect, confirming specificity against MRP-1 over P-gp. | [16] |
Visualizations
Caption: Experimental workflow for a chemosensitization assay using this compound.
Caption: Mechanism of this compound-mediated inhibition of an MRP drug efflux pump.
Experimental Protocols
Protocol 1: Cytotoxicity Assay to Evaluate Chemosensitization
This protocol determines the ability of this compound to sensitize resistant cancer cells to a chemotherapeutic agent using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[7][15]
Materials:
-
MRP-overexpressing and parental (control) cancer cell lines
-
Complete cell culture medium
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin)
-
This compound (soluble in DMSO or NaOH, then diluted in media)[6]
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Culture separate plates for the resistant and parental cell lines. Incubate overnight (37°C, 5% CO₂) to allow attachment.
-
Drug Preparation:
-
Prepare a 2X stock concentration series of the chemotherapeutic agent in culture medium.
-
Prepare a 2X stock concentration of this compound in culture medium (e.g., 2 mM for a 1 mM final concentration). A non-toxic concentration should be determined beforehand.
-
-
Treatment:
-
Chemosensitization Group: Add 100 µL of the 2X chemotherapeutic agent serial dilutions to wells already containing 100 µL of 2X this compound solution.
-
Drug-Only Group: Add 100 µL of the 2X chemotherapeutic agent serial dilutions to wells containing 100 µL of medium.
-
Controls: Include wells for untreated cells (vehicle only), and cells treated with this compound alone to test its intrinsic cytotoxicity.
-
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well.
-
Agitate the plate on a shaker for 10-15 minutes to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot viability against drug concentration and determine the IC₅₀ (concentration of drug that inhibits 50% of cell growth) for each condition using non-linear regression. The fold-reversal of resistance is calculated by dividing the IC₅₀ of the drug alone by the IC₅₀ of the drug in the presence of this compound.
Protocol 2: Drug/Dye Efflux Assay by Flow Cytometry
This protocol measures the function of MRP transporters by quantifying the efflux of a fluorescent substrate. This compound is used to inhibit this efflux, leading to increased intracellular fluorescence.[7][17]
Materials:
-
Cancer cell lines (resistant and parental)
-
Complete cell culture medium and PBS
-
Fluorescent substrate: e.g., 5(6)-carboxy-2′,7′-dichlorofluorescein diacetate (CDCFDA) or a fluorescent drug like Daunorubicin.
-
This compound
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest 1-2 million cells per condition. Wash the cells with PBS and resuspend them at a concentration of 1 x 10⁶ cells/mL in serum-free medium.
-
Substrate Loading: Add the fluorescent substrate to the cell suspension (e.g., 1-5 µM Daunorubicin) and incubate at 37°C for 30-60 minutes to allow for cellular uptake.
-
Washing: After loading, wash the cells twice with ice-cold PBS to remove excess substrate and stop further uptake/efflux. Resuspend the cell pellet in fresh, pre-warmed medium.
-
Efflux and Inhibition:
-
Divide the cell suspension into tubes for each condition.
-
Efflux Group (Control): Incubate cells in medium alone.
-
Inhibition Group: Incubate cells in medium containing a working concentration of this compound (e.g., 1-2 mM).
-
Baseline Control: Keep one sample on ice to prevent any active transport.
-
-
Incubation: Place the tubes back in the 37°C incubator for an efflux period, typically 30-120 minutes.
-
Data Acquisition:
-
Following the efflux period, immediately place tubes on ice to stop the reaction.
-
Analyze the samples on a flow cytometer, using the appropriate laser and filter for the chosen fluorophore (e.g., FITC channel for fluorescein from CDCFDA).
-
Collect data from at least 10,000 cells per sample.
-
-
Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each population.
-
Compare the MFI of the efflux group to the baseline control to quantify efflux activity.
-
Compare the MFI of the inhibition group to the efflux group. A significant increase in MFI in the presence of this compound indicates that it has successfully inhibited the efflux of the fluorescent substrate, confirming the role of an MRP-like transporter.
-
Troubleshooting and Considerations
-
This compound Cytotoxicity: At high concentrations, this compound itself can be toxic to cells. It is crucial to perform a dose-response curve for this compound alone to determine a non-toxic working concentration for your specific cell line.[15]
-
Specificity: While this compound is a good inhibitor for MRP1 and MRP2, it can affect other transporters and cellular processes, such as pannexin channels.[5] Results should be interpreted with this in mind, and the use of multiple, structurally different inhibitors is recommended for confirmation.
-
Controls are Critical: The inclusion of a parental (non-resistant) cell line is essential to confirm that the observed effects are specific to the overexpressed efflux pump in the resistant cell line.
-
Solubility: this compound has poor water solubility. It is typically dissolved in DMSO or a weak NaOH solution before being diluted to its final concentration in culture medium.[6] Ensure the final vehicle concentration is non-toxic to the cells.
References
- 1. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the structure, mechanism and targeting of chemoresistance-linked ABC transporters [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Multidrug Resistance Proteins (MRPs/ABCCs) in Cancer Chemotherapy and Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, ABC-transporter inhibitor (CAS 57-66-9) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound reverses multidrug resistance in multidrug resistance-associated protein-overexpressing HL60/AR and H69/AR cells but not in P-glycoprotein-overexpressing HL60/Tax and P388/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a chemosensitizer in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted efflux transporter inhibitors - A solution to improve poor cellular accumulation of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Sensitizes Neuroblastoma Cancer Stem Cells to Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the purpose of this compound in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 15. Pleiotropic effects of this compound on three-dimensional cultures of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometric analysis of drug efflux. [bio-protocol.org]
Probenecid: A Host-Directed Approach to Inhibit Viral Replication
Application Notes and Protocols for Researchers
Probenecid, a drug long used in the treatment of gout, has emerged as a promising broad-spectrum antiviral agent. Its application in viral replication studies has revealed a host-directed mechanism of action, offering a potential advantage in overcoming antiviral resistance. These notes provide detailed protocols and data for researchers, scientists, and drug development professionals interested in exploring the antiviral properties of this compound.
Mechanism of Action
This compound exerts its antiviral effects not by targeting the virus directly, but by modulating host cell pathways essential for viral replication.[1] This host-directed antiviral (HDA) strategy makes it less susceptible to the development of drug-resistant viral strains.[2] The primary mechanisms identified involve the inhibition of specific host proteins:
-
Organic Anion Transporter 3 (OAT3): this compound is a known inhibitor of OAT1 and OAT3.[3] Studies have shown that OAT3 is a crucial host factor for the replication of several viruses, including influenza A virus.[3][4][5][6] By inhibiting OAT3, this compound disrupts a key cellular pathway that these viruses exploit for their replication.[4][7] RNAi silencing of the OAT3/SLC22A8 gene has been shown to suppress influenza virus replication, an effect mimicked by this compound treatment.[3]
-
Pannexin-1 (PANX1): this compound also acts as an inhibitor of pannexin-1 channels.[8][9][10][11] These channels are involved in ATP release and the activation of the NLRP3 inflammasome, which contributes to the inflammatory response during viral infections.[3][12] By blocking PANX1, this compound may not only hinder viral entry and replication but also exert anti-inflammatory effects, mitigating virus-induced pathology.[3][12]
Broad-Spectrum Antiviral Activity
Preclinical studies have demonstrated the efficacy of this compound against a range of respiratory viruses:
-
Influenza Viruses: this compound has shown potent activity against various influenza A and B virus strains, including highly pathogenic avian influenza (HPAI) H5N1 and H7N9.[2][12][13] It has been shown to be effective in both prophylactic and therapeutic settings in vitro and in mouse models.[2][12]
-
SARS-CoV-2: this compound effectively inhibits the replication of SARS-CoV-2 and its variants of concern (Alpha, Beta, Gamma, Delta, and Omicron) in various cell lines, including Vero E6 and normal human bronchial epithelial (NHBE) cells.[1][12][14][15] In vivo studies using hamster models have also shown a significant reduction in viral lung titers.[14][15] However, it is important to note that some studies have reported a lack of antiviral activity in certain experimental setups.[16][17]
-
Respiratory Syncytial Virus (RSV): this compound has demonstrated inhibitory effects on the replication of different RSV strains in human respiratory epithelial cell lines and in BALB/c mice.[3][18]
-
Other Viruses: The antiviral activity of this compound has also been observed against the Edmonston strain of the measles virus (MeV) and human metapneumovirus (HMPV).[19][20]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound against various viruses as reported in the literature.
Table 1: In Vitro Antiviral Activity of this compound (IC50/IC90 Values in µM)
| Virus | Cell Line | Prophylactic Treatment (IC50/IC90) | Therapeutic Treatment (IC50/IC90) | Reference |
| Influenza A/Mississippi/3/2001 | A549 | 0.0002 / 0.1947 | 0.001 / 0.255 | [21] |
| NHBE | 0.005 / 0.121 | 0.00049 / 0.313 | [21] | |
| Influenza B/Florida/4/2006 | A549 | 0.014 / 21 | 0.637 / 68 | [21] |
| SARS-CoV-2 | Vero E6 | 0.75 / Not Reported | Not Reported | [14] |
| NHBE | 0.0013 / Not Reported | Not Reported | [14] | |
| RSV A2 | Vero E6 | 0.07 / 0.63 | Not Reported | [20] |
| HEp-2 | 0.8 / 7.2 | Not Reported | [20] | |
| NHBE | 0.4 / 3.6 | Not Reported | [20] | |
| Measles Virus (Edmonston) | VeroE6 | 1.12 / Not Reported | 1.32 / Not Reported | [19] |
| Vero-SLAM | 1.03 / Not Reported | 8.66 / Not Reported | [19] | |
| HMPV (CAN83) | LLC-MK2 | 0.18 / 1.64 | 0.36 / 3.24 | [20] |
Table 2: In Vivo Antiviral Activity of this compound
| Virus | Animal Model | Treatment Regimen | Key Findings | Reference |
| Influenza A/WSN/33 | BALB/c Mice | 25 mg/kg daily for 3 days (therapeutic) | 60% survival in lethal challenge | [4] |
| Influenza A Strains | BALB/c Mice | 10 or 200 mg/kg (prophylactic) | Reduced lung viral titers | [7] |
| SARS-CoV-2 | Syrian Hamsters | 2 or 200 mg/kg (prophylactic or therapeutic) | 4-5 log reduction in lung viral titers | [4] |
| RSV | BALB/c Mice | Prophylactic or therapeutic | Reduced viral lung titers | [3] |
| HMPV | BALB/c Mice | 2-200 mg/kg (prophylactic or therapeutic) | Reduced HMPV replication in the lungs | [20] |
Experimental Protocols
In Vitro Antiviral Activity Assessment: Plaque Reduction Assay
This protocol is a standard method to determine the concentration of an antiviral compound that inhibits viral plaque formation by 50% (IC50) or 90% (IC90).
Materials:
-
Target virus stock
-
Appropriate host cell line (e.g., A549, Vero E6, NHBE)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in DMSO and diluted in PBS)
-
Overlay medium (e.g., cell culture medium with 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
96-well or 6-well plates
Procedure:
-
Cell Seeding: Seed the host cells in 96-well or 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Drug Treatment (Prophylactic):
-
24 hours before infection, remove the culture medium.
-
Add fresh medium containing serial dilutions of this compound (e.g., 0.001 µM to 100 µM) to the cells. Include a no-drug control (vehicle only, e.g., DMSO diluted in PBS).
-
Incubate for 24 hours.
-
-
Viral Infection:
-
For prophylactic treatment, remove the drug-containing medium and wash the cells with PBS.
-
Infect the cell monolayer with the virus at a multiplicity of infection (MOI) of 0.01 to 0.1 for 1 hour at 37°C to allow for viral adsorption.
-
-
Drug Treatment (Therapeutic):
-
For therapeutic treatment, infect the cells first as described above.
-
After the 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add fresh medium containing serial dilutions of this compound.
-
-
Overlay and Incubation:
-
Remove the medium (for prophylactic) or drug-containing medium (for therapeutic) and add the overlay medium containing the respective concentrations of this compound.
-
Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 48-72 hours, depending on the virus).
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells with a cold methanol-acetone solution or 4% paraformaldehyde.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control.
-
Determine the IC50 and IC90 values by plotting the percentage of inhibition against the drug concentration using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Cell Viability Assay
It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Host cell line
-
Cell culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., Alamar Blue, MTT, or a resazurin-based assay)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate as for the antiviral assay.
-
Add serial dilutions of this compound to the cells, including a no-drug control.
-
Incubate for the same duration as the antiviral assay (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-drug control. The 50% cytotoxic concentration (CC50) can then be determined.
In Vivo Antiviral Efficacy in a Mouse Model of Influenza Infection
Materials:
-
BALB/c mice (6-8 weeks old)
-
Influenza virus stock (mouse-adapted strain, e.g., A/WSN/33)
-
This compound solution for injection (e.g., dissolved in buffered NaOH solution)
-
Vehicle control solution
-
Anesthesia (e.g., isoflurane)
-
Equipment for intranasal inoculation and intraperitoneal injection
Procedure:
-
Acclimatization: Acclimatize mice for one week before the experiment.
-
Treatment Groups: Divide mice into experimental groups (e.g., vehicle control, this compound prophylactic treatment, this compound therapeutic treatment).
-
Prophylactic Treatment: Administer this compound (e.g., 200 mg/kg) via intraperitoneal (i.p.) injection 24 hours before infection.
-
Infection: Anesthetize the mice and intranasally inoculate them with a specific plaque-forming unit (PFU) of the influenza virus in a small volume (e.g., 50 µL).
-
Therapeutic Treatment: For the therapeutic group, administer this compound (e.g., 25 mg/kg) daily for a set number of days starting 24 hours after infection.
-
Monitoring: Monitor the mice daily for signs of morbidity (weight loss, ruffled fur, lethargy) and mortality for a period of 14-21 days.
-
Viral Titer Determination: At specific time points post-infection (e.g., day 3 or 5), a subset of mice from each group can be euthanized, and their lungs harvested.
-
Lung Homogenization: Homogenize the lung tissue and determine the viral titer using a plaque assay or a TCID50 assay on MDCK cells.
-
RNA Extraction and qRT-PCR: Alternatively, extract total RNA from the lung homogenates and quantify viral RNA copy numbers using quantitative real-time PCR (qRT-PCR).
-
Data Analysis: Compare the survival curves, weight loss, and lung viral titers between the different treatment groups to evaluate the in vivo efficacy of this compound. Statistical analysis (e.g., Log-rank test for survival, ANOVA for viral titers) should be performed.
Visualizations
Caption: Mechanism of action of this compound in viral replication and inflammation.
Caption: General experimental workflow for evaluating the antiviral activity of this compound.
Caption: The dual antiviral and anti-inflammatory effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing this compound to Inhibit SARS-CoV-2, Influenza Virus, and Respiratory Syncytial Virus (RSV) Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Organic Anion Transporter 3 with this compound as a Novel Anti-Influenza A Virus Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting organic anion transporter 3 with this compound as a novel anti-influenza a virus strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. This compound, a gout remedy, inhibits pannexin 1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a gout remedy, inhibits pannexin 1 channels. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound inhibits SARS-CoV-2 replication in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits SARS-CoV-2 replication in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound Inhibits Respiratory Syncytial Virus (RSV) Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. This compound Inhibits Human Metapneumovirus (HMPV) Replication In Vitro and in BALB/c Mice [mdpi.com]
- 21. Antiviral Activity of this compound and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modulating Antibiotic Concentration with Probenecid in Microbiological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probenecid, a uricosuric agent primarily known for its use in treating gout, has a significant and valuable application in microbiological research as a modulator of antibiotic concentrations.[1][2] By competitively inhibiting organic anion transporters (OATs), particularly OAT1 and OAT3 in the renal tubules, this compound effectively blocks the renal excretion of a variety of drugs, most notably β-lactam antibiotics.[3][4][5] This inhibition leads to a sustained elevation of antibiotic concentrations in the plasma, a phenomenon that can be leveraged in both in vitro and in vivo research settings to enhance antibiotic efficacy, overcome certain types of resistance, and optimize dosing regimens.[1][6][7]
These application notes provide detailed protocols for utilizing this compound to modulate antibiotic concentrations in key microbiological assays, offering a valuable tool for researchers studying antibiotic pharmacokinetics, pharmacodynamics, and efficacy.
Mechanism of Action
This compound's primary mechanism for increasing antibiotic concentration involves the competitive inhibition of organic anion transporters (OATs) located in the proximal tubules of the kidneys.[3][4][5] Many antibiotics, especially those of the β-lactam class (e.g., penicillins and cephalosporins), are actively secreted into the urine via these transporters.[8] this compound, being a substrate for the same transporters, competes with these antibiotics for secretion, thereby reducing their clearance from the bloodstream and increasing their plasma concentration and half-life.[8][9]
Beyond its effects on renal excretion, this compound has also been investigated for its potential to inhibit bacterial efflux pumps, another mechanism of antibiotic resistance.[10] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration and thus their efficacy. By potentially inhibiting these pumps, this compound may further enhance the activity of certain antibiotics.
Caption: this compound's mechanism of action in the renal tubules.
Data Presentation: Pharmacokinetic Effects of this compound on Antibiotics
The co-administration of this compound with various antibiotics has been shown to significantly alter their pharmacokinetic profiles. The following table summarizes the quantitative impact of this compound on key pharmacokinetic parameters for several antibiotics.
| Antibiotic Class | Antibiotic | This compound Dosage | Change in AUC (Area Under the Curve) | Change in Cmax (Maximum Concentration) | Change in t½ (Half-life) | Reference(s) |
| β-Lactams | Amoxicillin | 1g | Increased | Increased | Increased | [7] |
| Cefuroxime axetil | 1g | Increased | Increased | Increased | [7] | |
| Flucloxacillin | 1g | Increased | Increased | Increased | [7] | |
| Penicillin V | 500mg | Increased | Increased | Increased | [7] | |
| Cefalexin | 500mg | Increased | Increased | Increased | [7] | |
| Other | Cefazolin | 10 mg/kg (oral, in mares) | No significant change | No significant change | No significant change | [11] |
Note: The magnitude of the increase in pharmacokinetic parameters can vary depending on the specific antibiotic, the dosage of both the antibiotic and this compound, and the species being studied. A systematic review and meta-analysis demonstrated that the addition of this compound to oral β-lactams consistently increased the total AUC, Cmax, and serum half-life.[6][7][12]
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a concentrated stock solution of this compound for use in microbiological assays.
Materials:
-
This compound powder (Sigma-Aldrich, CAS No. 57-66-9)
-
1 M Sodium Hydroxide (NaOH)
-
Sterile Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES buffer, pH 7.0 or other appropriate buffer
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Dissolving this compound: this compound is poorly soluble in water. To prepare a stock solution, first dissolve the required amount of this compound powder in a small volume of 1 M NaOH. For example, to prepare a 25 mM stock solution, dissolve the contents of a pre-weighed vial in 0.3 mL of 1 M NaOH.[6]
-
Dilution: Dilute the dissolved this compound solution with a suitable buffer, such as HBSS with 20 mM HEPES, to the desired final stock concentration. For a 25 mM stock solution, dilute the 0.3 mL of dissolved this compound in 9.7 mL of buffer.[6]
-
Mixing: Vortex the solution thoroughly to ensure complete mixing.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6] A 250 mM stock solution can be prepared by dissolving the contents of one vial of water-soluble this compound in 1 mL of assay buffer, which can be stored at ≤–20°C for up to 6 months.[4]
Caption: Workflow for preparing this compound stock solution.
Minimum Inhibitory Concentration (MIC) Assay with this compound
Objective: To determine the MIC of an antibiotic in the presence of a sub-inhibitory concentration of this compound.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Antibiotic stock solution
-
This compound stock solution (prepared as in Protocol 1)
-
Spectrophotometer or microplate reader
Protocol:
-
Determine Sub-inhibitory Concentration of this compound: First, perform a standard MIC assay with this compound alone to determine the lowest concentration that does not inhibit visible bacterial growth. This concentration will be used in the combination assay.
-
Prepare Antibiotic Dilutions: Prepare a serial two-fold dilution of the antibiotic in CAMHB in a 96-well plate.
-
Add this compound: To each well containing the antibiotic dilution, add the pre-determined sub-inhibitory concentration of this compound.
-
Inoculate with Bacteria: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) according to CLSI guidelines. Add the inoculum to each well of the microtiter plate.
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum.
-
Sterility Control: Wells containing only broth.
-
This compound Control: Wells containing broth, the bacterial inoculum, and the sub-inhibitory concentration of this compound (to ensure it remains non-inhibitory).
-
Antibiotic Control: Wells containing the antibiotic serial dilutions and the bacterial inoculum (without this compound).
-
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism in the presence of this compound. Compare this to the MIC of the antibiotic alone.
Checkerboard Assay for Synergy Analysis
Objective: To assess the synergistic, additive, indifferent, or antagonistic interaction between an antibiotic and this compound.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
CAMHB or other appropriate broth
-
Antibiotic stock solution
-
This compound stock solution
-
Microplate reader
Protocol:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute the antibiotic along the x-axis (columns) and this compound along the y-axis (rows).
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
-
FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Caption: Workflow for a checkerboard synergy assay.
Time-Kill Assay with this compound
Objective: To assess the bactericidal or bacteriostatic activity of an antibiotic over time in the presence of this compound.
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB or other appropriate broth
-
Antibiotic stock solution
-
This compound stock solution
-
Sterile tubes or flasks
-
Shaking incubator
-
Plating supplies (agar plates, spreaders)
-
Colony counter
Protocol:
-
Prepare Cultures: Prepare tubes or flasks containing CAMHB, the bacterial inoculum (at a starting density of ~5 x 10^5 CFU/mL), the antibiotic at a specific concentration (e.g., 1x, 2x, or 4x MIC), and a sub-inhibitory concentration of this compound.
-
Controls:
-
Growth Control: Inoculum in broth.
-
Antibiotic Control: Inoculum and antibiotic in broth.
-
This compound Control: Inoculum and this compound in broth.
-
-
Incubation: Incubate all tubes in a shaking incubator at 37°C.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates overnight and count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. A ≥3-log10 decrease in CFU/mL is generally considered bactericidal activity.[10]
In Vivo Animal Model: Modulating Antibiotic Pharmacokinetics
Objective: To evaluate the effect of this compound on the pharmacokinetic profile of an antibiotic in a small animal model (e.g., mouse or rat).
Materials:
-
Laboratory animals (e.g., mice or rats)
-
Antibiotic for injection or oral gavage
-
This compound for oral gavage or injection
-
Vehicle for drug formulation (e.g., 1% methylcellulose for oral administration)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical equipment for antibiotic quantification (e.g., HPLC-MS/MS)
Protocol:
-
Animal Acclimation and Grouping: Acclimate animals to the housing conditions and randomly assign them to experimental groups (e.g., antibiotic alone, antibiotic + this compound).
-
This compound Administration: this compound is often administered orally. A dose of 200 mg/kg has been used in mice.[8] Formulate the this compound in a suitable vehicle like 1% methylcellulose for oral gavage.
-
Antibiotic Administration: Administer the antibiotic at a specified time point relative to the this compound administration (e.g., 30 minutes after). The route of administration will depend on the antibiotic's properties.
-
Blood Sampling: Collect blood samples at multiple time points post-antibiotic administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Antibiotic Quantification: Analyze the plasma samples to determine the antibiotic concentration at each time point using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC, Cmax, and t½ for both the antibiotic alone and the antibiotic + this compound groups to determine the modulatory effect of this compound.
Conclusion
The use of this compound in microbiological research provides a powerful and straightforward method to modulate the concentration of certain antibiotics, particularly β-lactams. By following the detailed protocols outlined in these application notes, researchers can effectively investigate the impact of elevated and sustained antibiotic exposure on bacterial susceptibility, resistance mechanisms, and overall therapeutic efficacy. This approach is invaluable for preclinical drug development, antimicrobial resistance studies, and the optimization of existing antibiotic therapies.
References
- 1. Addition of this compound to oral β-lactam antibiotics: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Pre-treatment Downregulates the Kidney Cl-/HCO3- Exchanger (Pendrin) and Potentiates Hydrochlorothiazide-Induced Diuresis [frontiersin.org]
- 4. actascientific.com [actascientific.com]
- 5. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addition of this compound to oral β-lactam antibiotics: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound prevents acute tubular necrosis in a mouse model of aristolochic acid nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Acute this compound Administration on Histopathological and Functional Outcomes after Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits platelet responses to aggregating agents in vitro and has a synergistic inhibitory effect with penicillin G - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Dissolving Probenecid for Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Probenecid is a versatile pharmacological agent utilized in cell culture experiments primarily for its ability to inhibit organic anion transporters (OATs). This inhibition is crucial for preventing the efflux of fluorescent dyes and other anionic compounds from cells, thereby enhancing the accuracy and reliability of various cellular assays.[1][2] This guide provides detailed protocols for dissolving this compound and summarizes its solubility in common cell culture solvents.
Data Presentation: this compound Solubility
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents.[3] For cell culture applications, it is typically prepared as a concentrated stock solution in an organic solvent and then diluted to the final working concentration in the cell culture medium. The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[3] | A common solvent for preparing high-concentration stock solutions.[4] |
| Dimethylformamide (DMF) | ~30 mg/mL[3] | An alternative organic solvent for stock solution preparation. |
| Ethanol | ~10 mg/mL[3] | Another organic solvent option, though with lower solubility than DMSO and DMF. |
| 1 M NaOH | 100 mg/mL | Used to prepare highly concentrated stock solutions of the free acid form.[1][5] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble[3] | Direct dissolution in aqueous buffers is not recommended for achieving high concentrations. |
| 1:5 DMSO:PBS (pH 7.2) | ~0.15 mg/mL[3] | Illustrates the limited solubility even with a co-solvent system. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is suitable for most routine cell culture applications where a high-concentration stock solution is required.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortexing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution.
-
Sterilization: While not always necessary for a DMSO stock, if required, the solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[1]
Protocol 2: Preparation of this compound Stock Solution in NaOH for Aqueous Dilution
This method is often employed when a water-soluble form of this compound is needed for the experiment.
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH) solution, sterile
-
Hank's Balanced Salt Solution (HBSS) or other desired aqueous buffer, sterile
-
Sterile conical tubes
Procedure:
-
Initial Dissolution: Dissolve the this compound powder in a small volume of 1 M NaOH. For example, dissolve one vial of this compound in 0.3 mL of 1 M NaOH.[1][5]
-
Dilution in Buffer: Dilute the initial solution with the desired sterile aqueous buffer (e.g., HBSS) to achieve the final stock concentration. For instance, dilute the 0.3 mL of NaOH-probenecid solution into 9.7 mL of HBSS to make a 25 mM stock solution.[1]
-
pH Adjustment (Optional but Recommended): Check the pH of the final stock solution and adjust to the desired physiological range (typically pH 7.2-7.4) using sterile HCl or NaOH as needed.
-
Storage: It is recommended to use aqueous solutions of this compound on the same day they are prepared. We do not recommend storing the aqueous solution for more than one day.[3] If short-term storage is necessary, keep the solution at 4°C, protected from light. For longer-term storage, aliquoting and freezing at -20°C is possible, but stability should be verified.
Mandatory Visualizations
Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically the JNK and ERK pathways, which can be crucial for viral replication and inflammatory responses.[4] The following diagram illustrates a simplified representation of this inhibitory action.
Caption: this compound's inhibitory effect on the MAPK signaling pathway.
Experimental Workflow for this compound Application in Cell Culture
The following diagram outlines a typical workflow for preparing and using this compound in a cell culture experiment.
References
Probenecid: A Selective Inhibitor for In Vitro and In Vivo Transport Assays
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Probenecid is a well-established pharmacological agent frequently utilized in transport assays to selectively inhibit the function of specific ATP-binding cassette (ABC) and solute carrier (SLC) transporters. Its primary mechanism of action involves the competitive inhibition of organic anion transporters (OATs), making it an invaluable tool for elucidating the role of these transporters in drug disposition, xenobiotic toxicity, and endogenous substrate regulation. This document provides detailed application notes and protocols for the effective use of this compound as a selective inhibitor in various transport assay systems.
This compound's inhibitory activity is most pronounced against members of the organic anion transporter family, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), which are predominantly expressed in the basolateral membrane of renal proximal tubule cells.[1][2][3] It also inhibits the urate transporter 1 (URAT1/SLC22A12) in the apical membrane, a key player in renal urate reabsorption.[1][3][4] Furthermore, this compound has been shown to interact with multidrug resistance-associated proteins (MRPs), including MRP1, MRP2, and MRP4, albeit with varying potencies.[5][6]
Data Presentation: Inhibitory Potency of this compound
The inhibitory potency of this compound against various transporters is commonly expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against key human transporters.
| Transporter Family | Transporter | IC50 (µM) | Test System | Reference |
| SLC | OAT1 (SLC22A6) | 12.3 - 49.68 | hOAT1-expressing cells | [7][8] |
| OAT3 (SLC22A8) | 2.37 - 27.9 | hOAT3-expressing cells | [1][8] | |
| URAT1 (SLC22A12) | 30.0 - 165 | hURAT1-expressing cells | [6][8] | |
| OAT4 (SLC22A11) | 56 - 134 | hOAT4-expressing cells | [5] | |
| ABC | MRP1 (ABCC1) | Varies | MRP1-overexpressing cells | [6] |
| MRP2 (ABCC2) | >300 (22% inhibition) | MRP2-overexpressing cells | [5] | |
| MRP4 (ABCC4) | 13.23 - 66.82 | MRP4-overexpressing cells | [8] | |
| Other | Pannexin 1 | ~150 | Pannexin 1-expressing oocytes | [9][10] |
Note: IC50 values can vary depending on the experimental conditions, including the specific substrate used, cell type, and assay format.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in a Renal Proximal Tubule Cell
Caption: this compound inhibits OAT1/3 on the basolateral membrane and URAT1 on the apical membrane of renal proximal tubule cells.
General Workflow for an In Vitro Transporter Inhibition Assay
Caption: A typical workflow for determining the inhibitory effect of this compound on transporter-mediated substrate uptake.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (e.g., Sigma-Aldrich)
-
1 M NaOH or Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or appropriate assay buffer
-
Sterile microcentrifuge tubes
Procedure:
-
For aqueous stock (for immediate use or less soluble compounds):
-
To prepare a 25 mM stock solution, dissolve the required amount of this compound in a small volume of 1 M NaOH.[5]
-
Once dissolved, dilute to the final volume with HHBS (HBSS with 20 mM HEPES, pH 7.0).[5]
-
Note: The use of NaOH is required for the free acid form of this compound. Water-soluble formulations are also available.[4]
-
-
For DMSO stock (for long-term storage):
-
To prepare a 100 mM stock solution, dissolve the required amount of this compound powder in high-quality, anhydrous DMSO.[2][11]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for several months when stored properly.
-
Protocol 2: In Vitro OAT1/OAT3 Inhibition Assay Using HEK293 Cells
This protocol describes a cell-based assay to determine the IC50 value of this compound for the inhibition of OAT1- or OAT3-mediated uptake of a probe substrate.
Materials:
-
HEK293 cells stably transfected with human OAT1 or OAT3, and a mock-transfected control cell line.
-
Poly-D-lysine coated 96-well plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and appropriate selection antibiotic.
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Probe substrate for OAT1/OAT3 (e.g., 6-carboxyfluorescein (6-CF) or p-aminohippurate (PAH)).
-
Assay buffer (e.g., HBSS, pH 7.4)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Plate reader (for fluorescent substrates) or liquid scintillation counter (for radiolabeled substrates).
Procedure:
-
Cell Seeding:
-
Seed the OAT1-HEK293, OAT3-HEK293, and mock-HEK293 cells into poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay (typically 24-48 hours).
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Preparation of Reagents:
-
On the day of the assay, prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 1000 µM). Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).
-
Prepare the probe substrate solution in assay buffer at a concentration close to its Km value for the respective transporter.
-
-
Inhibition Assay:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cell monolayers twice with pre-warmed assay buffer.
-
Add the this compound dilutions or vehicle control to the respective wells and pre-incubate for 10-30 minutes at 37°C.
-
Initiate the uptake reaction by adding the probe substrate solution to all wells.
-
Incubate for a specific time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of substrate uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution from the wells and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding cell lysis buffer to each well and incubating on a shaker for 15-30 minutes at room temperature.
-
-
Quantification and Data Analysis:
-
Transfer the cell lysates to a new 96-well plate suitable for the detection method.
-
Measure the fluorescence or radioactivity of the lysate to determine the intracellular concentration of the probe substrate.
-
Subtract the substrate uptake in mock-transfected cells from the uptake in transporter-expressing cells to determine the transporter-specific uptake.
-
Plot the percentage of inhibition of transporter-specific uptake against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Bidirectional Transport Assay in MDCKII Cells
This protocol can be used to assess whether a test compound is a substrate of an efflux transporter (e.g., MRPs) that is sensitive to this compound inhibition.
Materials:
-
MDCKII cells (or MDCKII cells overexpressing a specific transporter of interest).
-
Transwell® inserts (e.g., 12-well or 24-well format with 0.4 µm pore size).
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS, pH 7.4).
-
Test compound and a non-transported marker (e.g., mannitol).
-
This compound stock solution.
-
Analytical method for quantifying the test compound and marker (e.g., LC-MS/MS).
Procedure:
-
Cell Seeding and Monolayer Formation:
-
Seed MDCKII cells onto the Transwell® inserts at a high density.
-
Culture the cells for 3-7 days to allow for the formation of a confluent and polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed assay buffer.
-
Apical to Basolateral (A-B) Transport: Add the test compound (with or without this compound) to the apical chamber. Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Basolateral to Apical (B-A) Transport: Add the test compound (with or without this compound) to the basolateral chamber. Collect samples from the apical chamber at the same time points.
-
At the end of the experiment, collect samples from the donor chambers to determine the initial concentration.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the test compound and the non-transported marker in all samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B).
-
An efflux ratio significantly greater than 2 suggests that the compound is a substrate of an efflux transporter. A reduction in the efflux ratio in the presence of this compound indicates that the efflux is mediated by a this compound-sensitive transporter.
-
Conclusion
This compound is a versatile and potent inhibitor of several key organic anion transporters. Its well-characterized inhibitory profile makes it an essential tool for researchers in pharmacology, toxicology, and drug development. The protocols provided in this document offer a framework for the effective application of this compound in various in vitro transport assays. Careful experimental design and data interpretation are crucial for obtaining reliable and meaningful results.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. Drug Transcellular Transport Assay Using a High Porosity Honeycomb Film [jstage.jst.go.jp]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tripod.nih.gov [tripod.nih.gov]
- 11. This compound Treatment Inhibits Replication of the Edmonston Measles Virus Strain in Vero Cells [mdpi.com]
Troubleshooting & Optimization
Addressing the dose-dependent effects of Probenecid in pharmacokinetic studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with probenecid. The information is tailored to address the challenges associated with its dose-dependent pharmacokinetic (PK) effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to its dose-dependent pharmacokinetics?
This compound acts as a competitive inhibitor of organic anion transporters (OATs), particularly OAT1 and OAT3, which are crucial for the renal tubular secretion of many drugs.[1][2][3][4] It also inhibits the uric acid transporter 1 (URAT1), which is involved in the reabsorption of uric acid in the kidneys.[2] The dose-dependent effects arise from the saturation of these transporters at higher this compound concentrations. This saturation leads to a non-linear relationship between the dose and the plasma concentration, as well as a dose-dependent half-life.[5][6][7]
Q2: How does the dose of this compound affect its own pharmacokinetic parameters?
The plasma half-life of this compound is dose-dependent, ranging from 4 to 12 hours.[5][7] As the dose increases, the elimination pathways can become saturated, leading to a disproportionate increase in plasma concentration and a longer half-life.
Troubleshooting Guide
Problem 1: Unexpectedly high plasma concentrations of a co-administered drug in the presence of this compound.
-
Possible Cause 1: Inhibition of Renal Clearance: this compound is a potent inhibitor of OAT1 and OAT3, which are responsible for the renal secretion of numerous anionic drugs.[1][2][8] By blocking these transporters, this compound can significantly decrease the renal clearance of co-administered drugs that are substrates of OAT1 or OAT3, leading to elevated plasma concentrations.[3] This interaction is dose-dependent.[9]
-
Troubleshooting Steps:
-
Verify Transporter Involvement: Confirm if the co-administered drug is a known substrate of OAT1 or OAT3.
-
Dose-Response Assessment: If feasible, conduct a dose-ranging study with this compound to characterize the extent of the drug-drug interaction (DDI) at different inhibitor concentrations.
-
Monitor Renal Function: Assess the glomerular filtration rate (GFR) as severe renal impairment (CrCl <30 mL/min) can render this compound ineffective and alter the clearance of the co-administered drug.[10][11]
-
-
Possible Cause 2: Inhibition of Metabolism: this compound can also inhibit certain metabolic pathways, such as glucuronidation.[1][4] If the co-administered drug is primarily cleared through a pathway inhibited by this compound, this can contribute to increased plasma exposure.
-
Troubleshooting Steps:
-
Review Metabolic Pathways: Investigate the primary metabolic clearance pathways of the co-administered drug.
-
In Vitro Metabolism Studies: Consider conducting in vitro studies with human liver microsomes or hepatocytes to assess the inhibitory effect of this compound on the specific metabolic enzymes involved.
-
Problem 2: High variability in pharmacokinetic data between subjects in a this compound study.
-
Possible Cause 1: Genetic Polymorphisms: Genetic variations in the genes encoding for OATs or metabolizing enzymes can lead to inter-individual differences in both this compound's and the co-administered drug's pharmacokinetics.
-
Troubleshooting Steps:
-
Genotyping: If significant variability is observed, consider genotyping study subjects for relevant transporters (e.g., SLC22A6 for OAT1, SLC22A8 for OAT3) and metabolic enzymes.
-
-
Possible Cause 2: Dose-Dependent Non-Linearity: Due to its saturable elimination, small variations in dose or absorption can lead to large differences in plasma concentrations, especially at higher doses.
-
Troubleshooting Steps:
-
Careful Dose Administration: Ensure precise and consistent dosing across all subjects.
-
Pharmacokinetic Modeling: Utilize non-linear pharmacokinetic models to better characterize the dose-concentration relationship and account for the observed variability.
-
Data Presentation
Table 1: Dose-Dependent Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg i.v.) | Vc (ml) | Vc,u (ml) | Km (µg/ml) | Km,u (µg/ml) | Vm (µ g/min ) |
| 50 | 56.5 ± 4.3 | 186.5 ± 15.6 | 37.1 ± 1.3 | 37.1 ± 1.3 | 187.2 ± 8.3 |
| 75 | 56.5 ± 4.3 | 120.1 ± 10.1 | 35.2 ± 1.2 | 37.1 ± 1.3 | 187.2 ± 8.3 |
| 100 | 56.5 ± 4.3 | 89.8 ± 6.9 | 33.8 ± 1.1 | 37.1 ± 1.3 | 187.2 ± 8.3 |
Vc: Volume of distribution of the central compartment; Vc,u: Unbound volume of distribution of the central compartment; Km: Michaelis-Menten constant; Km,u: Unbound Michaelis-Menten constant; Vm: Maximal rate of elimination. Data are presented as mean ± SD.[6]
Table 2: Effect of this compound on the Renal Clearance of Various Drugs
| Co-administered Drug | This compound Dose | Effect on Renal Clearance | Reference |
| Adefovir | 1500 mg (oral) | 45% reduction | [12] |
| Benzylpenicillin | 1500 mg (oral) | 78% reduction | [12] |
| Cefoxitin | N/A | Reduced by half | [13] |
| Ciprofloxacin | N/A | 65% reduction | [14] |
| Enalapril/Enalaprilat | N/A | Markedly decreased | [15] |
| DA-1131 (Rabbits) | 50 mg/kg (i.v.) | Significantly decreased | [16] |
| DA-1131 (Rats) | 50 mg/kg (i.v.) | Negligible effect | [16] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Effect on the Pharmacokinetics of a Co-administered Drug (Crossover Study Design)
-
Subject Selection: Recruit a cohort of healthy volunteers. Ensure they meet inclusion/exclusion criteria, including normal renal function.
-
Study Design: Employ a randomized, crossover study design.
-
Treatment Period 1:
-
Administer the investigational drug alone at the desired dose.
-
Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) to determine the full pharmacokinetic profile.
-
Collect urine samples to determine renal clearance.
-
-
Washout Period: A sufficient washout period (typically 5-7 half-lives of both drugs) is required between treatment periods to ensure complete elimination of the drugs from the system.
-
Treatment Period 2:
-
Administer this compound at a specified dose (e.g., 500 mg or 1g orally) prior to and/or concomitantly with the investigational drug.
-
Repeat the same blood and urine collection schedule as in Period 1.
-
-
Sample Analysis: Analyze plasma and urine samples for concentrations of the investigational drug and its metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., AUC, Cmax, t1/2, CL/F, CLr) for the investigational drug in the presence and absence of this compound. Statistical analysis (e.g., paired t-test or ANOVA) is then used to determine the significance of any observed differences.
Mandatory Visualizations
Caption: this compound's inhibitory action on renal transporters.
Caption: Troubleshooting workflow for high PK variability.
References
- 1. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 2. Blockade of organic anion transport in humans after treatment with the drug this compound leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 5. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent pharmacokinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of this compound on the renal tubular excretion of benzylpenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. The effect of this compound on the pharmacokinetics and distribution of cefoxitin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Competitive inhibition of renal tubular secretion of ciprofloxacin and metabolite by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids [frontiersin.org]
- 16. Effect of this compound on the Renal Excretion Mechanism of a New Carbapenem, DA-1131, in Rats and Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Probenecid's interaction with other drugs in co-administration studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Probenecid in co-administration studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound interacts with other drugs?
A1: this compound primarily interacts with other drugs by competitively inhibiting Organic Anion Transporters (OATs), particularly OAT1 and OAT3, located in the proximal tubules of the kidneys.[1][2][3] Many drugs, especially weak acids, are actively secreted from the blood into the urine via these transporters. By blocking OAT1 and OAT3, this compound decreases the renal clearance of co-administered drugs that are substrates for these transporters.[1][2] This leads to an increase in their plasma concentration and a prolonged elimination half-life.[3]
Q2: Which therapeutic classes of drugs are most likely to have significant interactions with this compound?
A2: Drugs that are actively secreted by renal OATs are most susceptible to interactions with this compound. Clinically significant interactions have been observed with:
-
Antibiotics: Particularly β-lactams like penicillins and some cephalosporins.[3][4][5]
-
Nonsteroidal anti-inflammatory drugs (NSAIDs): Including indomethacin, naproxen, and ketoprofen.[5]
Q3: Can the interaction between this compound and another drug ever be beneficial?
A3: Yes, the interaction is sometimes exploited for therapeutic benefit. For example, this compound is intentionally co-administered with certain antibiotics, like penicillin, to increase and prolong their plasma concentrations, thereby enhancing their antibacterial effect.[3][4] This allows for lower or less frequent dosing of the antibiotic. Another key example is its use with cidofovir to reduce the antiviral drug's uptake into renal tubular cells, which mitigates its nephrotoxicity.[7][8][9]
Q4: Are there any drugs that should be avoided when a subject is on this compound?
A4: Co-administration of this compound with certain drugs should be approached with caution or avoided. For instance, the combination with methotrexate can lead to a 2-3 fold increase in methotrexate levels, significantly raising the risk of severe toxicity, and is generally avoided if possible.[1][2] Salicylates (e.g., aspirin) can antagonize the uricosuric effect of this compound and are therefore contraindicated for that purpose.[10]
Troubleshooting Guide
Issue 1: Unexpectedly high plasma concentrations and/or signs of toxicity of a co-administered drug are observed in the presence of this compound.
-
Possible Cause: Inhibition of renal clearance of the co-administered drug by this compound via OAT1 and OAT3.
-
Troubleshooting Steps:
-
Confirm OAT Substrate: Verify if the co-administered drug is a known or suspected substrate of OAT1 or OAT3.
-
Dose Reduction: Consider a dose reduction of the co-administered drug. The required reduction can be significant (e.g., 25-75%) and should be guided by therapeutic drug monitoring if available.[1][3]
-
Intensive Monitoring: Implement close monitoring of the subject for any signs of toxicity associated with the co-administered drug. This may include monitoring renal function (serum creatinine, BUN), liver function, and complete blood counts, depending on the toxicity profile of the other drug.[2][6]
-
Staggered Dosing: While less effective for this specific interaction mechanism, investigate if staggered administration offers any mitigation, although this is unlikely to be a primary solution.
-
Issue 2: The desired therapeutic effect of the co-administered drug is not achieved despite standard dosing with this compound.
-
Possible Cause: While less common, this compound can have complex interactions. For example, it can interact with other transporters or metabolic enzymes.
-
Troubleshooting Steps:
-
Review Literature: Conduct a thorough literature review for any known complex or paradoxical interactions between this compound and the specific drug or drug class.
-
Consider Alternative Mechanisms: Investigate if the co-administered drug's efficacy is dependent on active transport into a target tissue that might be inhibited by this compound.
-
Re-evaluate Dosing: Re-assess the dosing of both this compound and the co-administered drug.
-
Data on this compound Drug Interactions
The following tables summarize the impact of this compound co-administration on the pharmacokinetics of several drugs.
Table 1: Effect of this compound on the Pharmacokinetics of Co-administered Drugs
| Co-administered Drug | Change in Pharmacokinetic Parameter | Magnitude of Change | Reference(s) |
| Penicillins | Increased plasma levels | 2 to 4-fold | [3][5] |
| Methotrexate | Increased plasma concentrations | 2 to 3-fold | [1][2] |
| Cidofovir | Increased serum concentrations | Up to 2-fold | [7] |
| Acyclovir | Decreased clearance | ~33% | [11] |
| Enalapril/Enalaprilat | Decreased clearance | ~73% | [12] |
| Baricitinib | Decreased clearance | ~69% | [11] |
| Oxypurinol (Allopurinol metabolite) | Decreased plasma concentrations | ~40-50% | [11][13][14] |
Table 2: Recommended Dose Adjustments for Co-administration with this compound
| Co-administered Drug | Recommended Dose Adjustment | Monitoring Parameters | Reference(s) |
| Methotrexate | Reduce dose by 25-75% if co-administration is unavoidable. | Serum methotrexate levels, complete blood counts, liver and kidney function. | [1][2] |
| Penicillins | May need to reduce dose by 50-75% when used therapeutically. | Signs of penicillin toxicity (e.g., neurological symptoms), renal function. | [3] |
| Cidofovir | A specific dosing regimen of this compound is required to reduce nephrotoxicity. A 50% reduction in cidofovir dose may be considered. | Serum creatinine, blood urea nitrogen, creatinine clearance, urinalysis. | [6] |
Experimental Protocols
Protocol 1: In Vitro OAT1/OAT3 Inhibition Assay
This protocol outlines a general procedure to determine if a test compound is an inhibitor of OAT1 or OAT3, and to assess the inhibitory potential of this compound as a positive control.
-
Objective: To evaluate the inhibitory effect of a test compound on OAT1 and OAT3 mediated transport.
-
Materials:
-
HEK293 cells stably transfected with human OAT1 or OAT3, and a mock-transfected control cell line.
-
Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Probe substrate for OAT1/OAT3 (e.g., radiolabeled p-aminohippurate (PAH) or estrone-3-sulfate).
-
Test compound and this compound (as a positive control inhibitor).
-
Scintillation fluid and a scintillation counter.
-
-
Methodology:
-
Cell Seeding: Seed the OAT1, OAT3, and mock-transfected HEK293 cells into 24- or 48-well plates and culture until they form a confluent monolayer.
-
Preparation of Solutions: Prepare stock solutions of the test compound and this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds and the probe substrate in assay buffer.
-
Pre-incubation: Wash the cell monolayers with assay buffer. Pre-incubate the cells with the test compound or this compound at various concentrations for a defined period (e.g., 10-30 minutes) at 37°C.
-
Uptake Assay: Initiate the uptake reaction by adding the assay buffer containing the radiolabeled probe substrate (with or without the inhibitor). Incubate for a short, linear uptake period (e.g., 1-5 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the test compound and this compound by plotting the percentage of inhibition of substrate uptake against the inhibitor concentration.
-
Protocol 2: Pharmacokinetic Drug-Drug Interaction Study in Rodents
This protocol provides a general framework for an in vivo study to assess the impact of this compound on the pharmacokinetics of a co-administered drug.
-
Objective: To determine the effect of this compound co-administration on the pharmacokinetic profile of a test drug in rodents (e.g., rats).
-
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain).
-
Test drug and this compound.
-
Vehicle for drug administration (e.g., saline, PEG400).
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Analytical method for quantifying the test drug in plasma (e.g., LC-MS/MS).
-
-
Methodology:
-
Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to two groups:
-
Group 1: Test drug + Vehicle.
-
Group 2: Test drug + this compound.
-
-
Dosing:
-
Administer this compound (or vehicle) to the respective groups at a pre-determined time before the test drug administration (e.g., 30-60 minutes). This compound is typically given orally.
-
Administer the test drug to all animals at a specified dose and route (e.g., oral or intravenous).
-
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at multiple time points post-dose of the test drug (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of the test drug using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters for the test drug in both groups, including:
-
Area under the plasma concentration-time curve (AUC).
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
Elimination half-life (t1/2).
-
Clearance (CL).
-
Volume of distribution (Vd).
-
-
Statistical Analysis: Compare the pharmacokinetic parameters between the two groups to assess the significance of any observed differences.
-
Visualizations
References
- 1. Methotrexate and this compound Interaction: Risks and Management | empathia.ai [empathia.ai]
- 2. This compound and Methotrexate Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]
- 3. This compound and Penicillin Interaction: Enhanced Antibiotic Levels | empathia.ai [empathia.ai]
- 4. Addition of this compound to oral β-lactam antibiotics: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.pgkb.org [s3.pgkb.org]
- 6. This compound and Cidofovir Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 7. Cidofovir nephrotoxicity and this compound - Renal Fellow Network [renalfellow.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of oral this compound coadministration on the chronic toxicity and pharmacokinetics of intravenous cidofovir in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 12. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic and pharmacodynamic interaction between allopurinol and this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Probenecid's Inhibition of Multiple Transporters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the multifaceted inhibitory effects of probenecid. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of using this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a widely used pharmacological agent known to inhibit multiple transport proteins. Its primary targets are members of the Organic Anion Transporter (OAT) family, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), which are crucial for the renal secretion of organic anions.[1][2][3][4] Additionally, it potently inhibits URAT1 (SLC22A12), a urate transporter involved in the reabsorption of uric acid in the kidneys.[1][5][6] this compound is also a recognized inhibitor of several Multidrug Resistance-Associated Proteins (MRPs), which are part of the ATP-binding cassette (ABC) transporter superfamily.[7][8]
Q2: Does this compound inhibit other transporter families?
Yes, beyond OATs, URAT1, and MRPs, this compound has been shown to inhibit other transporters, although sometimes with lower potency. It can inhibit Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3.[9] Furthermore, this compound also acts as a blocker of pannexin-1 channels, which are involved in ATP release.[7][8][10]
Q3: How does this compound's inhibition of multiple transporters affect its overall biological effect?
This compound's broad specificity is the reason for its diverse physiological effects. By inhibiting OAT1 and OAT3, it can reduce the renal clearance of various drugs, such as penicillin and certain antiviral agents, thereby increasing their plasma concentrations and prolonging their therapeutic effect.[2][4] Its inhibition of URAT1 promotes the excretion of uric acid, which is the basis for its use in treating gout.[1][4][5] The inhibition of MRPs can lead to the reversal of multidrug resistance in cancer cells by preventing the efflux of chemotherapeutic agents.[8][11]
Q4: What is the clinical significance of this compound's multi-transporter inhibition?
Clinically, the inhibition of multiple transporters by this compound is both a therapeutic mechanism and a source of potential drug-drug interactions (DDIs).[12] Its primary use in gout relies on URAT1 inhibition.[1][4] The co-administration of this compound with certain antibiotics to increase their efficacy is a direct consequence of OAT inhibition.[4] However, this broad-spectrum inhibition also means that this compound can alter the pharmacokinetics of a wide range of drugs and endogenous compounds, necessitating careful consideration in clinical practice.[1][13]
Troubleshooting Guide
Issue 1: Unexpectedly high intracellular accumulation of a fluorescent dye in the presence of this compound.
-
Possible Cause: this compound is a known inhibitor of MRPs (a type of ABC transporter), which are often responsible for the efflux of fluorescent dyes from cells. By blocking these efflux pumps, this compound leads to the retention and accumulation of the dye inside the cell.
-
Troubleshooting Steps:
-
Confirm MRP expression: Verify that your cell line expresses MRPs that are known to transport the specific dye you are using.
-
Use a positive control: Include a known substrate of the MRP transporter to confirm that the transporter is active in your experimental setup.
-
Consider alternative inhibitors: If the goal is to specifically study a different transporter (e.g., an OAT), consider using a more selective inhibitor if available, or use multiple inhibitors to dissect the contribution of each transporter.
-
Issue 2: Inconsistent results in drug uptake assays with this compound.
-
Possible Cause: The non-specific nature of this compound can lead to complex interactions. This compound can inhibit both uptake (OATs, OATPs) and efflux (MRPs) transporters.[8][14] The net effect on the intracellular concentration of a co-administered drug will depend on the relative contribution of these transporters to the drug's disposition and the potency of this compound's inhibition of each.
-
Troubleshooting Steps:
-
Characterize the transporters involved: Use cell lines individually overexpressing the suspected uptake and efflux transporters for your drug of interest to study the effect of this compound on each transporter in isolation.
-
Concentration-response curves: Perform concentration-response experiments for this compound to determine the IC50 for each relevant transporter. This can help in selecting a concentration that may be more selective for one transporter over another.
-
Time-course experiments: The temporal dynamics of uptake and efflux can be complex. Conduct time-course experiments to understand how the net accumulation of your drug changes over time in the presence of this compound.
-
Issue 3: this compound does not potentiate the effect of my drug in vivo as expected from in vitro data.
-
Possible Cause: Discrepancies between in vitro and in vivo results can arise from several factors, including:
-
Pharmacokinetics of this compound: The concentration of this compound reaching the target tissue in vivo may not be sufficient to inhibit the relevant transporters to the same extent as in the in vitro assay.
-
Metabolism: this compound or the drug of interest may be metabolized in vivo, altering their interaction with transporters.
-
Compensation by other transporters: In a whole-organism context, other transporters not present in the in vitro system may compensate for the inhibited pathway.
-
-
Troubleshooting Steps:
-
Measure this compound concentrations: If possible, measure the plasma and tissue concentrations of this compound in your animal model to correlate with the observed effects.
-
In vitro-in vivo extrapolation (IVIVE): Use pharmacokinetic modeling to predict the in vivo effects based on in vitro data and the known pharmacokinetic properties of this compound and your drug.
-
Use of knockout models: If available, using knockout animal models for specific transporters can help to definitively identify the transporters responsible for the in vivo disposition of your drug and the effects of this compound.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound for Various Transporters
| Transporter Family | Transporter | Substrate/System | IC50 Value (µM) | Reference |
| OAT | hOAT1 | 6-carboxyfluorescein | ~12.3 | [15] |
| rOAT1 | 6-carboxyfluorescein | ~15.3 | [15] | |
| hOAT3 | 6-carboxyfluorescein | Varies | [16] | |
| OATP | hOATP1B1 | Coproporphyrin I | 167 ± 42.0 | [9] |
| hOATP1B3 | Coproporphyrin I | 76.0 ± 17.2 | [9] | |
| ABC | MRP1 | Daunorubicin/Vincristine | Concentration-dependent reversal | [11] |
| BCRP/ABCG2 | Mitoxantrone | Ineffective inhibitor at concentrations used | [17] | |
| Other | Pannexin 1 | Channel activity | ~150 | [7][10] |
Note: IC50 values can vary depending on the experimental system and substrate used.
Experimental Protocols & Workflows
Protocol 1: In Vitro Inhibition Assay Using Transporter-Overexpressing Cells
This protocol describes a general method for assessing the inhibitory effect of this compound on a specific transporter (e.g., OAT1) using a stable cell line overexpressing the transporter.
Materials:
-
HEK293 cells stably transfected with the transporter of interest (e.g., HEK-OAT1).[14]
-
HEK293 cells transfected with an empty vector (control).[14]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Radiolabeled or fluorescent substrate of the transporter.
-
This compound stock solution (e.g., in DMSO).
-
Scintillation fluid and counter (for radiolabeled substrates) or fluorescence plate reader.
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Protein quantification assay kit (e.g., BCA assay).
Procedure:
-
Cell Seeding: Seed the transporter-overexpressing cells and control cells in a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-incubation: On the day of the experiment, wash the cells twice with warm uptake buffer. Pre-incubate the cells with various concentrations of this compound (or vehicle control) in uptake buffer for a defined period (e.g., 10-30 minutes) at 37°C.
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled or fluorescent substrate to the wells. The final concentration of the substrate should be close to its Km value for the transporter, if known.
-
Uptake Termination: After a short, linear uptake period (e.g., 1-5 minutes), terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis and Measurement: Lyse the cells with lysis buffer. For radiolabeled substrates, add the lysate to scintillation fluid and measure radioactivity. For fluorescent substrates, measure the fluorescence of the lysate.
-
Protein Quantification: Determine the protein concentration in each well to normalize the uptake data.
-
Data Analysis:
-
Subtract the uptake in control cells from the uptake in transporter-overexpressing cells to determine the transporter-specific uptake.
-
Plot the transporter-specific uptake as a percentage of the vehicle control against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Logical Diagram: Interpreting this compound's Net Effect
The following diagram illustrates the decision-making process for interpreting the net effect of this compound when a drug is a substrate for both uptake and efflux transporters.
Signaling Pathway Context: this compound in Multidrug Resistance
This diagram illustrates the mechanism by which this compound can reverse multidrug resistance in cancer cells by inhibiting MRP transporters.
References
- 1. Blockade of organic anion transport in humans after treatment with the drug this compound leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Multidrug Transporters | Tocris Bioscience [tocris.com]
- 8. aprotinin.net [aprotinin.net]
- 9. Detection of Weak Organic Anion-Transporting Polypeptide 1B Inhibition by this compound with Plasma-Based Coproporphyrin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound reverses multidrug resistance in multidrug resistance-associated protein-overexpressing HL60/AR and H69/AR cells but not in P-glycoprotein-overexpressing HL60/Tax and P388/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. studenttheses.uu.nl [studenttheses.uu.nl]
- 13. researchgate.net [researchgate.net]
- 14. This compound, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
Troubleshooting unexpected results in Probenecid-treated cells
Welcome to the technical support center for researchers utilizing probenecid in cell-based experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during experiments with this compound-treated cells.
1. Why am I observing increased resistance to my drug of interest after this compound treatment, when it's supposed to be a chemosensitizer?
This paradoxical effect can occur due to the complex interactions of this compound with multidrug resistance proteins (MRPs). While this compound can inhibit some MRPs, leading to increased intracellular accumulation of chemotherapeutic agents, it has also been shown to increase the expression of certain MRPs in a time- and dose-dependent manner.[1] This can ultimately result in a higher drug efflux capacity and increased resistance.
Troubleshooting Steps:
-
Optimize this compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period of this compound that maximizes chemosensitization without inducing MRP upregulation.
-
Verify MRP Expression: Use Western blotting or qRT-PCR to assess the expression levels of relevant MRPs (e.g., MRP1, MRP2, ABCG2) in your cells before and after this compound treatment.[1][2]
-
Consider Cell Line Specificity: The chemosensitizing effects of this compound can vary between different cell lines.[1][3] It is crucial to validate its effect in your specific cell model.
2. I'm seeing unexpected changes in cell signaling pathways that are seemingly unrelated to organic anion transport. What could be the cause?
This compound has several "off-target" effects that can influence various cellular processes. These include:
-
Activation of TRPV2 Channels: this compound can act as an agonist for the TRPV2 channel, leading to an influx of calcium ions (Ca2+) and subsequent activation of calcium-dependent signaling pathways.[4][5][6]
-
Inhibition of Pannexin-1 Hemichannels: this compound is a known blocker of pannexin-1 hemichannels, which are involved in ATP release and intercellular communication.[4][7] This can impact inflammatory responses and other ATP-mediated signaling.
-
Alterations in Cellular Metabolism: At higher concentrations, this compound can interfere with cellular oxidative metabolism, potentially leading to a decrease in cellular ATP levels.[8]
-
MAPK Signaling Pathway Inhibition: Recent studies have shown that this compound can inhibit the MAPK signaling pathway, which is crucial for viral replication and inflammation.[9]
Troubleshooting Steps:
-
Review the Literature for Off-Target Effects: Familiarize yourself with the known non-canonical targets of this compound to anticipate potential confounding effects.
-
Use Specific Inhibitors/Activators: To confirm if an unexpected phenotype is due to an off-target effect, use more specific inhibitors or activators for the suspected pathway (e.g., a specific TRPV2 antagonist).
-
Monitor Intracellular Calcium: Utilize calcium-sensitive fluorescent dyes to measure intracellular calcium levels and determine if they are altered by this compound treatment in your cell line.[5][10][11]
3. My cells are showing signs of cytotoxicity or reduced viability after this compound treatment. How can I mitigate this?
While generally considered to have low toxicity at therapeutic concentrations, this compound can induce cytotoxicity at higher doses.[2][12] The concentration at which toxicity occurs can be cell-type dependent.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Determine the maximum non-toxic concentration of this compound for your specific cell line using a standard viability assay such as MTT or Alamar Blue.[1][2][9]
-
Optimize Concentration: Use the lowest effective concentration of this compound that achieves the desired inhibitory effect on your target transporters.
-
Check Solvent Toxicity: Ensure that the solvent used to dissolve this compound (e.g., NaOH, DMSO) is not contributing to the observed cytotoxicity at the final concentration used in your experiments.[13][14]
4. I am having trouble dissolving this compound and getting a clear solution for my experiments.
This compound is practically insoluble in water and can be challenging to dissolve.[15]
Troubleshooting Steps:
-
Use an Alkaline Solution: this compound is soluble in dilute alkali.[15] A common method is to first dissolve it in a small volume of 1 M NaOH and then dilute it with your desired buffer (e.g., PBS or HHBS) to the final working concentration.[13][14]
-
Adjust pH Carefully: After dissolving in NaOH, the pH of the stock solution will be high. Carefully adjust the pH of your final working solution to a physiological range (typically pH 7.2-7.4) using HCl. Titrate slowly, as the solution may become cloudy or aggregated if the pH drops too low.[13]
-
Use a Shaker: Continuously mix the solution while preparing it to ensure complete dissolution.[13]
-
Consider Water-Soluble Formulations: Commercially available water-soluble salts of this compound can be a more convenient alternative.
Data Presentation
Table 1: Reported Effects of this compound on Drug Resistance in Cancer Cell Lines
| Cell Line | Drug | This compound Concentration | Observed Effect on Drug Resistance | Reference |
| HL60/AR (MRP-overexpressing) | Daunorubicin, Vincristine | 0.01-10 mM | Reversal of resistance | [3] |
| H69/AR (MRP-overexpressing) | Daunorubicin, Vincristine | 0.01-10 mM | Reversal of resistance | [3] |
| HL60/Tax (P-gp-overexpressing) | Daunorubicin, Vincristine | Not specified | No reversal of resistance | [3] |
| P388/ADR (P-gp-overexpressing) | Daunorubicin, Vincristine | Not specified | No reversal of resistance | [3] |
| AML-2/DX100 (MRP-overexpressing) | Doxorubicin | Not specified | Chemosensitizing effect | [1] |
| 22Rv1 (prostate cancer) | Cisplatin, Doxorubicin | 100 or 300 µM | Increased sensitivity | [2] |
| 22Rv1 (prostate cancer) | Cisplatin, Doxorubicin | 500 µM | No increased sensitivity | [2] |
Table 2: IC50 Values of this compound for Viral Replication Inhibition
| Virus | Cell Line | This compound IC50 (µM) | Reference |
| Influenza A/WSN/33 | A549 | 5.0 x 10⁻⁵ to 5.0 x 10⁻⁴ | [16] |
| Edmonston Measles Virus | VeroE6 | 1.32 (therapeutic) | [9] |
| Edmonston Measles Virus | Vero-SLAM | 8.66 (therapeutic) | [9] |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Cytotoxic Concentration of this compound
This protocol outlines the use of an MTT assay to determine the highest concentration of this compound that does not significantly affect cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Solvent for this compound (e.g., 1 M NaOH, DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent. Then, prepare a series of serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that does not cause a significant decrease in viability is the maximum non-cytotoxic concentration.
Protocol 2: Assessing Changes in Intracellular Calcium using Fluo-4 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound treatment using the fluorescent indicator Fluo-4 AM.
Materials:
-
Your cell line of interest, plated on a suitable imaging dish or 96-well plate
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluo-4 AM
-
Pluronic F-127 (optional, to aid dye loading)
-
This compound stock solution
-
Fluorescence microscope or plate reader capable of kinetic reads
Procedure:
-
Dye Loading Solution Preparation: Prepare a loading solution containing Fluo-4 AM in HBSS. The final concentration of Fluo-4 AM is typically 1-5 µM. If using, add Pluronic F-127 to the same final concentration as the dye.
-
Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
This compound Addition and Imaging: Add HBSS containing the desired concentration of this compound to the cells. Immediately begin acquiring fluorescence images or readings over time to capture the change in intracellular calcium.
-
Data Analysis: Quantify the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
Mandatory Visualizations
Caption: Primary membrane transporter targets of this compound.
Caption: Key off-target effects of this compound on cellular pathways.
References
- 1. Double-edged sword of chemosensitizer: increase of multidrug resistance protein (MRP) in leukemic cells by an MRP inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pleiotropic effects of this compound on three-dimensional cultures of prostate cancer cells [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reverses multidrug resistance in multidrug resistance-associated protein-overexpressing HL60/AR and H69/AR cells but not in P-glycoprotein-overexpressing HL60/Tax and P388/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound affects muscle Ca2+ homeostasis and contraction independently from pannexin channel block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound on platelet aggregation and cytotoxicity: drawbacks of the use of this compound in monitoring intracellular calcium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. s3.pgkb.org [s3.pgkb.org]
- 16. Targeting Organic Anion Transporter 3 with this compound as a Novel Anti-Influenza A Virus Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Probenecid Delivery for In Vivo Neuroinflammation Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of probenececid in in vivo neuroinflammation studies. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the design and execution of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo administration of probenecid in a question-and-answer format.
Q1: I'm having trouble dissolving this compound for in vivo injection. What is the recommended procedure?
A1: this compound is poorly soluble in water, which is a common challenge.[1] A standard method involves dissolving it in a basic solution and then neutralizing it to a physiological pH. Here is a recommended protocol:
-
Prepare a solution of 1 M NaOH.
-
Dissolve the desired amount of this compound powder in the 1 M NaOH solution. This compound is soluble in 1 M NaOH at concentrations up to 50 mg/ml, resulting in a clear, colorless solution.
-
Once fully dissolved, slowly add 0.2 M HCl to titrate the solution to a physiological pH of 7.4. It is critical to add the HCl dropwise while continuously monitoring the pH, as this compound may precipitate out of the solution if the pH drops too quickly or becomes too acidic.
-
Bring the solution to the final desired volume with sterile saline or phosphate-buffered saline (PBS).
-
It is recommended to use the freshly prepared solution for injections. Aqueous solutions of this compound are not recommended to be stored for more than one day.[2]
Q2: My this compound solution precipitates after preparation or during storage. How can I prevent this?
A2: Precipitation is a common issue due to this compound's low solubility at neutral pH. To prevent this:
-
Ensure complete dissolution in NaOH: Before adding any acid for neutralization, make sure the this compound is fully dissolved in the sodium hydroxide solution.
-
Slow titration: Add the HCl very slowly while stirring or vortexing the solution to avoid localized areas of low pH that can cause precipitation.
-
Final pH: Ensure the final pH is at or slightly above 7.4.
-
Fresh Preparation: Prepare the solution fresh for each experiment. Storing the aqueous solution, even at 4°C, can lead to precipitation.[2]
-
Alternative Solvents: For some applications, this compound can be dissolved in organic solvents like DMSO or ethanol.[1][2] However, for in vivo use, the final concentration of the organic solvent must be low enough to not cause toxicity. A common approach is to dissolve this compound in DMSO at a high concentration and then dilute it with a suitable aqueous buffer like PBS.[2] Be aware that the solubility in a DMSO:PBS (1:5) solution is approximately 0.15 mg/ml.[2]
Q3: I am observing signs of distress or toxicity in my animals after intraperitoneal (IP) injection. What could be the cause and how can I mitigate it?
A3: Distress after IP injection can be due to several factors:
-
Irritation from the solution: A non-physiological pH or the use of co-solvents like DMSO can cause irritation to the peritoneal lining. Ensure your final injection solution is at a physiological pH and that the concentration of any organic solvent is minimized.
-
Improper injection technique: Incorrect needle placement can lead to injection into the gut, bladder, or other abdominal organs, causing pain and distress.[3][4] It is crucial to use proper restraint and injection technique, typically in the lower quadrant of the abdomen, to avoid vital organs.
-
Volume of injection: Injecting too large a volume can cause discomfort. The maximum recommended volume for an IP injection in a mouse is typically 10 ml/kg.[3]
-
This compound-specific effects: While generally well-tolerated at therapeutic doses, high concentrations of this compound could have off-target effects. If you suspect toxicity, consider reducing the dose or using a different administration route.
Q4: I am seeing inconsistent results between my experiments. What are the potential sources of variability?
A4: Inconsistent results in in vivo studies can arise from several factors:
-
Drug preparation: Inconsistent preparation of the this compound solution, leading to variations in the actual administered dose, can be a major source of variability. Prepare the solution carefully and consistently for each experiment.
-
Administration accuracy: Inaccurate dosing due to misinjection (e.g., subcutaneous instead of intraperitoneal) can lead to variable drug exposure.[5] Ensure proper training in the chosen administration technique.
-
Animal variability: Factors such as age, sex, and strain of the animals can influence the response to this compound and the neuroinflammatory insult. Standardize these variables as much as possible.
-
Timing of administration: The timing of this compound administration relative to the induction of neuroinflammation can be critical. Some studies have shown that pre-treatment is more effective than post-treatment.[6]
-
Severity of the neuroinflammatory model: The intensity of the inflammatory stimulus (e.g., dose of LPS) can vary, leading to different levels of neuroinflammation and potentially altering the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in reducing neuroinflammation?
A1: this compound's primary mechanism for reducing neuroinflammation is believed to be through the blockade of pannexin-1 (Panx1) hemichannels.[1][7] By inhibiting Panx1, this compound prevents the release of ATP from cells, which in turn reduces the activation of the P2X7 receptor and the subsequent assembly and activation of the NLRP3 and AIM2 inflammasomes.[8][9][10] This leads to a decrease in the production and release of pro-inflammatory cytokines like IL-1β and IL-18.[10]
Q2: What are the other known targets of this compound that could influence neuroinflammation studies?
A2: Besides pannexin-1, this compound is also a well-known inhibitor of organic anion transporters (OATs).[11] This can affect the pharmacokinetics of other drugs and endogenous molecules in the brain.[11] this compound can also activate Transient Receptor Potential Vanilloid 2 (TRPV2) channels, which may play a role in calcium signaling and microglial function.[11]
Q3: What are the typical dosages of this compound used in rodent models of neuroinflammation?
A3: Dosages can vary significantly depending on the animal model, the route of administration, and the desired effect. Dosages ranging from 1 mg/kg to 250 mg/kg have been reported in the literature.[12] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental setup.
Q4: Can this compound cross the blood-brain barrier (BBB)?
A4: Yes, this compound is lipid-soluble and can diffuse across the blood-brain barrier.[11] However, it is also actively transported out of the brain, which can affect its concentration in the central nervous system.[11]
Q5: Are there any known drug interactions I should be aware of when using this compound?
A5: Yes, as an inhibitor of organic anion transporters, this compound can increase the plasma concentrations of numerous drugs that are substrates for these transporters, including certain antibiotics, antivirals, and nonsteroidal anti-inflammatory drugs (NSAIDs).[11] It is important to consider potential interactions if co-administering other compounds.
Quantitative Data
The following tables summarize quantitative data on this compound administration and efficacy in various in vivo neuroinflammation models.
Table 1: this compound Dosage and Administration in Rodent Neuroinflammation Models
| Animal Model | Species | Route of Administration | Dosage | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Intraperitoneal | 250 mg/kg, daily | [12] |
| Spinal Cord Injury (SCI) | Rat | Subcutaneous | 1, 10, 100 mg/kg; 15 min and 12h post-injury | [6] |
| Subarachnoid Hemorrhage (SAH) | Rat | Intraperitoneal | 1 mg/kg; before and 2h post-injury | [10] |
| Lipopolysaccharide (LPS)-induced Neuroinflammation | Mouse | Intraperitoneal | 50 mg/kg | [13] |
| Cerebral Ischemia/Reperfusion | Mouse | Intraperitoneal | 1 mg/kg | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Conditions | Reference |
| Half-life | 2 to 12 hours | Dose-dependent | [11] |
| Plasma Protein Binding | 85-95% (to albumin) | [11] | |
| Vm (Maximal elimination rate) | 187.2 ± 8.3 µ g/min | i.v. bolus (50, 75, 100 mg/kg) | [14] |
| Km,u (Unbound Michaelis-Menten constant) | 37.1 ± 1.3 µg/ml | i.v. bolus (50, 75, 100 mg/kg) | [14] |
| Vc (Volume of central compartment) | 56.5 ± 4.3 ml | i.v. bolus (50, 75, 100 mg/kg) | [14] |
| Brain/free plasma concentration ratio of E-Δ2-VPA | 3.5- to 5.2-fold increase with this compound | Co-administration in rabbits | [15] |
Experimental Protocols
Below are detailed methodologies for key in vivo neuroinflammation experiments involving this compound.
Protocol 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
Objective: To induce a systemic inflammatory response leading to neuroinflammation and to assess the therapeutic effect of this compound.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
1 M NaOH and 0.2 M HCl for this compound preparation
-
Appropriate syringes and needles (e.g., 27-gauge)
-
C57BL/6 mice (age and sex-matched)
Procedure:
-
This compound Preparation:
-
Prepare a fresh solution of this compound for injection as described in the Troubleshooting Guide (Q1). A common dose to start with is 50 mg/kg.[13] The final volume for intraperitoneal injection should be around 100-200 µl per mouse.
-
-
Animal Groups:
-
Group 1: Vehicle control (receives the same vehicle as the this compound solution).
-
Group 2: LPS only (receives vehicle and LPS).
-
Group 3: this compound + LPS (receives this compound and LPS).
-
Group 4: this compound only (receives this compound and saline instead of LPS).
-
-
Administration:
-
Administer this compound (or vehicle) via intraperitoneal (IP) injection. The timing of administration can be varied (e.g., 30 minutes before LPS).
-
Prepare LPS solution in sterile saline. A typical dose to induce neuroinflammation is 1-5 mg/kg.
-
Administer LPS (or saline for control groups) via IP injection.
-
-
Post-Injection Monitoring and Tissue Collection:
-
Monitor animals for signs of sickness (e.g., lethargy, piloerection).
-
At a predetermined time point (e.g., 6, 24, or 48 hours post-LPS injection), euthanize the animals.
-
Collect brain tissue for analysis (e.g., hippocampus, cortex). Tissues can be flash-frozen for molecular analysis or fixed for immunohistochemistry.
-
-
Outcome Measures:
-
Cytokine analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in brain homogenates using ELISA or qPCR.
-
Glial activation: Assess microglial and astrocyte activation using immunohistochemistry for markers like Iba1 and GFAP.
-
Inflammasome activation: Analyze the expression of inflammasome components (e.g., NLRP3, ASC, cleaved caspase-1) by Western blot.
-
Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
Objective: To induce a model of multiple sclerosis and evaluate the therapeutic potential of this compound in arresting disease progression.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Sterile PBS and saline
-
Materials for this compound preparation
-
Female C57BL/6 mice, 8-12 weeks old
Procedure:
-
EAE Induction (Day 0):
-
Clinical Scoring:
-
Starting from day 7 post-immunization, monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
-
This compound Treatment:
-
Prepare this compound solution as previously described. A therapeutic dose of 250 mg/kg has been shown to be effective.[12]
-
Begin daily IP injections of this compound or vehicle when mice reach a predetermined clinical score (e.g., score of 2).
-
-
Monitoring and Endpoint:
-
Continue daily clinical scoring and body weight measurement.
-
At the end of the study (e.g., 20-30 days post-treatment initiation), euthanize the animals.
-
Collect spinal cords and brains for histological analysis (e.g., Luxol fast blue staining for demyelination, H&E staining for immune cell infiltration) and immunohistochemistry (e.g., for T-cells, microglia).
-
Protocol 3: Subarachnoid Hemorrhage (SAH) in Rats
Objective: To model early brain injury after SAH and assess the neuroprotective effects of this compound.
Procedure:
-
SAH Induction (Endovascular Perforation Model):
-
Anesthetize the rat.
-
Perform a surgical procedure to expose the carotid artery.
-
Introduce a filament through the external carotid artery and advance it to the internal carotid artery to perforate a vessel at the circle of Willis, inducing SAH.[17]
-
-
This compound Administration:
-
Neurological Assessment:
-
At 24 or 48 hours post-SAH, assess neurological function using a standardized scoring system.
-
-
Tissue Analysis:
-
Euthanize the animals and collect brain tissue.
-
Measure brain water content to assess edema.
-
Perform histological and molecular analyses to evaluate neuronal death, inflammation, and the expression of inflammasome components.[10]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this compound's action in neuroinflammation.
Caption: this compound's mechanism of action in reducing neuroinflammation.
Caption: General experimental workflow for in vivo this compound studies.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. This compound, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. Effects of Acute this compound Administration on Histopathological and Functional Outcomes after Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound arrests the progression of pronounced clinical symptoms in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose-dependent pharmacokinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on brain-cerebrospinal fluid-blood distribution kinetics of E-Delta 2-valproic acid in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 17. A Murine Model of Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Probenecid and Other Organic Anion Transporter Inhibitors
For researchers and professionals in drug development, understanding the nuances of Organic Anion Transporter (OAT) inhibitors is critical. Probenecid, a foundational drug in this class, is widely recognized for its role in treating hyperuricemia and its use as a tool to modulate the pharmacokinetics of other drugs. This guide provides an objective comparison between this compound and other notable OAT inhibitors, focusing on quantitative performance data, selectivity, and the experimental methods used for their characterization.
Mechanism of Action: Renal Urate and Organic Anion Transport
The kidneys play a crucial role in regulating the levels of uric acid and other organic anions in the body. This process involves a series of transporters located on the apical (urine-facing) and basolateral (blood-facing) membranes of renal proximal tubule cells. Urate Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4) on the apical membrane are primarily responsible for reabsorbing uric acid from the tubular fluid back into the cells. On the basolateral membrane, OAT1 and OAT3 mediate the secretion of organic anions, including uric acid, from the blood into the tubular cells.
Uricosuric drugs like this compound exert their effect by inhibiting these transporters, primarily URAT1, which blocks the reabsorption of uric acid and thereby increases its excretion in the urine.[1][2][3] This action effectively lowers serum uric acid levels. However, the lack of specificity of some inhibitors can lead to significant drug-drug interactions.
Comparative Performance: Inhibitory Potency
The efficacy of OAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the transporter's activity. A lower IC50 value indicates greater potency. The table below summarizes published IC50 values for this compound, Benzbromarone, and Lesinurad against key organic anion transporters.
| Transporter | This compound (µM) | Benzbromarone (µM) | Lesinurad (µM) |
| URAT1 | 13.23[4] - 165[5] | 0.037[5] - 0.44[6] | 0.19[5] - 3.53[4] |
| OAT1 | 4.3 - 12.5[7] | - | Not inhibited at clinical concentrations[4][8] |
| OAT3 | 2.8[9] - 9.0[7] | - | Not inhibited at clinical concentrations[4][8] |
| OAT4 | 15.54[4] - 68.0[7] | 3.19[4] | 2.03[4] |
Note: IC50 values can vary between studies due to different experimental conditions.
Key Observations:
-
Benzbromarone is the most potent inhibitor of URAT1, with IC50 values consistently in the sub-micromolar range.[4][5][6]
-
This compound demonstrates broad, but relatively lower, potency against multiple transporters, including URAT1, OAT1, and OAT3.[4][7][9] This lack of selectivity is the basis for its significant drug-drug interactions, such as increasing the plasma concentration of antibiotics like penicillin.[1][10]
-
Lesinurad shows potent inhibition of URAT1 and OAT4.[4] Crucially, it does not significantly inhibit OAT1 or OAT3 at clinically relevant concentrations, offering a more selective profile compared to this compound.[4][8]
Clinical and Safety Profiles
The differences in potency and selectivity translate to distinct clinical and safety considerations:
-
This compound : Its broad inhibitory action on OAT1 and OAT3 is utilized to intentionally prolong the therapeutic effect of certain drugs.[1][3] However, this also creates a higher risk of unintended and adverse drug-drug interactions.[11]
-
Benzbromarone : While highly effective at lowering serum uric acid, its use has been limited in many countries due to concerns about potential hepatotoxicity.[12][13]
-
Lesinurad : Developed as a selective urate reabsorption inhibitor (SURI), it was designed to target URAT1 with less impact on other transporters, thereby reducing the likelihood of drug-drug interactions seen with this compound.[8] However, Lesinurad was withdrawn from the market for business reasons, not due to efficacy or safety concerns.[14]
Experimental Protocol: In Vitro Transporter Inhibition Assay
The quantitative data presented above are typically generated using in vitro transport assays. These experiments are fundamental to characterizing the interaction between a compound and a specific transporter.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific transporter (e.g., URAT1).
Methodology:
-
Cell Line Preparation: Human Embryonic Kidney (HEK-293) or Madin-Darby Canine Kidney (MDCK) cells are stably transfected to overexpress the human transporter of interest (e.g., hURAT1).[4][15] A control cell line (parental or mock-transfected) is also prepared. Cells are cultured to confluence in 96-well plates.
-
Assay Buffer Preparation: A buffered salt solution (e.g., Hank's Balanced Salt Solution - HBSS) is prepared.
-
Inhibitor and Substrate Preparation: The test inhibitor is serially diluted to a range of concentrations. A radiolabeled or fluorescent probe substrate for the transporter (e.g., [14C]-urate for URAT1 or 6-carboxyfluorescein for OAT1/3) is prepared at a fixed concentration.[4][10]
-
Inhibition Assay:
-
The cell monolayers are washed with the assay buffer.
-
Cells are pre-incubated with various concentrations of the test inhibitor or vehicle control for a defined period (e.g., 10-30 minutes).
-
The assay is initiated by adding the probe substrate to the wells.
-
Uptake is allowed to proceed for a short, linear time frame (e.g., 2-5 minutes) at 37°C.[4]
-
-
Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold assay buffer. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of substrate taken up by the cells is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
Data Analysis:
-
Transporter-specific uptake is calculated by subtracting the uptake in control cells from the uptake in transporter-expressing cells.
-
The percentage of inhibition at each concentration of the test compound is determined relative to the vehicle control.
-
The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[16]
-
Conclusion
This compound remains a benchmark organic anion transporter inhibitor, valuable both clinically and as a research tool. However, it is characterized by broad specificity and moderate potency. In contrast, compounds like Benzbromarone offer significantly higher potency for URAT1, while others like Lesinurad were developed to achieve greater selectivity by avoiding interaction with OAT1 and OAT3. For drug development professionals, understanding these differences in inhibitory profiles, supported by robust experimental data, is essential for designing safer and more effective therapeutics, predicting drug-drug interactions, and exploring novel applications for OAT modulation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the Role of Renal Organic Anion Transporters in Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xenotech.com [xenotech.com]
- 10. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative efficacy and safety of urate-lowering therapy for the treatment of hyperuricemia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arthritis.org [arthritis.org]
- 15. Interactions of urate transporter URAT1 in human kidney with uricosuric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Probenecid's Specificity for Pannexin 1 Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Probenecid, a drug historically used for the treatment of gout, has gained significant attention in the research community as a blocker of pannexin 1 (Panx1) channels. These channels are implicated in a variety of physiological and pathological processes, including inflammation, cell death, and ATP release. However, the specificity of this compound for Panx1 is a critical consideration for researchers, as its off-target effects can confound experimental results. This guide provides a comprehensive comparison of this compound with other Panx1 inhibitors, supported by experimental data and detailed protocols to aid in the validation of its specificity.
Data Presentation: Inhibitor Specificity Profile
The following table summarizes the inhibitory concentrations (IC50) of this compound and alternative compounds on Panx1 and its common off-target channels. This data is crucial for selecting the appropriate inhibitor and concentration to minimize confounding effects.
| Inhibitor | Target | IC50 / Effective Concentration | Off-Target(s) | Key Considerations |
| This compound | Pannexin 1 (Panx1) | ~150 µM (in oocytes)[1][2], ~350 µM (in HEK293 cells) | Organic Anion Transporters (OAT1, OAT3)[3][4][5], TRPV2 channels (activator)[6][7][8] | Similar IC50 for Panx1 and OATs complicates data interpretation.[1] Activates TRPV2 channels. |
| Carbenoxolone (Cbx) | Pannexin 1 (Panx1) | ~5-50 µM | Connexin channels, 11β-HSD | Non-specific, inhibits both pannexins and connexins.[9] |
| Mefloquine (Mfq) | Pannexin 1 (Panx1) | ~50 nM - 10 µM (isomer dependent)[10][11][12] | Connexin channels (e.g., Cx36), P2X7 receptors[10][13] | Potent but with significant off-target effects and variability between sources/isomers.[11][12] |
| Flufenamic acid (FFA) | Pannexin 1 (Panx1) | ~10-100 µM | Connexin channels, Chloride channels | Non-specific with known gastrointestinal side effects.[13][14] |
| 10Panx1 Peptide | Pannexin 1 (Panx1) | ~50-200 µM | Cx46 (to a lesser extent), some anti-purinergic actions[14] | Highly specific mimetic peptide, but has low plasma stability.[14][15][16][17] |
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of this compound in a given experimental system, a combination of the following assays is recommended.
Electrophysiology (Whole-Cell Patch Clamp)
This technique directly measures the ion flow through Panx1 channels, providing a quantitative assessment of inhibition.
Objective: To measure the effect of this compound on Panx1-mediated membrane currents.
General Protocol:
-
Culture cells expressing Panx1 channels (e.g., HEK293 cells transfected with Panx1, or cell lines endogenously expressing Panx1).
-
Establish a whole-cell patch clamp configuration on a single cell.[18][19]
-
Apply voltage steps or ramps to elicit Panx1 channel currents. A typical protocol involves holding the membrane potential at -60 mV and applying depolarizing steps (e.g., to +100 mV).[20][21]
-
Perfuse the cell with a control solution, followed by solutions containing increasing concentrations of this compound.
-
Record the current responses at each concentration to determine the dose-dependent inhibition and calculate the IC50 value.[1]
-
To test for specificity, perform similar recordings on cells expressing known off-targets of this compound, such as OATs or TRPV2, or on cells expressing connexin channels to confirm lack of effect.[1]
Dye Uptake Assay
This assay measures the influx of fluorescent dyes through open Panx1 channels, providing a functional readout of channel activity.
Objective: To assess the inhibitory effect of this compound on Panx1-mediated dye uptake.
General Protocol:
-
Plate cells in a suitable format for fluorescence microscopy or flow cytometry (e.g., glass-bottom dishes or multi-well plates).
-
Induce the opening of Panx1 channels. This can be achieved through various stimuli such as mechanical stress, hypotonic solution, or application of a P2X7 receptor agonist like ATP.
-
Incubate the cells with a solution containing a Panx1-permeable fluorescent dye (e.g., YO-PRO-1, Lucifer Yellow, or carboxyfluorescein)[22] in the presence or absence of this compound at various concentrations.
-
After the incubation period, wash the cells to remove the extracellular dye.
-
Quantify the intracellular fluorescence using microscopy or flow cytometry.[23] A decrease in fluorescence in the presence of this compound indicates inhibition of Panx1 channels.
-
Control experiments should include assessing dye uptake in the absence of a Panx1-opening stimulus and testing the effect of this compound on cell viability.
ATP Release Assay
Panx1 channels are a major conduit for non-vesicular ATP release. This assay quantifies the amount of ATP released from cells.
Objective: To measure the effect of this compound on Panx1-mediated ATP release.
General Protocol:
-
Culture cells in a multi-well plate.
-
Replace the culture medium with a low-serum or serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control.
-
Stimulate Panx1-mediated ATP release using an appropriate method (e.g., hypotonic stress, mechanical stimulation, or pharmacological agonists).[24][25]
-
Collect the extracellular supernatant at different time points.
-
Quantify the ATP concentration in the supernatant using a luciferin-luciferase-based bioluminescence assay.[24][25]
-
A reduction in ATP release in the presence of this compound suggests inhibition of Panx1 channels.
-
To validate specificity, it is crucial to consider and control for this compound's effects on organic anion transporters, which have also been implicated in ATP release.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in Panx1 signaling and a logical workflow for validating inhibitor specificity.
Caption: Panx1 signaling pathway activation and downstream effects.
Caption: Workflow for validating the specificity of a Panx1 inhibitor.
Caption: Relationship between Panx1, its inhibitors, and their off-targets.
References
- 1. This compound, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel role of transient receptor potential vanilloid 2 in the regulation of cardiac performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Molecular pathways of pannexin1-mediated neurotoxicity [frontiersin.org]
- 10. The bizarre pharmacology of the ATP release channel pannexin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mefloquine blockade of Pannexin1 currents: Resolution of a conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pannexin1 channels—a potential therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. apexbt.com [apexbt.com]
- 17. kvinzo.com [kvinzo.com]
- 18. Enhanced Methodologies for Investigating the Electrophysiological Characteristics of Endogenous Pannexin 1 Intercellular Cell–Cell Channels | Springer Nature Experiments [experiments.springernature.com]
- 19. rupress.org [rupress.org]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Carboxyfluorescein Dye Uptake to Measure Connexin-mediated Hemichannel Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pannexin 1, an ATP Release Channel, Is Activated by Caspase Cleavage of Its Pore-associated C-terminal Autoinhibitory Region - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pannexin 1 Contributes to ATP Release in Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of Probenecid's Cellular Effects: A Guide for Researchers
Introduction: Probenecid is a versatile pharmacological agent initially developed for its uricosuric properties in the treatment of gout.[1][2] Its primary mechanism was identified as the inhibition of organic anion transporters (OATs) in the kidney, which reduces the reabsorption of uric acid.[1][3] However, extensive research has revealed that this compound's bioactivity is far more complex, impacting a wide array of cellular targets and pathways. This pleiotropic nature has led to its use as a research tool and its investigation for new therapeutic applications, including anti-inflammatory, antiviral, and anticancer roles.[4][5][6]
This guide provides a comparative overview of this compound's effects on different cell types, supported by experimental data and detailed protocols. It aims to serve as a resource for researchers, scientists, and drug development professionals exploring the multifaceted actions of this compound.
Primary Molecular Targets and Mechanisms of Action
This compound's effects are mediated through its interaction with several distinct classes of membrane proteins and signaling molecules.
-
Pannexin 1 (Panx1) Channels: this compound is a widely recognized inhibitor of Panx1 channels, which are large-pore channels involved in the non-vesicular release of ATP.[1][7] By blocking these channels, this compound can modulate downstream purinergic signaling and associated inflammatory responses.[1][8] The half-maximal inhibitory concentration (IC50) for Panx1 channel inhibition is approximately 150 μM.[1]
-
Organic Anion Transporters (OATs) and Multidrug Resistance-Associated Proteins (MRPs): As the classical mechanism, this compound competitively inhibits OATs and certain MRPs (a subclass of ATP-binding cassette transporters).[9][10][11] This action is exploited to increase the plasma concentration of certain antibiotics like penicillin and to reverse multidrug resistance in specific cancer cell lines by preventing the efflux of chemotherapeutic agents.[2][9] It is also the reason this compound is used in cell-based assays to prevent the leakage of fluorescent anionic dyes.[12][13]
-
P2X7 Receptors (P2X7R): Studies have shown that this compound can directly inhibit the ATP-gated ion channel P2X7R.[14][15] This action can occur independently of its effect on Panx1 channels and results in the blockade of ion flux and large pore formation, thereby reducing subsequent inflammatory signaling, such as IL-1β release.[15][16]
-
NLRP3 Inflammasome and MAPK Signaling: A significant anti-inflammatory effect of this compound is its ability to suppress the activation of the NLRP3 inflammasome in macrophages.[4][8] This is achieved partly through Panx1 inhibition but also by blocking the JNK and ERK mitogen-activated protein kinase (MAPK) signaling pathways, without affecting p38 MAPK.[8][17]
Comparative Effects Across Different Cell Types
The functional outcome of this compound treatment varies significantly depending on the cell type and its expressed repertoire of transporters, channels, and signaling components.
| Cell Type | Primary Target(s) | Observed Effects | References |
| Macrophages (e.g., J774A.1) | Panx1, NLRP3 Inflammasome, JNK/ERK (MAPK) | Inhibition of IL-1β and IL-18 release, suppression of pyroptotic cell death, reduced inflammation. | [4][8][17] |
| HEK-293 (transfected) | P2X7R, Panx1, OATs | Impaired ATP-induced inward currents and pore formation (in P2X7R-expressing cells), inhibition of organic anion transport. | [14][15][18] |
| Cancer Cells (various lines) | MRPs (e.g., MRP1, MRP2), ABCG2 | Reversal of multidrug resistance, sensitization to chemotherapeutic agents (cisplatin, doxorubicin), reduced cell viability, increased apoptosis. | [9][19][20][21] |
| Monocytes (e.g., Human CD14+) | P2X7R | Reduced ATP-induced dye uptake and IL-1β secretion. | [15][16] |
| Vero Cells (e.g., VeroE6, Vero-SLAM) | Host Cell MAPK Pathways (JNK, ERK) | Inhibition of viral replication (e.g., Measles virus) through a host-directed mechanism. | [22] |
| Renal Proximal Tubular Cells | OATs, Mitochondria | Inhibition of organic anion transport; at high concentrations (>1 mM), can cause depolarization and reduce cellular ATP. | [3][23] |
| Prostate Cancer Cells (22Rv1, PC-3) | Drug-efflux transporters, Focal Adhesion Kinase (FAK) | Chemosensitization, suppression of spheroid growth, and inhibition of anchorage-independent growth. | [21] |
Quantitative Inhibition Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various targets in different cellular systems.
| Target | Cell System | IC50 Value | References |
| Pannexin 1 (Panx1) | Xenopus Oocytes | ~150 µM | [1] |
| Canine P2X7 Receptor | HEK-293 | 158 µM | [14] |
| Human P2X7 Receptor | HEK-293 | 203 µM | [15][16] |
| Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) | HEK-293 | 167 µM | [18] |
| Organic Anion-Transporting Polypeptide 1B3 (OATP1B3) | HEK-293 | 76.0 µM | [18] |
Visualizing this compound's Mechanisms of Action
The following diagrams illustrate key pathways and workflows related to this compound's function.
Caption: this compound's inhibition of the NLRP3 inflammasome pathway in macrophages.
Caption: this compound reverses multidrug resistance by inhibiting MRP-mediated drug efflux.
Caption: Experimental workflow for a dye uptake assay to measure channel activity.
Detailed Experimental Protocols
Protocol 1: NLRP3 Inflammasome Activation Assay in Macrophages
Based on methodology described in studies on murine macrophages.[8]
-
Cell Culture: Culture J774A.1 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Seed cells in appropriate plates (e.g., 6-well plates for Western blot, 96-well plates for ELISA) and allow them to adhere overnight.
-
LPS Priming (Signal 1): Prime the macrophages by treating them with 100 ng/mL lipopolysaccharide (LPS) for 4-6 hours. This step upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway.
-
This compound Treatment: Two hours before inflammasome activation, add this compound to the desired final concentration (e.g., 0.1 µM, or a dose-response range) to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Inflammasome Activation (Signal 2): Activate the NLRP3 inflammasome by adding 20 µM nigericin to the wells for 1 hour.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for cytokine analysis. Centrifuge to remove cell debris and store at -80°C.
-
Cell Lysate: Wash the adherent cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.
-
-
Analysis:
-
ELISA: Measure the concentration of secreted IL-1β in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Western Blot: Analyze cell lysates for the expression and cleavage of key inflammasome components. Probe membranes with primary antibodies against caspase-1 (p20 subunit), gasdermin D (GSDMD), and NLRP3. Use an antibody for β-actin or GAPDH as a loading control.
-
Protocol 2: P2X7R-Mediated Dye Uptake Assay
Based on flow cytometric methods used with HEK-293 cells.[14][15]
-
Cell Culture: Culture HEK-293 cells stably expressing the P2X7 receptor (e.g., human or canine) in standard culture medium.
-
Cell Preparation: On the day of the experiment, harvest the cells using a non-enzymatic dissociation solution, wash with a saline solution (e.g., HBSS), and resuspend at a concentration of 1-2 x 10^6 cells/mL.
-
This compound Incubation: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 10 µM to 1 mM) or a vehicle control for 15-30 minutes at room temperature.
-
Dye Uptake Measurement:
-
Transfer cell aliquots to flow cytometry tubes.
-
Add a fluorescent dye such as ethidium bromide (EtBr) or YO-PRO-1 to the cell suspension.
-
Acquire baseline fluorescence for approximately 30-60 seconds using a flow cytometer.
-
Add a P2X7R agonist (e.g., ATP or BzATP) to induce channel opening and pore formation, and immediately continue acquiring data for 5-10 minutes.
-
-
Data Analysis: Analyze the flow cytometry data by gating on the live cell population and measuring the increase in mean fluorescence intensity (MFI) over time. Calculate the rate of dye uptake or the area under the curve. Compare the results from this compound-treated cells to the vehicle control to determine the percent inhibition.
Protocol 3: Chemosensitization MTT Assay in Cancer Cells
Based on methodology for assessing multidrug resistance reversal.[9][21]
-
Cell Culture and Seeding: Culture an MRP-overexpressing cancer cell line (e.g., HL60/AR) and its non-resistant parental line. Seed the cells into 96-well plates at a predetermined optimal density and allow them to attach or stabilize for 24 hours.
-
Drug Treatment:
-
Prepare serial dilutions of a chemotherapeutic agent (e.g., daunorubicin, cisplatin) in culture medium.
-
For each dilution of the chemotherapeutic agent, prepare two sets: one with a fixed, non-toxic concentration of this compound (e.g., 100-500 µM) and one with a vehicle control.
-
Remove the old medium from the cells and add the drug-containing media.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL stock) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to untreated control cells.
-
Plot dose-response curves and determine the IC50 values for the chemotherapeutic agent in the presence and absence of this compound. A significant decrease in the IC50 value indicates chemosensitization.
-
References
- 1. This compound, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Inhibits NLRP3 Inflammasome Activity and Mitogen-Activated Protein Kinases (MAPKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound, a gout remedy, inhibits pannexin 1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits NLRP3 Inflammasome Activity and Mitogen-Activated Protein Kinases (MAPKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound reverses multidrug resistance in multidrug resistance-associated protein-overexpressing HL60/AR and H69/AR cells but not in P-glycoprotein-overexpressing HL60/Tax and P388/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. studenttheses.uu.nl [studenttheses.uu.nl]
- 12. Why is this compound used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound blocks human P2X7 receptor-induced dye uptake via a pannexin-1 independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Detection of Weak Organic Anion-Transporting Polypeptide 1B Inhibition by this compound with Plasma-Based Coproporphyrin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound is a chemosensitizer in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Sensitizes Neuroblastoma Cancer Stem Cells to Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pleiotropic effects of this compound on three-dimensional cultures of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. This compound interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport - PMC [pmc.ncbi.nlm.nih.gov]
Probenecid's Neuroprotective Effects: A Comparative Analysis Across Animal Models of Neuroinflammation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Probenecid's efficacy in various preclinical models of neuroinflammation. We present a comparative analysis of its effects, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
This compound, a drug historically used for the treatment of gout, is gaining attention for its neuroprotective and anti-inflammatory properties. Its potential therapeutic utility in neurological and neurodegenerative diseases is being explored in a variety of animal models that mimic human conditions such as multiple sclerosis, Parkinson's disease, stroke, and Huntington's disease. This guide synthesizes the available data to offer a clear comparison of this compound's performance across these models.
Comparative Efficacy of this compound in Neuroinflammatory Models
The following tables summarize the quantitative effects of this compound across different animal models of neuroinflammation.
| Animal Model | Disease Modeled | Key Pathological Feature | This compound Intervention | Observed Effect | Quantitative Data |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | T-cell mediated autoimmune demyelination and neuroinflammation | Daily intraperitoneal injections | Prevention of clinical symptom onset and reduction in disease severity.[1] | Treatment with this compound resulted in significantly lower clinical scores compared to untreated EAE animals.[1] |
| MPTP/Probenecid Model | Parkinson's Disease | Progressive loss of dopaminergic neurons in the substantia nigra | Co-administration with MPTP | Exacerbation of MPTP-induced neurotoxicity, leading to a more robust and chronic model of Parkinson's disease.[2][3] | The MPTP/Probenecid model leads to a loss of over 60% of dopamine neurons in the substantia nigra.[2] |
| Middle Cerebral Artery Occlusion (MCAO) | Ischemic Stroke | Neuronal death and brain infarction due to interruption of blood flow | Post-ischemic administration | Reduction in infarct size, decreased cerebral edema, and improved neurological outcomes. | Administration of this compound has been shown to reduce infarct volume. |
| N171-82Q Transgenic Mice | Huntington's Disease | Progressive motor dysfunction and neuronal loss | Chronic administration | Improved survival, ameliorated motor activity, and reduced neuronal loss and intranuclear aggregates.[4] | This compound administration improved the duration of survival by 35%.[4] |
Pro-inflammatory Cytokine Modulation by this compound
| Animal Model | Cytokine | Effect of this compound | Quantitative Data |
| LPS-induced neuroinflammation in BV2 cells | IL-1β | Reduction in production | This compound significantly reduced the levels of IL-1β in LPS-stimulated microglial cells.[5][6] |
| LPS-induced neuroinflammation in BV2 cells | TNF-α | Reduction in production | This compound treatment led to a decrease in the production of TNF-α.[5][6] |
| Subarachnoid Hemorrhage (SAH) Rat Model | IL-1β | Decreased levels | This compound treatment markedly decreased the levels of IL-1β in the brain after SAH.[7] |
| Subarachnoid Hemorrhage (SAH) Rat Model | IL-18 | Decreased levels | This compound treatment significantly reduced the levels of IL-18 following SAH.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Experimental Autoimmune Encephalomyelitis (EAE) Model
Induction of EAE in C57BL/6 Mice:
-
Antigen Emulsion Preparation: Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide is emulsified in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Immunization: On day 0, female C57BL/6 mice (8-10 weeks old) are subcutaneously injected with the MOG35-55/CFA emulsion at two sites on the flank.
-
Pertussis Toxin Administration: Immediately after immunization and again 48 hours later, mice receive an intraperitoneal (i.p.) injection of Pertussis toxin.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no sign of disease and 5 is moribund.[8][9]
-
This compound Treatment: this compound is administered daily via i.p. injection, starting at the time of immunization for prevention studies or at the onset of clinical signs for therapeutic studies.
MPTP/Probenecid Model of Parkinson's Disease
Induction of Parkinsonism in Mice:
-
Animals: Male C57BL/6 mice are typically used.
-
Toxin Administration: A chronic regimen involves multiple subcutaneous (s.c.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (e.g., 25 mg/kg) and this compound (e.g., 250 mg/kg in a tris-HCl buffer) over several weeks (e.g., 10 doses over 5 weeks at 3.5-day intervals).[2] this compound is co-administered to inhibit the rapid renal clearance of MPTP, thereby increasing its concentration in the brain and inducing a more progressive and severe lesion.[2]
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod, pole test, and open field test.
-
Histological Analysis: Brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc).
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
Induction of Transient Focal Cerebral Ischemia in Mice:
-
Anesthesia: Mice are anesthetized with isoflurane.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A silicone-coated nylon monofilament is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 60 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.
-
Infarct Volume Measurement: After a set reperfusion period (e.g., 24 hours), brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.
-
This compound Treatment: this compound can be administered intraperitoneally before, during, or after the ischemic event to assess its neuroprotective effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation in a neuroinflammation model.
Caption: this compound's mechanism of action in neuroinflammation.
Caption: General experimental workflow for evaluating this compound.
Conclusion
The compiled data indicates that this compound demonstrates significant neuroprotective and anti-inflammatory effects across multiple, distinct animal models of neuroinflammation. Its primary mechanism of action appears to be the inhibition of Pannexin-1 hemichannels, which in turn modulates the activation of the NLRP1 and NLRP3 inflammasomes and subsequent release of pro-inflammatory cytokines like IL-1β and IL-18.[1][5][7][10] While the outcomes are promising, further research is warranted to elucidate the optimal therapeutic window and dosage for different neuroinflammatory conditions and to translate these preclinical findings into clinical applications. This guide provides a foundational comparison to aid researchers in designing future studies and advancing the development of this compound as a potential therapy for a range of devastating neurological disorders.
References
- 1. Neuroprotective Effects of the Pannexin-1 Channel Inhibitor: this compound on Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound relieves LPS-induced neuroinflammation by modulating the NLRP1 inflammasome pathway in BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound relieves LPS-induced neuroinflammation by modulating the NLRP1 inflammasome pathway in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical course of myelin oligodendrocyte glycoprotein 35–55 induced experimental autoimmune encephalomyelitis is aggravated by glia maturation factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of myelin oligodendrocyte glycoprotein (MOG)35–55-specific CD8+ T cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuroprotective Effects of the Pannexin-1 Channel Inhibitor: this compound on Spinal Cord Injury in Rats [frontiersin.org]
Confirming Probenecid's Mechanism of Action: A Comparative Guide for New Experimental Systems
For Researchers, Scientists, and Drug Development Professionals
Probenecid, a drug with a long history of clinical use for treating gout and hyperuricemia, is well-regarded for its role as a uricosuric agent.[1][2][3] Its primary mechanism involves the inhibition of organic anion transporters (OATs) in the kidneys, which enhances the excretion of uric acid.[1][2][4][5] However, the therapeutic and biological effects of this compound extend beyond this classical pathway, with established roles as a pannexin-1 channel inhibitor and a transient receptor potential vanilloid 2 (TRPV2) channel agonist.[6][7][8][9][10][11][12] When introducing this compound into a new experimental system, such as a novel cell line or animal model, it is crucial to systematically confirm which of its known mechanisms are active and functionally relevant.
This guide provides a framework of experimental protocols and comparative data to elucidate this compound's mechanism of action in your specific research context. We will compare its effects to well-characterized alternative inhibitors and activators to provide a comprehensive understanding of its activity.
Part 1: Investigating the Inhibition of Organic Anion Transporters (OATs)
This compound's best-known function is the competitive inhibition of OATs, particularly OAT1 (SLC22A6), OAT3 (SLC22A8), and URAT1 (SLC22A12).[2][4][5] This action blocks the reabsorption of uric acid in the renal tubules and can also affect the transport of other organic anions, including certain drugs like penicillin.[1][2][13] To confirm this mechanism in a new system, a substrate transport assay is essential.
Experimental Protocol: OAT Substrate Uptake Assay
This protocol is designed to measure the uptake of a fluorescent or radiolabeled OAT substrate in the presence or absence of this compound.
1. Cell Culture and Transfection:
- Culture the cells of your experimental system (e.g., HEK293T, CHO, or a specific cell line relevant to your research).
- If the cells do not endogenously express the OAT of interest (e.g., OAT1 or OAT3), transiently or stably transfect them with a plasmid encoding the human OAT1 or OAT3 transporter. A mock-transfected (empty vector) group should be included as a negative control.
2. Substrate Uptake Assay:
- Plate the cells in a 24-well plate and grow to confluence.
- Wash the cells with a pre-warmed Krebs-Ringer-Henseleit (KRH) buffer.
- Pre-incubate the cells for 10-15 minutes with KRH buffer containing either vehicle (DMSO), this compound (at various concentrations), or a known OAT inhibitor (e.g., Indomethacin).[14]
- Initiate the uptake by adding KRH buffer containing a known OAT substrate (e.g., fluorescein or radiolabeled para-aminohippuric acid (PAH) for OAT1/3) along with the respective inhibitors.
- Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
- Stop the uptake by aspirating the substrate solution and washing the cells rapidly with ice-cold KRH buffer.
- Lyse the cells and measure the intracellular concentration of the substrate using a fluorescence plate reader or a scintillation counter.
3. Data Analysis:
- Normalize the substrate uptake to the total protein concentration in each well.
- Calculate the percentage of inhibition for each concentration of this compound and the comparator.
- Determine the IC50 value (the concentration at which 50% of the transport is inhibited) for this compound.
Data Presentation: OAT Inhibition
| Compound | Target | IC50 (µM) in New System (Hypothetical Data) | Reference Compound IC50 (µM) |
| This compound | OAT1 | 15.2 | 10-50 |
| This compound | OAT3 | 25.8 | 20-70 |
| Indomethacin | OAT1/3 | 5.1 | 1-10 |
Experimental Workflow: OAT Inhibition Assay
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Blockade of Organic Anion Transport in Humans After Treatment With the Drug this compound Leads to Major Metabolic Alterations in Plasma and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of organic anion transport in humans after treatment with the drug this compound leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a gout remedy, inhibits pannexin 1 channels. | Semantic Scholar [semanticscholar.org]
- 8. This compound, a gout remedy, inhibits pannexin 1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage [frontiersin.org]
- 11. Novel role of transient receptor potential vanilloid 2 in the regulation of cardiac performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound sodium | TRPV2激动剂 | MCE [medchemexpress.cn]
- 13. drugs.com [drugs.com]
- 14. scbt.com [scbt.com]
Validating Probenecid's On-Target Effects: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Probenecid's performance against its known targets, supported by experimental data from knockout models. This analysis is crucial for understanding the drug's mechanism of action and for the development of more specific therapeutic agents.
This compound, a drug historically used for the treatment of gout and as an adjunct to antibiotic therapy, exerts its effects by interacting with multiple molecular targets. Validating these on-target effects is paramount for a comprehensive understanding of its therapeutic efficacy and potential side effects. The use of knockout (KO) animal and cell models provides a powerful tool to dissect the specific contributions of each target to this compound's overall pharmacological profile. This guide summarizes key findings from studies utilizing KO models to validate the on-target effects of this compound.
On-Target Effects of this compound: A Comparative Analysis
The following table summarizes the quantitative data from studies comparing the effects of this compound in wild-type (WT) versus knockout (KO) models for its primary targets.
| Target | Model System | Experimental Readout | Effect in Wild-Type (WT) + this compound | Effect in Knockout (KO) + this compound | Conclusion on Target Validation |
| OAT1 & OAT3 | Human subjects vs. Oat1 & Oat3 KO mice | Plasma and urine metabolomics | Altered levels of numerous metabolites, indicating inhibited renal clearance.[1] | Many of the metabolite alterations seen in humans were mirrored in the plasma of Oat1 and/or Oat3 KO mice, suggesting these transporters are key targets.[1] | Strong validation of OAT1 and OAT3 as primary targets of this compound. |
| OAT3 | Oat3 KO mice | Plasma clearance of penicillin G | Reduced clearance of penicillin G. | The difference in penicillin G elimination between WT and KO mice was abolished.[2] | Confirms OAT3 as a key transporter for penicillin G clearance inhibited by this compound. |
| TRPV2 | Trpv2 KO mice | Cardiac inotropy and lusitropy | Increased inotropy and lusitropy (cardiac muscle contractility and relaxation).[3][4] | The positive inotropic and lusitropic responses to this compound were significantly blunted.[3] | Direct validation of TRPV2 as a mediator of this compound's cardiac effects. |
| Pannexin-1 | Panx1 KO mice | Seizure activity | Suppressed seizure activity.[5] | Seizure activity was already suppressed in the KO mice, and this compound had no further effect.[5] | Strong evidence for Pannexin-1 as a target for this compound's anticonvulsant effects. |
| URAT1 | Human subjects | Urate excretion | Increased urinary excretion of uric acid and decreased serum urate levels.[1] | N/A (Direct KO comparison with this compound not found) | Human data strongly supports URAT1 inhibition as a key mechanism for this compound's uricosuric effect. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Metabolomic Analysis in Human and Knockout Mice
-
Human Study: Healthy participants were administered this compound. Plasma and urine samples were collected before and after dosage.
-
Animal Study: Plasma samples were collected from wild-type, Oat1 knockout, and Oat3 knockout mice.
-
Metabolite Profiling: All samples were subjected to untargeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Metabolite levels were compared between pre- and post-Probenecid treatment in humans and between wild-type and knockout mice to identify significantly altered metabolites.[1]
In Vivo Cardiac Function Assessment
-
Animal Model: Wild-type and Trpv2 knockout mice were used.
-
Echocardiography: Transthoracic echocardiography was performed on anesthetized mice before and after this compound administration to measure parameters of cardiac systolic and diastolic function, such as fractional shortening and ejection fraction.
-
Langendorff Perfused Heart: Isolated hearts were mounted on a Langendorff apparatus and perfused with a cardioplegic solution. Contractile function was measured in response to this compound infusion.[3][4]
Seizure Induction and Monitoring
-
Animal Model: Wild-type and Panx1 knockout mice were used.
-
Seizure Induction: Seizures were induced using chemical convulsants (e.g., pentylenetetrazol) or electrical kindling of the hippocampus.
-
Behavioral and Electrophysiological Monitoring: Seizure severity was scored based on behavioral observations. Electroencephalography (EEG) was used to record and analyze electrographic seizure activity, including afterdischarge duration.[5]
Western Blotting for Protein Expression
-
Sample Preparation: Tissue or cell lysates are prepared from wild-type and knockout models. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The absence of a band in the knockout sample validates the knockout and the antibody's specificity.
Quantitative PCR (qPCR) for Gene Expression
-
RNA Extraction: Total RNA is isolated from the tissues or cells of wild-type and knockout animals.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the target gene and a reference (housekeeping) gene.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, comparing the expression levels in the knockout to the wild-type, normalized to the reference gene. A significant reduction or absence of the target gene's mRNA in the knockout sample confirms the knockout at the transcript level.
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental designs.
References
- 1. Blockade of organic anion transport in humans after treatment with the drug this compound leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic anion transporter 3 (Oat3/Slc22a8) knockout mice exhibit altered clearance and distribution of penicillin G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel role of transient receptor potential vanilloid 2 in the regulation of cardiac performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pannexin-1 Deficiency Decreases Epileptic Activity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the in vitro and in vivo efficacy of Probenecid
An Objective Comparison of the In Vitro and In Vivo Efficacy of Probenecid
This compound is a well-established pharmaceutical agent, first developed to increase the plasma concentration of penicillin by inhibiting its renal excretion.[1] It was later repurposed for the treatment of gout and hyperuricemia due to its uricosuric properties—its ability to increase the excretion of uric acid.[2][3] Modern research has unveiled a more complex pharmacological profile, revealing that this compound interacts with multiple molecular targets. This has sparked interest in its potential for new therapeutic applications, including antiviral therapy, neuroprotection, and cardiovascular conditions.[4][5][6]
This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed protocols. The objective is to offer researchers, scientists, and drug development professionals a clear overview of its multifaceted mechanisms and performance across different experimental systems.
Primary Mechanisms of Action
This compound's effects stem from its interaction with several distinct protein families:
-
Organic Anion Transporters (OATs): In the kidneys, this compound competitively inhibits OAT1 (SLC22A6), OAT3 (SLC22A8), and URAT1 (SLC22A12).[7][8] By blocking URAT1, it prevents the reabsorption of uric acid from the kidney tubules back into the blood, leading to its primary clinical use in treating gout.[3][9] Its inhibition of OAT1 and OAT3 reduces the secretion of various drugs, notably β-lactam antibiotics, thereby prolonging their therapeutic window.[10][11]
-
Pannexin-1 (Panx1) Hemichannels: this compound is a specific inhibitor of Panx1 channels.[12][13] These channels are involved in the non-vesicular release of ATP, which acts as a signaling molecule in inflammatory processes.[14] By blocking Panx1, this compound may exert anti-inflammatory effects independent of its action on uric acid levels.[5][12]
-
Transient Receptor Potential Vanilloid 2 (TRPV2): this compound has been identified as an activator or positive modulator of the TRPV2 channel, a non-selective cation channel.[15][16] Activation of TRPV2 in cardiomyocytes increases calcium influx, which has been shown to improve cardiac contractility and function in both animal models and human subjects.[6][17]
-
Host-Directed Antiviral Activity: this compound has shown potential as a broad-spectrum antiviral agent against viruses like influenza, RSV, and SARS-CoV-2.[4][18] The proposed mechanism is host-directed, possibly involving the inhibition of OAT3, which disrupts a host pathway required for viral replication.[4][19] However, the antiviral efficacy of this compound is a subject of debate, with some studies reporting a lack of activity.[20][21][22]
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the quantitative data from key in vitro and in vivo studies, highlighting this compound's diverse effects.
Table 1: Summary of In Vitro Efficacy of this compound
| Target/Application | Experimental System | Key Finding | Quantitative Data | Citation |
| Pannexin-1 Channel | Oocytes expressing Panx1 | Inhibition of channel currents | IC₅₀ of ~150 µM | [12] |
| TRPV2 Channel | HEK293T cells expressing TRPV2 | Specific activation of the channel | 100 µM caused rapid current increases | [16][23] |
| Influenza A Virus | A549 cells | Inhibition of viral replication | IC₅₀ ranging from 5 x 10⁻⁵ to 5 x 10⁻⁴ µM | [4] |
| Influenza A Virus | Normal Human Bronchial Epithelial (NHBE) cells | Prophylactic and therapeutic inhibition | Prophylactic IC₅₀: 0.005 µM; Therapeutic IC₅₀: 0.00049 µM | [19] |
| SARS-CoV-2 | Vero E6 cells | No observable antiviral activity | N/A | [20][21] |
| SARS-CoV-2 | Human Airway Epithelial Cells (HAEC) | No observable antiviral activity | N/A | [20][21] |
| SARS-CoV-2 | NHBE & Vero E6 cells | Potent inhibition of viral replication | IC₅₀ and IC₉₀ values calculated (specific values not detailed in abstract) | [24] |
| Measles Virus | Vero-SLAM cells | Prophylactic and therapeutic inhibition | Prophylactic IC₅₀: 1.03 µM; Therapeutic IC₅₀: 8.66 µM | [25] |
| Cardiomyocytes | Isolated murine cardiomyocytes | Increased myofilament force and Ca²⁺ sensitivity | Force: 92.36 vs 80.82 mN/mm²; pCa: 5.67 vs 5.60 | [6] |
Table 2: Summary of In Vivo Efficacy of this compound
| Model | Condition/Disease | Dosage | Key Finding | Quantitative Data | Citation |
| Healthy Humans | Organic Anion Transport | Oral administration | Altered plasma/urine levels of hundreds of metabolites | 97 metabolites elevated in plasma, decreased in urine | [7][26] |
| Healthy Humans | β-lactam pharmacokinetics | 500mg q6h orally | Increased antibiotic trough concentration | Median increase of +228.4% | [27] |
| Humans | Gonococcal Infection | 1g oral + ampicillin | Reduced treatment failure rate | Relative Risk: 0.33 (95% CI 0.20–0.55) | [11] |
| Humans | Heart Failure (HFrEF) | N/A | Improved cardiac systolic function | Increased fractional shortening by 2.1% vs. placebo | [6] |
| Mice | Influenza A Virus Infection | 200 mg/kg (prophylactic/therapeutic) | Reduced morbidity and mortality | Significant reduction in viral lung titers | [4] |
| Syrian Hamsters | SARS-CoV-2 Infection | N/A | No reduction in viral RNA in lung samples | P > 0.05 | [20][21] |
| Syrian Hamsters | SARS-CoV-2 Infection | 200 mg/kg or 2 mg/kg | Blocked virus replication | Significant reduction in viral titers | [28][29] |
| Rats | Subarachnoid Hemorrhage (SAH) | N/A | Reduced brain water content and neuronal death | Reversed increase of Panx1 protein expression (p < 0.05) | [5] |
| Fowls & Turkeys | Ampicillin pharmacokinetics | 200 mg/kg IM | Increased peak serum ampicillin concentration | 16.5 µg/ml with this compound vs. 4.6 µg/ml alone | [30] |
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to this compound's action and evaluation.
Caption: this compound's multifaceted mechanism of action.
Caption: Experimental workflow for an in vitro antiviral assay.
Caption: Logical relationships of this compound's effects.
Experimental Protocols
Below are representative methodologies for key experiments cited in the evaluation of this compound.
In Vitro Protocol: Viral Plaque Assay for Antiviral Efficacy
This protocol is synthesized from methods used to evaluate this compound's effect on viral replication.[25][28]
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for influenza) in 6-well or 12-well plates at a density that will achieve ~95-100% confluency the next day (e.g., 5 x 10⁵ cells/well for a 12-well plate). Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment and Infection:
-
Prophylactic: Remove the growth medium from the cells and pre-treat with the this compound dilutions for 1-2 hours before infection.
-
Infection: Aspirate the medium and infect the cells with the virus at a pre-determined multiplicity of infection (MOI), typically 0.01 to 0.1, for 1 hour to allow viral adsorption.
-
Therapeutic: After the adsorption period, remove the virus inoculum and add an overlay medium (e.g., containing 2% methylcellulose) mixed with the respective this compound concentrations.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until visible plaques form in the control wells.
-
Quantification:
-
Fix the cells with a 4% formaldehyde or 10% formalin solution.
-
Remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus-only control wells. The IC₅₀ value is determined using non-linear regression analysis.
-
In Vivo Protocol: Murine Model of Influenza Virus Infection
This protocol is based on studies evaluating this compound's in vivo antiviral effects.[4]
-
Animal Model: Use 6-8 week old BALB/c mice, housed in appropriate BSL-2 conditions. Acclimatize the animals for at least one week before the experiment.
-
Groups: Divide mice into groups (n=6-10 per group):
-
Vehicle Control (infected)
-
This compound Prophylactic Treatment (infected)
-
This compound Therapeutic Treatment (infected)
-
Mock-infected Control
-
-
Drug Administration: Prepare this compound for intraperitoneal (IP) injection. A typical dose is 200 mg/kg.
-
For the prophylactic group, administer this compound 24 hours prior to infection.
-
For the therapeutic group, administer this compound 24 hours post-infection.
-
-
Infection: Lightly anesthetize mice and intranasally inoculate them with a non-lethal dose of influenza virus (e.g., A/Mississippi/3/2001) in a small volume (~50 µL) of sterile PBS.
-
Monitoring: Monitor the animals daily for weight loss and signs of morbidity for a period of 7-14 days.
-
Outcome Measurement:
-
At specific time points (e.g., days 3 and 7 post-infection), euthanize a subset of animals from each group.
-
Aseptically harvest the lungs and homogenize the tissue in sterile media.
-
Quantify the viral load in the lung homogenates using a plaque assay (as described above) or by RT-qPCR for viral RNA.
-
Analyze data for statistical significance in weight loss and viral titers between treated and control groups.
-
Conclusion: A Comparative Overview
The efficacy of this compound demonstrates a fascinating divergence and convergence between in vitro and in vivo models.
-
Well-Correlated Effects: For its primary mechanisms, the in vitro findings translate reliably to in vivo outcomes. Inhibition of organic anion transporters in cell-based assays corresponds directly to the uricosuric and pharmacokinetic-enhancing effects observed in humans and animals.[7][11][27] Similarly, the activation of TRPV2 and subsequent increase in calcium sensitivity in isolated cardiomyocytes align with the improved cardiac function seen in both animal models and human clinical trials.[6]
-
Areas of Discrepancy: The most significant discrepancy arises in its antiviral activity. While some in vitro studies report potent, sub-micromolar inhibition of viruses like influenza and SARS-CoV-2, other independent studies using similar cell lines and methodologies find no antiviral effect.[4][19][20][21] This inconsistency is mirrored in in vivo hamster models for SARS-CoV-2, where different studies have reported contradictory results on viral load reduction.[21][29] These differences may be attributable to subtle variations in experimental protocols, the specific viral strains used, or the timing of drug administration.
-
Emerging Mechanisms: The inhibition of Pannexin-1 is a robust in vitro finding with an IC₅₀ of ~150 µM.[12] This mechanism is increasingly supported by in vivo data where this compound provides neuroprotection in models of brain injury by reducing inflammation, an effect consistent with blocking Panx1-mediated ATP release.[5]
References
- 1. This compound, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Repurposing this compound to Inhibit SARS-CoV-2, Influenza Virus, and Respiratory Syncytial Virus (RSV) Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage [frontiersin.org]
- 6. This compound Improves Cardiac Function in Patients With Heart Failure With Reduced Ejection Fraction In Vivo and Cardiomyocyte Calcium Sensitivity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of organic anion transport in humans after treatment with the drug this compound leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Addition of this compound to oral β-lactam antibiotics: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. This compound, a gout remedy, inhibits pannexin 1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural insights into TRPV2 modulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transient receptor potential V2 expressed in sensory neurons is activated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physiological and Pathological Role of TRPV1, TRPV2 and TRPV4 Channels in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Lack of antiviral activity of this compound in vitro and in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Blockade of Organic Anion Transport in Humans After Treatment With the Drug this compound Leads to Major Metabolic Alterations in Plasma and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound, an old β-lactams pharmacokinetic enhancer for a renewed use: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound inhibits SARS-CoV-2 replication in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biorxiv.org [biorxiv.org]
- 30. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
A Head-to-Head Comparison of Probenecid and Other Pannexin 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Pannexin 1 (PANX1) channels are crucial mediators of cellular communication, primarily through the release of ATP and other small molecules.[1] Their involvement in a variety of physiological and pathological processes, including inflammation, neuronal signaling, and cancer metastasis, has made them a significant target for therapeutic intervention.[2][3] Probenecid, a drug historically used for treating gout, has emerged as a widely used inhibitor of PANX1 channels.[4][5] This guide provides a head-to-head comparison of this compound with other notable PANX1 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of Pannexin 1 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various PANX1 inhibitors. This data, derived from electrophysiological and functional assays, offers a quantitative measure of their potency.
| Inhibitor | IC50 Value (for PANX1) | Key Characteristics | Reference(s) |
| This compound | ~150 µM | Specific for pannexins over connexins. Also inhibits organic anion transporters. | [4][6][7] |
| Carbenoxolone (CBX) | 2-5 µM | Non-selective; also inhibits connexin gap junctions and P2X7 receptors. | [6][8] |
| Spironolactone | ~7-8 µM | Potent inhibitor; also a mineralocorticoid receptor antagonist. | [9][10] |
| Mefloquine | ~50 nM | Highly potent; shows some specificity for PANX1 over certain connexins at low concentrations. | [11][12] |
| Brilliant Blue FCF | ~0.27 µM | Selective for PANX1 over P2X7 receptors. | [13][14][15] |
| Brilliant Blue G | ~3 µM | Inhibits both PANX1 and P2X7 receptors. | [16] |
Detailed Inhibitor Profiles
This compound
This compound is valued in research for its ability to discriminate between pannexin and connexin channels, as it does not affect the latter.[4][17] Its mechanism of action is thought to involve interaction with the first extracellular loop of the PANX1 channel.[18] However, its inhibition of organic anion transporters necessitates careful consideration in experimental design to avoid confounding effects.[4][7]
Carbenoxolone (CBX)
Carbenoxolone is a potent but non-selective inhibitor. Its utility is limited by its effects on connexin gap junctions and P2X7 receptors, which can complicate the interpretation of results in systems where these channels are also active.[6][8]
Spironolactone
Identified as a potent PANX1 inhibitor, spironolactone offers a therapeutic dimension due to its established use as an antihypertensive drug.[9][19] Its dual action as a mineralocorticoid receptor antagonist is a critical factor to consider in experimental contexts.[9][20]
Mefloquine
Mefloquine stands out for its high potency, with an IC50 in the nanomolar range.[11][12] This allows for its use at very low concentrations, potentially increasing its specificity for PANX1 over connexin channels in certain experimental setups.[11]
Brilliant Blue Dyes
Brilliant Blue FCF is a notable tool due to its selectivity for PANX1 over the closely associated P2X7 receptor, a common issue with other inhibitors like Brilliant Blue G.[13][14][15] This selectivity is advantageous for dissecting the specific roles of PANX1 in purinergic signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize PANX1 inhibitors.
Electrophysiology: Whole-Cell Patch Clamp
This technique directly measures the ion flow through PANX1 channels in the cell membrane, providing a precise assessment of inhibitor potency.
Protocol:
-
Cell Preparation: Culture cells expressing PANX1 (e.g., HEK293T cells transfected with a PANX1 expression vector) on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope. Perfuse with an extracellular solution (e.g., 140 mM NaCl, 3 mM KCl, 2 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, pH 7.4).
-
Pipette Preparation: Pull glass micropipettes and fill with an intracellular solution (e.g., 120 mM CsCl, 5 mM NaCl, 2 mM MgCl2, 5 mM EGTA, 2 mM Mg-ATP, 0.1 mM GTP, 10 mM HEPES, pH 7.4).
-
Seal Formation: Approach a cell with the micropipette and form a high-resistance (giga-ohm) seal with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Data Acquisition: Apply a voltage-clamp protocol (e.g., ramps from -90 mV to +90 mV) to elicit PANX1 currents. Record baseline currents.
-
Inhibitor Application: Perfuse the chamber with the extracellular solution containing the desired concentration of the inhibitor.
-
Data Analysis: Record currents in the presence of the inhibitor and compare them to the baseline to determine the percentage of inhibition. Construct dose-response curves to calculate the IC50 value.
Dye Uptake Assay
This functional assay measures the permeability of the cell membrane to fluorescent dyes, which is increased by open PANX1 channels.
Protocol:
-
Cell Preparation: Plate cells in a multi-well plate and grow to confluence.
-
Assay Buffer: Prepare an assay buffer containing a fluorescent dye that can permeate PANX1 channels (e.g., ethidium bromide or YO-PRO-1).
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the PANX1 inhibitor for a defined period.
-
Channel Activation: Induce PANX1 channel opening using a stimulus such as high extracellular potassium or a specific agonist.
-
Dye Incubation: Add the dye-containing assay buffer to the cells and incubate.
-
Measurement: Measure the fluorescence intensity within the cells using a fluorescence microscope or a plate reader.
-
Data Analysis: Compare the fluorescence in inhibitor-treated cells to control cells to determine the extent of inhibition.
ATP Release Assay
This assay quantifies the amount of ATP released from cells, a primary function of PANX1 channels.
Protocol:
-
Cell Culture: Grow cells to confluence in a multi-well plate.
-
Inhibitor Treatment: Pre-treat the cells with the PANX1 inhibitor at various concentrations.
-
Stimulation: Stimulate the cells to induce PANX1-mediated ATP release (e.g., with a mechanical stimulus or a chemical agonist).
-
Sample Collection: Collect the extracellular medium from each well at specific time points.
-
ATP Measurement: Quantify the ATP concentration in the collected samples using a luciferin-luciferase-based ATP assay kit and a luminometer.
-
Data Analysis: Normalize the ATP release to the total cellular protein content and compare the results from inhibitor-treated and control cells to assess the inhibitory effect.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving PANX1 can aid in understanding the mechanism of action of its inhibitors. The following diagrams, generated using Graphviz, illustrate key PANX1 signaling pathways and a typical experimental workflow for inhibitor screening.
Caption: PANX1-mediated ATP release and purinergic signaling pathway.
Caption: Role of PANX1 in NLRP3 inflammasome activation.
Caption: A typical workflow for screening and characterizing PANX1 inhibitors.
References
- 1. scbt.com [scbt.com]
- 2. The Role of Pannexin1 in the Induction and Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a gout remedy, inhibits pannexin 1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of Pannexin-1 Currents Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pannexin 1 Channels as an Unexpected New Target of the Anti-Hypertensive Drug Spironolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Mefloquine blockade of Pannexin1 currents: Resolution of a conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. The food dye FD&C Blue No. 1 is a selective inhibitor of the ATP release channel Panx1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. A permeant regulating its permeation pore: inhibition of pannexin 1 channels by ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular pathways of pannexin1-mediated neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Pannexin1 channels—a potential therapeutic target in inflammation [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Probenecid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of probenecid is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, and tightly fitting safety goggles.[1][2] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][3]
Step-by-Step Disposal Procedures
The primary and recommended method for this compound disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is imperative not to discharge this compound into sewer systems or contaminate water, foodstuffs, feed, or seed through storage or disposal.[1]
1. Unused or Expired this compound (Solid Form):
-
Collection: Collect the material in a suitable, closed, and clearly labeled container for disposal.[1][2]
-
Licensed Disposal: Arrange for the removal and disposal of the waste by a licensed professional waste disposal service.[1][2]
-
Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
2. Spills and Contaminated Materials:
-
Immediate Action: In case of a spill, evacuate personnel to a safe area and remove all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment during cleanup.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1][2]
-
Cleanup:
-
For powder spills, cover with a plastic sheet or tarp to minimize spreading.[4]
-
Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[1][2] Avoid creating dust.[2][4]
-
For liquid spills, absorb with an inert material such as sand, earth, or vermiculite and place in an appropriate container for disposal.[3][4]
-
-
Decontamination: Clean the contaminated surfaces thoroughly.[4] A solvent wash with acetone followed by a soap and water solution can be used.[5]
3. Empty Containers:
-
Decontamination: Containers can be triple-rinsed (or the equivalent).[1]
-
Disposal: After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] Alternatively, rinsed containers can be offered for recycling or reconditioning.[1] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Summary of this compound Disposal Options
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound | Licensed Chemical Destruction Plant or Controlled Incineration | Do not discharge to sewer or contaminate water sources.[1] Must be handled by a licensed professional service.[2] |
| Spilled this compound | Collect and treat as chemical waste for incineration. | Use spark-proof tools.[1] Avoid dust formation.[2] Prevent entry into drains.[1][2] |
| Contaminated Labware | Disposal as chemical waste. | Segregate from general laboratory waste. |
| Empty Containers | Triple-rinse, then recycle, recondition, or landfill. | Puncture containers before landfilling to prevent reuse.[1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
